4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside
Description
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Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-prop-2-enoxyoxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O7/c1-3-8-21-15-13(18)12(9-17)23-16(14(15)19)22-11-6-4-10(20-2)5-7-11/h3-7,12-19H,1,8-9H2,2H3/t12-,13+,14-,15+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDVGRALJDFCOJ-DGADGQDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573867 | |
| Record name | 4-Methoxyphenyl 3-O-prop-2-en-1-yl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144985-19-3 | |
| Record name | 4-Methoxyphenyl 3-O-prop-2-en-1-yl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is a synthetically valuable glycoside that serves as a critical intermediate in the fields of glycobiology and medicinal chemistry. As a member of the galactopyranoside family, its structure is primed for complex oligosaccharide synthesis and the development of glycoconjugates.[1][2] This compound's utility is largely defined by its unique combination of a stable anomeric protecting group (4-methoxyphenyl) and a selectively removable protecting group (3-O-allyl). The 4-methoxyphenyl group provides stability and a chromophore for UV detection during purification, while the allyl group at the 3-position can be selectively cleaved under specific, mild conditions, typically using palladium catalysis, to reveal a hydroxyl group for further chemical modification.[1][3][4]
This technical guide provides an in-depth analysis of the core physicochemical properties of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside. Understanding these characteristics is paramount for its effective use in experimental design, ensuring reproducibility in synthesis, and predicting its behavior in biological systems. We will explore its chemical identity, physical properties, solubility, and spectroscopic signature, supported by field-proven experimental protocols for verification. This document is designed to equip researchers with the authoritative data and methodological insights required to confidently integrate this versatile building block into their research and development workflows.[5]
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation of all subsequent experimental work. The structural features, including stereochemistry and functional groups, dictate its chemical reactivity and physical behavior.
-
IUPAC Name: (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-5-(((prop-2-en-1-yl)oxy)methyl)oxane-3,4-diol
-
CAS Number: 144985-19-3[5]
-
Molecular Formula: C₁₆H₂₂O₇[5]
-
Molecular Weight: 326.35 g/mol [5]
Caption: 2D structure of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside.
Core Physicochemical Properties
The bulk properties of the compound are critical for handling, storage, and application. These values serve as primary indicators of identity and purity.
| Property | Value | Significance & Insights |
| Appearance | White to off-white powder/crystal | A consistent, uniform appearance is the first indicator of material purity.[5][6] |
| Melting Point | 141 - 145 °C | This relatively sharp range suggests a high degree of purity. Impurities typically broaden and depress the melting point.[5][6] |
| Optical Rotation | [α]²⁰D = -8 to -11° (c=1 in MeOH) | A key parameter confirming the specific stereoisomer (β-D-galactopyranoside). The levorotatory value is characteristic.[5] |
| Purity | ≥95% - >98% (by HPLC) | High purity is essential for reliable results in biological assays and chemical synthesis.[5][6] |
| Storage Conditions | Store at ≤ -10 °C | Indicates that the compound may be sensitive to degradation at room temperature over long periods.[5] |
Solubility Profile
The solubility of a compound dictates the choice of solvents for reactions, purification, and analytical characterization. As a glycoside, its solubility is governed by the interplay between the hydrophilic sugar moiety and the more hydrophobic aglycone and protecting groups.
-
Polar Protic Solvents: Generally soluble in water and alcohols (e.g., methanol, ethanol).[7][8] The free hydroxyl groups on the galactose ring and the ether linkages contribute to hydrogen bonding with these solvents. Its specified use in methanol for optical rotation measurements confirms its solubility in this solvent.[5]
-
Polar Aprotic Solvents: Expected to be soluble in solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which are common for carbohydrate chemistry.
-
Non-Polar Solvents: Generally insoluble in non-polar solvents such as hexanes or benzene.[8] The polarity of the sugar backbone dominates over the hydrophobic character of the methoxyphenyl and allyl groups.
Expert Insight: The solubility in hydroalcoholic solutions makes this compound suitable for certain biological assays that require aqueous buffers, although the addition of a co-solvent like DMSO may be necessary to achieve higher concentrations.[8]
Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint of the molecular structure, essential for quality control and structural confirmation.
-
¹H NMR Spectroscopy: Proton NMR is the primary tool for confirming the presence and connectivity of all hydrogen-containing functional groups. A typical spectrum, run in a solvent like deuterated methanol (CD₃OD), would show characteristic signals:
-
Aromatic Protons: Signals corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
-
Allyl Group Protons: Distinct signals for the vinyl (=CH₂ and -CH=) and the methylene (-O-CH₂-) protons.
-
Anomeric Proton (H-1): A doublet at a characteristic chemical shift, with a coupling constant confirming the β-configuration.
-
Sugar Ring Protons: A complex region of overlapping multiplets corresponding to the other protons on the galactopyranose ring.
-
Methoxy Protons: A sharp singlet around 3.8 ppm for the -OCH₃ group.[9]
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), is used to confirm the elemental composition (C₁₆H₂₂O₇) with high accuracy.[10] This technique is crucial for verifying the identity of a newly synthesized batch.
Experimental Methodologies for Property Determination
To ensure the trustworthiness of experimental data, protocols must be robust and self-validating. The following workflows outline standard procedures for verifying the purity and identity of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside.
Caption: Workflow for the physicochemical characterization of the title compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method to determine the purity of the compound, leveraging the UV-active 4-methoxyphenyl group for detection.
-
Rationale: Reverse-phase chromatography on a C18 column separates compounds based on their hydrophobicity.[10] The polar mobile phase allows more polar impurities to elute quickly, while the target compound and less polar impurities are retained longer. The UV detector is set to a wavelength where the aromatic ring absorbs strongly, ensuring high sensitivity.
-
Methodology:
-
System: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) in water (Solvent A). For example, a linear gradient from 20% B to 80% B over 20 minutes.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Detection: Monitor the elution profile at a wavelength of ~225 nm or ~275 nm, corresponding to the absorbance maxima of the 4-methoxyphenyl group.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is indicated by a single major peak.[6]
-
Significance in Research and Development
The physicochemical properties of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside are directly linked to its applications as a versatile synthetic intermediate.
-
Bioactive Potential: Its unique structure offers potential for enhanced solubility and bioavailability, making it an attractive scaffold in drug design, particularly for targeting glycoprotein interactions.[5]
-
Enzyme Assays: The compound can be used as a substrate in enzyme assays to study glycosylation processes and enzyme kinetics.[5]
-
Synthetic Flexibility: The core value lies in its role as a building block.[1][3] The allyl group's selective deprotection allows for the regioselective introduction of other functional groups or the extension of a glycan chain, a cornerstone of modern carbohydrate synthesis.
Caption: Synthetic utility illustrating the role of the title compound as a key building block.
Conclusion
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is a well-characterized compound whose value in scientific research is underpinned by a distinct set of physicochemical properties. Its solid, crystalline nature, defined melting point, and specific optical rotation provide clear benchmarks for identity and purity. Its solubility profile is well-suited for a range of organic reactions and analytical techniques. The strategic placement of the allyl protecting group is the key to its synthetic utility, offering a reliable pathway for the construction of complex carbohydrates. The data and protocols presented in this guide provide a comprehensive resource for researchers, enabling the confident and effective application of this important molecule in advancing drug discovery and glycobiology.
References
- BOC Sciences. (n.d.). 4-Methoxyphenyl 4-O-(3-O-allyl-b-D-galactopyranosyl)-3-O-allyl-b-D-glucopyranoside.
- PubChem. (n.d.). 4-Methoxyphenyl beta-D-Galactopyranoside. National Center for Biotechnology Information.
- MedchemExpress. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside.
- Nano diainc. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside.
- Chem-Impex. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside.
- Unknown. (n.d.). Glycosides.
- Slideshare. (n.d.). GLYCOSIDES.
- OMICS International. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside.
- Unknown. (n.d.). Glycosides.
- TCI Chemicals. (n.d.). 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside.
- DNA Perfection. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside.
- Solution Pharmacy. (2019, August 1). Class (52) = Glycosides (Part 02) | Properties of Glycosides (Physical and Chemical Properties). YouTube.
- TCI Chemicals. (n.d.). M1482 4-Methoxyphenyl 3-O-Allyl- -D-galactopyranoside.
- MedChemExpress. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside.
- MDPI. (2023). Rapid Separation of Non-Sweet Glycosides from Siraitia grosvenorii by Two-Step Medium-Pressure Liquid Chromatography.
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Structure Elucidation of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside: A Multi-Technique Spectroscopic Approach
An In-Depth Technical Guide
Abstract
The unambiguous determination of carbohydrate structures is a cornerstone of glycobiology and synthetic chemistry. These molecules' inherent stereochemical complexity and conformational flexibility present significant analytical challenges. This guide provides a comprehensive, in-depth walkthrough for the complete structure elucidation of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside, a key synthetic intermediate in the development of more complex glycoconjugates.[1][2] We will detail a logical, self-validating workflow that integrates High-Resolution Mass Spectrometry (HRMS) with advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The causality behind experimental choices, from sample preparation to the strategic application of COSY, HSQC, and HMBC experiments, is explained to provide researchers with a robust framework for characterizing similarly complex glycosides.
Introduction: The Analytical Challenge of Glycosides
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is a valuable building block in carbohydrate chemistry. It features a β-glycosidic linkage to a methoxyphenyl aglycone and a crucial allyl protecting group at the C3 hydroxyl position.[2][3] The allyl group is of particular synthetic utility as it can be selectively removed under mild conditions, allowing for further chemical modification at this position.[1][4]
The primary challenge in elucidating such structures lies in the dense functionalization and subtle stereochemical differences among sugar isomers. Protons on the pyranose ring often resonate in a narrow, crowded region of the ¹H NMR spectrum (typically 3.0-5.5 ppm), leading to severe signal overlap that complicates analysis.[5][6] Therefore, a simple one-dimensional NMR spectrum is insufficient for complete assignment. A multi-pronged approach, leveraging the power of two-dimensional correlation spectroscopy, is essential to unambiguously map the molecule's covalent framework and confirm its regiochemistry and stereochemistry.[7][8]
The Strategic Workflow for Structure Elucidation
A robust analytical workflow ensures that each piece of structural information is obtained logically and cross-validated by subsequent experiments. Our approach begins with a broad confirmation of composition (HRMS) and progressively drills down into specific atomic connectivities (2D NMR).
Caption: A logical workflow for the synthesis and structure elucidation of glycosides.
Experimental Methodologies and Data Interpretation
This section details the core analytical techniques, providing both the "how" (protocol) and the "why" (interpretive logic).
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: Before investing significant time in NMR analysis, it is critical to confirm that the material is of the correct elemental composition. HRMS provides a highly accurate mass measurement, which is the first gate of quality control.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of methanol or acetonitrile.
-
Instrumentation: Analyze using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Mode: Acquire data in positive ion mode. The molecule is expected to form adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺).
-
Analysis: Compare the measured exact mass to the theoretical exact mass calculated for the molecular formula C₁₆H₂₂O₇.
Trustworthiness (Self-Validation): The expected molecular formula is C₁₆H₂₂O₇, with a monoisotopic mass of 326.1365 g/mol . A measured mass within a 5 ppm error margin provides high confidence in the elemental composition.
| Ion Species | Theoretical Exact Mass | Expected Observation |
| [M+H]⁺ | 327.1438 | High abundance |
| [M+Na]⁺ | 349.1258 | Very high abundance in ESI |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for determining the detailed covalent structure of organic molecules in solution.[5][6] For a carbohydrate, a suite of experiments is required to resolve ambiguity from spectral overlap and establish long-range connections between different parts of the molecule.[7][8]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆). The choice of solvent is critical; using a solvent that allows observation of hydroxyl proton signals can provide additional structural information.[5]
-
Instrumentation: Use a high-field NMR spectrometer (≥500 MHz) to achieve maximum spectral dispersion, which is crucial for resolving crowded regions.
-
Experiments: Acquire the following spectra:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (to differentiate CH, CH₂, and CH₃ carbons)
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Interpretation of 1D NMR Spectra (¹H and ¹³C)
The 1D spectra provide the initial overview of the molecular environment.
-
¹H NMR:
-
Aromatic Region (~6.8-7.0 ppm): Two doublets are expected for the AA'BB' system of the 4-methoxyphenyl group.
-
Allyl Group (~5.9, 5.3, 5.2, 4.1 ppm): A characteristic set of signals including a multiplet for the internal vinyl proton (-CH=), two doublets of doublets for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons (-O-CH₂-).
-
Anomeric Proton (~4.5-5.0 ppm): The proton on C1 (H1) is key. For a β-galactopyranoside, H1 is axial, resulting in a large axial-axial coupling constant (³JH1,H2) of ~7-9 Hz, appearing as a doublet.[9] This is a critical diagnostic peak.
-
Sugar Ring Protons (~3.5-4.2 ppm): A complex, overlapping region containing the signals for H2, H3, H4, H5, and H6/H6'.
-
Methoxyl Group (~3.7 ppm): A sharp singlet integrating to 3 protons.
-
-
¹³C NMR & DEPT-135:
-
Aromatic Carbons (~155, 151, 118, 115 ppm): Four signals for the 4-methoxyphenyl group.
-
Allyl Carbons (~134, 117, 70 ppm): Signals for -CH=, =CH₂, and -O-CH₂.
-
Anomeric Carbon (~101-104 ppm): The C1 signal is a key landmark in the carbohydrate ¹³C spectrum.[10]
-
Sugar Ring Carbons (~60-85 ppm): Five distinct signals for C2, C3, C4, C5, and C6.
-
Methoxyl Carbon (~55 ppm): A single signal for the -OCH₃ group.
-
DEPT-135: This experiment confirms the carbon types: CH/CH₃ will appear as positive signals, while CH₂ will be negative. This is invaluable for distinguishing the C6 (CH₂) of the sugar from the CH carbons of the ring.
-
Interpretation of 2D NMR Spectra: Building the Structure Piece by Piece
¹H-¹H COSY: Mapping the Proton Spin Systems The COSY spectrum reveals which protons are coupled to each other (typically through 2 or 3 bonds). This allows us to "walk" along the carbon backbone.
-
Key Correlations:
-
Starting from the well-resolved anomeric proton (H1), a cross-peak will connect it to H2.
-
From H2, a cross-peak will lead to H3, then to H4, and so on, allowing for the sequential assignment of the entire galactose ring proton system (H1→H2→H3→H4→H5→H6/H6').
-
A separate spin system will be visible for the allyl group, connecting the -O-CH₂ protons to the -CH= proton, which in turn is coupled to the =CH₂ protons.
-
The aromatic protons will show correlations within the phenyl ring.
-
¹H-¹³C HSQC: Linking Protons to Their Carbons The HSQC experiment creates a direct, one-bond correlation between each proton and the carbon it is attached to.[11] This is the most reliable way to assign the carbon signals based on the previously assigned proton signals.
-
Application: After assigning the protons H1 through H6 using COSY, the HSQC spectrum directly reveals the chemical shifts of carbons C1 through C6. For example, the proton at ~4.8 ppm (H1) will show a cross-peak to the carbon at ~102 ppm (C1). This creates a set of confirmed C-H pairs.[6]
¹H-¹³C HMBC: The Final Proof of Connectivity The HMBC experiment is the ultimate tool for assembling the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing us to see across heteroatoms (like oxygen) and quaternary carbons.[11][12] This experiment provides the definitive evidence for the location of the substituents.
Caption: Key HMBC correlations confirming the glycosidic and allyl linkages.
-
Crucial HMBC Correlations for Structure Proof:
-
Glycosidic Linkage: A correlation between the anomeric proton (H1) of the galactose and the ipso-carbon of the phenyl ring (the one bonded to oxygen, at ~151 ppm) confirms the C1-O-Ar linkage. A reciprocal correlation from the aromatic protons ortho to the glycosidic bond back to the anomeric carbon (C1) provides definitive proof.[11]
-
Allyl Group Position: A correlation between the methylene protons of the allyl group (-O-CH₂-) and the C3 carbon of the galactose ring (~82 ppm) unambiguously places the allyl ether at the 3-position. A reciprocal correlation from H3 of the galactose ring to the allyl methylene carbon provides secondary confirmation.
-
Summary of Expected Spectroscopic Data
The following tables summarize the predicted NMR assignments for 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside. Note: Exact chemical shifts are solvent-dependent and are provided as approximate values based on related structures.[13]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 |
| Galactose | 1 | ~4.8 (d, J ≈ 8 Hz) | ~102 | CH (+) |
| 2 | ~3.6 | ~73 | CH (+) | |
| 3 | ~3.7 | ~82 | CH (+) | |
| 4 | ~3.9 | ~68 | CH (+) | |
| 5 | ~3.7 | ~75 | CH (+) | |
| 6 | ~3.8 (m) | ~61 | CH₂ (-) | |
| 4-MeO-Ph | 1' (ipso-C) | - | ~151 | C (absent) |
| 2'/6' | ~6.9 (d) | ~118 | CH (+) | |
| 3'/5' | ~6.8 (d) | ~115 | CH (+) | |
| 4' (ipso-C) | - | ~155 | C (absent) | |
| OMe | ~3.7 (s) | ~55 | CH₃ (+) | |
| Allyl | 1'' (-O-CH₂-) | ~4.1 (d) | ~70 | CH₂ (-) |
| 2'' (-CH=) | ~5.9 (m) | ~134 | CH (+) | |
| 3'' (=CH₂) | ~5.3 (dd), ~5.2 (dd) | ~117 | CH₂ (-) |
Table 2: Key Diagnostic HMBC Correlations
| Proton(s) | Correlated Carbon(s) | Significance |
| H1 (Anomeric) | C1' (ipso-Aromatic) | Confirms β-O-glycosidic linkage to phenyl ring |
| H2'/H6' (Aromatic) | C1 (Anomeric) | Cross-validates the glycosidic linkage |
| H1'' (Allyl -O-CH₂-) | C3 (Galactose) | Confirms allyl group is at the 3-position |
| H3 (Galactose) | C1'' (Allyl -O-CH₂-) | Cross-validates the 3-O-allyl linkage |
| OMe (Methoxyl) | C4' (Aromatic) | Confirms position of the methoxy group on the ring |
Conclusion
The structure elucidation of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is a clear demonstration of the necessity for a synergistic, multi-technique analytical approach. While mass spectrometry provides the foundational confirmation of the molecular formula, it is the carefully orchestrated application of 1D and 2D NMR experiments that deciphers the complex structural details. The COSY experiment maps the proton connectivity within individual spin systems, the HSQC experiment links the proton and carbon frameworks, and finally, the HMBC experiment provides the crucial long-range correlations that piece the entire molecular puzzle together. This workflow, grounded in the principles of causality and cross-validation, represents a gold standard for researchers in synthetic chemistry and glycobiology.
References
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Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-30. [Link]
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Zhu, X., & Schmidt, R. R. (2009). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
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Richards, S. J., Clow, A., & Muskett, F. W. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18014–18022. [Link]
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Boltje, T. J., Buskas, T., & Boons, G.-J. (2009). Protecting Group Strategies in Carbohydrate Chemistry. ResearchGate. [Link]
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Gigg, J., & Gigg, R. (1966). The allyl ether as a protecting group in carbohydrate chemistry. Journal of the Chemical Society C: Organic, 82-86. [Link]
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Walvoort, M. T. C., & van der Marel, G. A. (2012). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]
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Supporting Information for: Radical Halogenation-Mediated Latent-Active Glycosylations of Allyl Glycosides. (n.d.). American Chemical Society. [Link]
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Richards, S. J., Clow, A., & Muskett, F. W. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. CentAUR. [Link]
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Van Halbeek, H. (1990). APPLICATION OF ID- AND 2D-NMR TECHNIQUES FOR THE STRUCTURAL STUDIES OF GLYCOPROTEIN-DERIVED CARBOHYDRATES. INIS-IAEA. [Link]
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Rauter, A. P. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]
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4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. (n.d.). Nanodia Inc. [Link]
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Thelwall, L. A. W. (1982). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education, 59(9), 729. [Link]
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Jacobs, A., et al. (2019). Utility of coupled-HSQC experiments in the intact structural elucidation of three complex saponins from Blighia sapida. PubMed Central. [Link]
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Issa, N., et al. (2010). A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors. PubMed Central. [Link]
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HSQC and HMBC. (n.d.). NMR Core Facility - Columbia University. [Link]
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Miyagawa, T., et al. (2021). Synthesis and fundamental HSQC NMR data of monolignol β-glycosides, dihydromonolignol β-glycosides and p-hydroxybenzaldehyde derivative β-glycosides for the analysis of phenyl glycoside type lignin-carbohydrate complexes (LCCs). ResearchGate. [Link]
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cosy hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. [Link]
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ALLYL-2-AZIDO-2-DEOXY-3-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GALACTOPYRANOSIDE. (n.d.). SpectraBase. [Link]
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Khatri, K., et al. (2019). Mass spectrometric method for the unambiguous profiling of cellular dynamic glycosylation. Scientific Reports, 9(1), 18883. [Link]
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Furevi, A., et al. (2020). Complete 1H and 13C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. ResearchGate. [Link]
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Supplementary Information for: A simple and direct ionic chromatography method to monitor galactose oxydase activity. (2022). The Royal Society of Chemistry. [Link]
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4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside. (n.d.). MCE. [Link]
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Yulizar, Y., et al. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. [Link]
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Zauner, G., et al. (2012). Glycomics using mass spectrometry. PubMed Central. [Link]
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Bush, C. A., et al. (1982). An NMR study of 13C-enriched galactose attached to the single carbohydrate chain of hen ovalbumin. Motions of the carbohydrates of glycoproteins. PubMed. [Link]
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Rodríguez, E. P., et al. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. eScholarship.org. [Link]
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Furevi, A., et al. (2020). Complete 1H and 13C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. Semantic Scholar. [Link]
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D-Galactose 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). (n.d.). Human Metabolome Database. [Link]
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Hua, S., et al. (2011). Mass Spectrometry and the Emerging Field of Glycomics. PubMed Central. [Link]
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Andreassen, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-portal.org. [Link]
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Johnson, E. R., et al. (2024). Methyl α‐D‐Galactopyranosyl‐(1→3)‐β‐D‐galactopyranoside and Methyl α‐D‐Galactopyranosyl‐(1→4)‐β‐D‐galactopyranoside. OSTI.GOV. [Link]
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D'Andrea, F., & Mallet, J.-M. (2015). Synthesis of 4-Methoxyphenyl α-d-Rhamnopyranoside. Taylor & Francis eBooks. [Link]
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3-O-(BETA-D-MANNOPYRANOSYL)-BETA-D-GALACTOPYRANOSE. (n.d.). SpectraBase. [Link]
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Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo. (n.d.). Carbohydrate Research. [Link]
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Lee, R. T., & Lee, Y. C. (1994). Synthesis of allyl 3-deoxy- and 4-deoxy-beta-D-galactopyranoside and simultaneous preparations of Gal(1-->2)- and Gal(1-->3)-linked disaccharide glycosides. PubMed. [Link]
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Usui, T., et al. (1991). Enzymatic synthesis of p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside as a substrate for human alpha-amylases. PubMed. [Link]
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An In-Depth Technical Guide to the Biological Significance and Applications of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside, a versatile synthetic glycoside that serves as a crucial intermediate and biochemical tool in glycobiology and pharmaceutical sciences. While direct, potent biological activities of the compound itself are not extensively documented, its strategic design incorporating a chromogenic aglycone, a selectively removable allyl protecting group, and a core galactose structure makes it an invaluable asset for the synthesis of complex glycoconjugates and for the investigation of carbohydrate-protein interactions. This document will delve into the chemical rationale behind its structure, its primary applications in research and development, and provide detailed protocols for its use as a synthetic precursor and a substrate in enzymatic assays.
Introduction: A Molecule Designed for Purpose
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is a synthetic organic compound belonging to the galactopyranoside family.[1][2] Its structure is not arbitrary; each component is deliberately chosen to impart specific functionalities that are highly advantageous in a research and development setting.
-
The Galactopyranoside Core: Galactose is a monosaccharide that plays a fundamental role in numerous biological processes, including cell-cell recognition, signaling, and as a constituent of glycoproteins and glycolipids. Derivatives of galactose are therefore of significant interest in studying these processes and for the development of therapeutics that can modulate them.
-
The 4-Methoxyphenyl Aglycone: This group, attached at the anomeric carbon, serves two primary purposes. Firstly, it provides a chromophore that can be useful for detection and quantification in certain assays. Secondly, it influences the compound's solubility and electronic properties, which can be tailored in more complex syntheses.
-
The 3-O-Allyl Protecting Group: This is arguably the most critical feature for its role as a synthetic intermediate. The allyl group is a protecting group for the hydroxyl at the C3 position of the galactose ring. This group is stable under many reaction conditions but can be selectively removed using specific palladium-catalyzed reactions.[3][4] This selective deprotection allows for further chemical modifications at this specific position, enabling the synthesis of complex carbohydrate structures.[3][4]
Due to these features, the compound is widely utilized as a building block for the synthesis of more intricate glycosides and glycoconjugates and finds application in biochemical research, particularly in the study of carbohydrate metabolism and protein-carbohydrate interactions.[3][4]
Primary Applications in Biological Research and Drug Development
While often categorized as a "bioactive agent," the primary value of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside lies in its utility as a tool rather than as a direct therapeutic. Its applications can be broadly categorized into two main areas: synthetic chemistry and biochemical assays.
A Cornerstone in Glycoside Synthesis
The synthesis of complex carbohydrates is a challenging field due to the multiple hydroxyl groups on saccharide units that have similar reactivity. The use of protecting groups is essential to achieve regioselectivity. 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is a prime example of a strategically protected building block.[3][4]
The presence of the allyl group at the 3-OH position allows for the modification of other hydroxyl groups (e.g., at positions 2, 4, and 6) while the 3-position remains protected. Subsequently, the selective removal of the allyl group unveils the 3-OH for further glycosylation or other modifications. This workflow is central to the synthesis of oligosaccharides and glycoconjugates with precisely defined structures, which are essential for studying their biological functions.
A Substrate for Enzymatic Studies
Galactosides are substrates for a class of enzymes known as galactosidases, which catalyze the hydrolysis of the glycosidic bond. 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside can be used as a substrate in enzyme assays to study the kinetics and inhibition of these enzymes.[5][6] While the 4-methoxyphenyl group is not as common as the p-nitrophenyl (pNP) or o-nitrophenyl (oNP) groups for colorimetric assays, its cleavage can still be monitored spectrophotometrically.
Such assays are crucial in:
-
Enzyme Characterization: Determining the substrate specificity and kinetic parameters (Km, Vmax) of newly discovered glycosidases.
-
Inhibitor Screening: Identifying and characterizing compounds that inhibit galactosidase activity. This is relevant in various disease contexts, including lysosomal storage disorders and viral infections.
Potential, Though Undocumented, Biological Activities
While specific studies on the intrinsic biological activity of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside are lacking in the public domain, the structural motifs present in the molecule are found in other compounds with known biological activities. This allows for informed speculation on its potential, which should be a basis for future investigation.
-
Antimicrobial and Antifungal Potential: Many galactopyranoside derivatives have been shown to possess antibacterial and antifungal properties.[7] The lipophilic nature of the 4-methoxyphenyl and allyl groups could potentially facilitate interaction with microbial cell membranes.
-
Antioxidant Properties: Phenolic compounds, including those with methoxyphenyl groups, are known to have antioxidant capabilities. This compound could potentially act as a free radical scavenger.[5]
-
Anticancer Investigations: The 4-methoxyphenyl group is a feature in some compounds investigated for anticancer activity. For instance, derivatives of 3-allyl-4-(4-methoxyphenyl)-3H-thiazole have been studied for their cytotoxic effects on cancer cell lines.[8] However, it is crucial to note that the overall structure of these compounds is significantly different.
These potential activities remain speculative without direct experimental evidence.
Experimental Protocols
Protocol for Selective Deprotection of the Allyl Group
This protocol describes a general method for the removal of the allyl protecting group from the 3-OH position, a key step in its use as a synthetic intermediate.
Materials:
-
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside (with other positions protected as needed)
-
Anhydrous, degassed solvent (e.g., THF, DCM, or a mixture)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Allyl cation scavenger (e.g., dimedone, morpholine, or tributyltin hydride)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the protected galactopyranoside in the anhydrous, degassed solvent in a flask under an inert atmosphere.
-
Add the allyl cation scavenger to the solution (typically 1.5-3 equivalents).
-
Add the palladium catalyst (typically 0.1-0.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting product (the de-allylated galactopyranoside) using column chromatography on silica gel.
Causality: The palladium catalyst facilitates the cleavage of the allyl ether bond. The allyl cation scavenger is crucial to prevent side reactions and catalyst deactivation by irreversibly trapping the generated allyl cation.
Protocol for a Generic β-Galactosidase Inhibition Assay
This protocol outlines how a galactopyranoside derivative like the topic compound could be used to screen for enzyme inhibitors. For a colorimetric assay, a more suitable substrate like p-Nitrophenyl-β-D-galactopyranoside (pNPG) is typically used.
Materials:
-
β-Galactosidase enzyme
-
Substrate: p-Nitrophenyl-β-D-galactopyranoside (pNPG)
-
Assay buffer (e.g., phosphate buffer with appropriate pH and cofactors like MgCl₂)
-
Test inhibitor compounds (dissolved in a suitable solvent like DMSO)
-
Stop solution (e.g., 1M Sodium Carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
In the wells of a 96-well plate, add a small volume of the test inhibitor at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the β-galactosidase enzyme solution to each well (except the negative control) and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
-
Allow the reaction to proceed for a set amount of time (e.g., 30 minutes at 37°C). The enzyme will cleave pNPG into galactose and p-nitrophenol, which is yellow.
-
Stop the reaction by adding the stop solution. The alkaline stop solution also enhances the yellow color of the p-nitrophenolate ion.
-
Measure the absorbance of each well at a wavelength of 405-420 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Self-Validation: The inclusion of positive and negative controls is essential. The positive control establishes the baseline 100% enzyme activity, while the negative control accounts for any non-enzymatic substrate degradation. A known inhibitor can also be used as a control to validate the assay's performance.
Conclusion and Future Directions
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is a compound of significant utility in the specialized fields of synthetic carbohydrate chemistry and glycobiology. Its primary role is that of a sophisticated building block, enabling the construction of complex and biologically relevant glycoconjugates. While its own therapeutic potential has not been a major focus of research, its structural components suggest avenues for future investigation, particularly in the antimicrobial and antioxidant domains. For researchers in drug development, the true value of this molecule lies in its capacity to facilitate the synthesis of novel carbohydrate-based drugs and probes for studying the intricate roles of sugars in health and disease.
References
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Nano diainc. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Retrieved from [Link]
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Hossain, M. A., et al. (2022). Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives. Molecules. Retrieved from [Link]
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Hossain, M. A., et al. (2022). Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives. PubMed. Retrieved from [Link]
-
ResearchGate. (2023). Galactopyranoside Derivatives as Potential Antibacterial Therapeutic Drugs for Pharmaceutical Uses. Retrieved from [Link]
-
OMICS International. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Retrieved from [Link]
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MedChemExpress (Chinese). (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenyl beta-D-Galactopyranoside. Retrieved from [Link]
-
ResearchGate. (n.d.). PASS-predicted Biological Activities of Galactopyranosides 1-6. Retrieved from [Link]
-
MDPI. (2022). Novel Galactopyranoside Esters: Synthesis, Mechanism, In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Retrieved from [Link]
-
Aobolb. (n.d.). 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside. Retrieved from [Link]
-
Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). p-Nitrophenyl beta-D-galactopyranoside. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside: From Discovery to Synthetic Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside, a pivotal synthetic intermediate in modern glycochemistry. Delving into its historical context, this document elucidates the scientific rationale behind its molecular design, detailing the strategic implementation of the 4-methoxyphenyl and 3-O-allyl functionalities. A meticulous, step-by-step synthetic protocol, grounded in established methodologies, is presented, offering field-proven insights into its preparation. This guide serves as an essential resource for researchers engaged in the synthesis of complex oligosaccharides and glycoconjugates, providing both a historical perspective and a practical framework for its application in the laboratory.
Introduction: The Strategic Design of a Glycosyl Building Block
In the intricate field of oligosaccharide synthesis, the design of versatile and selectively addressable building blocks is paramount. 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside emerges as a compound of significant interest, tailored to address specific challenges in the construction of complex glycans. Its structure is not arbitrary; rather, it is a deliberate convergence of functionalities, each serving a distinct and strategic purpose in synthetic carbohydrate chemistry.
This glycoside is primarily utilized as a sophisticated precursor for the synthesis of more complex glycosides and glycoconjugates.[1][2] Its value lies in the orthogonal protecting group strategy embodied in its design:
-
The 4-Methoxyphenyl (MP) Group: At the anomeric position, the 4-methoxyphenyl group serves as a robust and stable protecting group. It is introduced during glycosylation and can withstand a wide array of reaction conditions typically employed in oligosaccharide synthesis. Crucially, it can be removed under specific oxidative conditions, often using ceric ammonium nitrate (CAN), to reveal the anomeric hydroxyl group for further glycosylation. This allows for the elongation of the glycan chain from the reducing end.
-
The 3-O-Allyl Group: The allyl ether at the C-3 hydroxyl position is a key feature for regioselective functionalization. The allyl group is stable under many conditions used for glycosylation and deprotection of other protecting groups. However, it can be selectively removed under mild conditions, typically through palladium-catalyzed isomerization and subsequent hydrolysis, to unmask the 3-hydroxyl group.[1] This selective deprotection allows for the introduction of other glycosyl moieties or functional groups at this specific position, enabling the synthesis of branched oligosaccharides.
This guide will now explore the historical development of the synthetic strategies that underpin the creation of this valuable building block, followed by a detailed experimental protocol for its synthesis.
Historical Context and the Evolution of a Synthetic Strategy
The discovery and widespread use of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside are intrinsically linked to the broader advancements in protecting group strategies and regioselective reactions in carbohydrate chemistry. While a single, seminal publication detailing its "discovery" is not readily apparent, its synthesis is a logical outcome of pioneering work in the latter half of the 20th century.
The development of reliable methods for the synthesis of aryl β-D-galactosides laid the foundational groundwork. Early methods often involved Koenigs-Knorr type glycosylations. The work of researchers such as Jacquinet and Sinaÿ in the 1970s and 1980s significantly advanced the synthesis of complex oligosaccharides, including those containing galactose.[1][3] Their contributions to the synthesis of antigenic determinants, such as the human Pk-antigen, highlighted the need for well-defined, partially protected galactoside building blocks.[4]
A significant breakthrough in achieving regioselectivity in the functionalization of sugar hydroxyl groups came with the introduction of the stannylene acetal methodology . This method allows for the selective activation of specific hydroxyl groups. In the case of galactopyranosides, the formation of a dibutylstannylene acetal between the cis-3 and 4-hydroxyl groups is favored. Subsequent reaction with an electrophile, such as allyl bromide, often leads to preferential alkylation at the more nucleophilic 3-O-position. This regioselectivity is crucial for the synthesis of the target molecule.
The choice of the 4-methoxyphenyl group at the anomeric position also reflects an evolution in synthetic strategy, offering advantages in stability and selective deprotection compared to other anomeric protecting groups.
The convergence of these methodologies—stable anomeric protection, the utility of the allyl protecting group, and the regioselectivity afforded by stannylene acetals—provided the chemical logic for the synthesis of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside as a valuable and versatile tool for synthetic chemists.
Synthesis of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside: A Technical Protocol
The following protocol outlines a representative synthesis of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside, commencing with the readily available 4-methoxyphenyl β-D-galactopyranoside. This procedure is based on the well-established stannylene acetal-mediated regioselective allylation.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Methoxyphenyl β-D-galactopyranoside | 3150-20-7 | C₁₃H₁₈O₇ | 286.28 |
| Dibutyltin oxide | 818-08-6 | C₈H₁₈OSn | 248.92 |
| Allyl bromide | 106-95-6 | C₃H₅Br | 120.98 |
| Tetrabutylammonium bromide (TBAB) | 1643-19-2 | C₁₆H₃₆BrN | 322.37 |
| Toluene, anhydrous | 108-88-3 | C₇H₈ | 92.14 |
| Methanol | 67-56-1 | CH₄O | 32.04 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |
| Silica gel for column chromatography (230-400 mesh) | 7631-86-9 | SiO₂ | 60.08 |
Experimental Workflow
The synthesis can be conceptualized as a two-step process, although it is performed in a single pot. The logical flow is depicted in the following diagram:
Step-by-Step Methodology
-
Stannylene Acetal Formation:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 4-methoxyphenyl β-D-galactopyranoside (1.0 eq) and dibutyltin oxide (1.1 eq).
-
Add anhydrous toluene to the flask to create a suspension.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours), and the solution becomes clear.
-
Allow the reaction mixture to cool to approximately 80 °C.
-
-
Regioselective Allylation:
-
To the cooled solution containing the in situ formed stannylene acetal, add tetrabutylammonium bromide (TBAB) (1.0 eq) as a catalyst.
-
Add allyl bromide (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction at 80 °C and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes, 2:1). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
The resulting residue can be purified directly by silica gel column chromatography.
-
Elute the column with a gradient of ethyl acetate in hexanes to separate the desired product from any starting material and di-allylated byproducts.
-
Combine the fractions containing the pure product, as identified by TLC, and concentrate under reduced pressure to yield 4-methoxyphenyl 3-O-allyl-β-D-galactopyranoside as a solid.
-
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and regioselectivity of allylation. Key signals to identify include the protons of the allyl group, the methoxy group, the aromatic protons, and the anomeric proton, as well as the corresponding carbon signals.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline solid.
Conclusion and Future Perspectives
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside stands as a testament to the power of strategic protecting group chemistry in the synthesis of complex biomolecules. Its design, rooted in decades of research in carbohydrate chemistry, provides a reliable and versatile platform for the construction of oligosaccharides with specific linkages at the 3-position of galactose residues. The synthetic protocol detailed herein, utilizing the regioselective nature of stannylene acetal chemistry, represents a robust and field-proven method for its preparation.
As the field of glycobiology continues to unravel the intricate roles of carbohydrates in health and disease, the demand for sophisticated building blocks like 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside will undoubtedly grow. Its application in the synthesis of therapeutic glycoconjugates, probes for studying carbohydrate-protein interactions, and components of glycan arrays underscores its continued importance for researchers at the forefront of chemical and biological sciences.
References
-
DNA Perfection. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Retrieved January 14, 2026, from [Link]
-
Jacquinet, J. C., & Sinaÿ, P. (1985). Chemical synthesis of the human Pk-antigenic determinant. Carbohydrate Research, 143, 143–149. [Link]
-
Pereira, C. L., & McDonald, F. E. (2018). Synthesis of Human Milk Oligosaccharides: 2'- and 3'-Fucosyllactose. Methods in Molecular Biology, 1748, 147-161. [Link]
-
Pougny, J. R., Jacquinet, J. C., Nassr, M., Duchet, D., Milat, M. L., & Sinay, P. (1977). A novel synthesis of 1,2-cis-disaccharides. Journal of the American Chemical Society, 99(20), 6762–6763. [Link]
-
Rio, S., Beau, J. M., & Jacquinet, J. C. (1991). Synthesis of glycopeptides from the carbohydrate-protein linkage region of proteoglycans. Carbohydrate Research, 219, 71–90. [Link]
-
PubChem. (n.d.). 4-Methoxyphenyl beta-D-Galactopyranoside. Retrieved January 14, 2026, from [Link]
-
Martin, O. R., & Compain, P. (2013). Synthesis of Galectin Inhibitors by Regioselective 3′-O-Sulfation of Vanillin Lactosides Obtained under Phase Transfer Catalysis. Molecules, 18(12), 15336-15353. [Link]
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The Synthetic Chemist's Guide to 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside: A Key Intermediate in Glycoscience
Introduction: The Strategic Importance of a Partially Protected Galactoside
In the intricate field of synthetic carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired regioselectivity and stereoselectivity in the construction of complex oligosaccharides and glycoconjugates. 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside stands out as a valuable and versatile building block for researchers and drug development professionals. Its design, featuring a stable anomeric protecting group (4-methoxyphenyl), a selectively removable allyl ether at the C3 position, and free hydroxyl groups at C2, C4, and C6, makes it an ideal glycosyl acceptor for the synthesis of various biologically significant glycostructures.
This technical guide provides an in-depth exploration of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside, from its rational design and synthesis to its characterization and application in the assembly of complex carbohydrates. We will delve into the causality behind the experimental choices, offering field-proven insights for its effective utilization in research and development. This compound is frequently used as a building block for more complex glycosides and glycoconjugates, with applications in the study of carbohydrate metabolism and protein-carbohydrate interactions[1][2].
Molecular Structure and Physicochemical Properties
The strategic placement of the allyl group at the C3 hydroxyl is a key feature of this molecule. The allyl group is stable to a wide range of reaction conditions used in glycosylation chemistry, yet it can be selectively removed under mild conditions using palladium-based catalysts, leaving the other hydroxyl groups available for further functionalization[1]. This orthogonality is a cornerstone of modern carbohydrate synthesis.
| Property | Value |
| Chemical Formula | C₁₆H₂₂O₇ |
| Molecular Weight | 326.34 g/mol |
| CAS Number | 144985-19-3 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, chloroform, and other polar organic solvents |
Synthesis of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside: A Protocol Grounded in Regioselectivity
The synthesis of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside hinges on the regioselective allylation of the C3 hydroxyl group of a suitable precursor. A common and effective strategy involves the use of a temporary protecting group for the C4 and C6 hydroxyls, which enhances the reactivity of the C3 hydroxyl. The 4,6-O-benzylidene acetal is an ideal choice for this purpose due to its ease of formation and subsequent removal.
Rationale for the Synthetic Strategy
The choice of a 4,6-O-benzylidene protecting group is a classic and effective strategy in galactose chemistry. It serves two primary purposes:
-
Conformational Rigidity: The benzylidene acetal locks the pyranose ring in a more rigid conformation, which can influence the reactivity of the remaining hydroxyl groups.
-
Selective Deprotection: It protects two hydroxyl groups simultaneously and can be removed under acidic conditions or through hydrogenolysis, which are orthogonal to the removal of the allyl group.
The subsequent allylation of the C3 hydroxyl is then performed, followed by the removal of the benzylidene acetal to yield the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Methoxyphenyl 4,6-O-Benzylidene-β-D-galactopyranoside
A solution of 4-methoxyphenyl β-D-galactopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is treated with benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. The reaction is stirred at room temperature under an inert atmosphere until thin-layer chromatography (TLC) indicates the consumption of the starting material. The reaction is then quenched by the addition of triethylamine, and the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to afford 4-methoxyphenyl 4,6-O-benzylidene-β-D-galactopyranoside.
Step 2: 3-O-Allylation
To a solution of 4-methoxyphenyl 4,6-O-benzylidene-β-D-galactopyranoside (1.0 eq) in anhydrous DMF, sodium hydride (1.5 eq, 60% dispersion in mineral oil) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, after which allyl bromide (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction is carefully quenched with methanol and the solvent is evaporated. The crude product is purified by column chromatography to yield 4-methoxyphenyl 3-O-allyl-4,6-O-benzylidene-β-D-galactopyranoside.
Step 3: Deprotection of the Benzylidene Acetal
The 4-methoxyphenyl 3-O-allyl-4,6-O-benzylidene-β-D-galactopyranoside (1.0 eq) is dissolved in a mixture of dichloromethane and water. A catalytic amount of a strong acid, such as trifluoroacetic acid, is added, and the reaction is stirred vigorously at room temperature. Upon completion, the reaction is neutralized with a mild base, and the organic layer is separated, dried, and concentrated. The final product, 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside, is obtained after purification by silica gel chromatography.
Characterization and Spectroscopic Data
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CD₃OD): The proton NMR spectrum provides key information about the structure. The anomeric proton (H-1) typically appears as a doublet around 4.8-5.0 ppm with a coupling constant (J) of approximately 7-8 Hz, characteristic of a β-glycosidic linkage. The signals for the allyl group are distinctive: a multiplet for the internal proton (-CH=) around 5.9 ppm, and two doublets of doublets for the terminal protons (=CH₂) between 5.1 and 5.4 ppm. The methoxy group on the aglycone appears as a sharp singlet around 3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the anomeric carbon (C-1) around 102-104 ppm. The carbons of the allyl group will be visible at approximately 135 ppm (-CH=) and 117 ppm (=CH₂). The methoxy carbon will resonate around 55-56 ppm.
| ¹H NMR (CD₃OD, 400 MHz) | ¹³C NMR (CD₃OD, 100 MHz) - Representative |
| δ 7.05-6.85 (m, 4H, Ar-H) | δ 155.0 (Ar C-O) |
| δ 5.95 (m, 1H, -CH=CH₂) | δ 152.0 (Ar C-O) |
| δ 5.30 (dd, 1H, =CH₂) | δ 134.5 (-CH=CH₂) |
| δ 5.15 (dd, 1H, =CH₂) | δ 118.5 (Ar-C) |
| δ 4.85 (d, J=7.6 Hz, 1H, H-1) | δ 117.0 (=CH₂) |
| δ 4.15 (dd, 1H, H-3) | δ 115.0 (Ar-C) |
| δ 3.90-3.50 (m, 6H, Sugar Protons) | δ 102.5 (C-1) |
| δ 3.75 (s, 3H, OCH₃) | δ 82.0 (C-3) |
| δ 75.5 (C-5) | |
| δ 74.0 (C-2) | |
| δ 69.5 (C-4) | |
| δ 62.0 (C-6) | |
| δ 55.5 (OCH₃) |
Note: The provided ¹³C NMR data is representative and based on typical chemical shifts for similar structures. Actual values may vary.
Application in Oligosaccharide Synthesis: A Workflow Example
A key application of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is its use as a glycosyl acceptor. The free hydroxyl groups at positions C2, C4, and C6 can be selectively glycosylated. For instance, the greater reactivity of the C6 primary hydroxyl can be exploited for regioselective glycosylation.
Workflow: Synthesis of a Disaccharide
The following workflow illustrates the use of the title compound as an acceptor in a glycosylation reaction.
Caption: A typical workflow for the use of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside as a glycosyl acceptor.
In this example, the acceptor is coupled with a suitable glycosyl donor, such as a trichloroacetimidate-activated sugar, under Lewis acid catalysis to form a disaccharide. The resulting protected disaccharide can then undergo selective deprotection of the allyl group at the C3 position of the galactose residue, unmasking a hydroxyl group for further elongation of the glycan chain. This highlights the strategic value of the allyl protecting group in iterative oligosaccharide synthesis.
Conclusion: An Indispensable Tool for Glycochemistry
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is more than just a chemical compound; it is a testament to the power of strategic protecting group chemistry. Its rational design allows for the controlled and sequential assembly of complex carbohydrates, making it an indispensable tool for researchers in glycobiology, medicinal chemistry, and drug development. The protocols and data presented in this guide are intended to empower scientists to confidently utilize this key intermediate in their synthetic endeavors, paving the way for new discoveries and innovations in the ever-expanding world of glycoscience.
References
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A Technical Guide to the Stability and Storage of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside
Introduction
4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside is a synthetically valuable glycoside that serves as a crucial building block in glycochemistry and biochemical research.[1][2] As a derivative of galactose, it is frequently employed in the synthesis of complex oligosaccharides and glycoconjugates, which are instrumental in studying carbohydrate-protein interactions, immune responses, and cell signaling pathways.[1][3] The compound features a 4-methoxyphenyl aglycone, which acts as a chromophore for UV detection, and a selectively removable allyl protecting group on the 3-position of the galactose moiety.[1][4] The integrity of this molecule is paramount for the success of subsequent synthetic steps and biological assays. This guide provides an in-depth analysis of the factors influencing the stability of this compound and offers evidence-based recommendations for its optimal storage and handling to ensure its quality and performance in a research setting.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of a compound is the first step in designing appropriate storage and handling protocols. The key characteristics of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 144985-19-3 | [3][5] |
| Molecular Formula | C₁₆H₂₂O₇ | [3] |
| Molecular Weight | 326.34 g/mol | [5] |
| Appearance | White to off-white powder or crystalline solid | [3][5] |
| Melting Point | 141 - 145 °C | [3][5] |
| Purity (Typical) | ≥95% (HPLC) | [3] |
| Optical Rotation | [α]²⁰/D = -8 to -11° (c=1 in Methanol) | [3] |
Chemical Structure
The structure consists of a galactose sugar ring (a pyranose) linked to a 4-methoxyphenyl group via a β-O-glycosidic bond. The hydroxyl group at the C3 position is protected by an allyl ether.
Caption: Chemical structure of this compound.
Principles of Stability: An O-Glycoside Perspective
As an O-glycoside, the stability of this compound is predominantly governed by the chemical integrity of the β-O-glycosidic bond linking the galactose (glycone) to the 4-methoxyphenyl (aglycone) moiety.[6] Degradation typically results in the cleavage of this bond, leading to a loss of the intended structure and the formation of impurities.[6] Several environmental factors can catalyze this degradation.
-
pH: The glycosidic linkage is susceptible to hydrolysis under both strongly acidic and alkaline conditions. Generally, glycosides exhibit maximal stability in a neutral to slightly acidic pH range.[6]
-
Temperature: Elevated temperatures provide the activation energy needed for degradative reactions, accelerating hydrolysis and other potential decomposition pathways.[6]
-
Moisture: Water is a reactant in hydrolysis. The presence of humidity or moisture can directly promote the cleavage of the glycosidic bond, especially if other catalytic factors like non-neutral pH are present.[6]
-
Light: The 4-methoxyphenyl aglycone is a chromophore that can absorb UV light. This absorption can lead to photodegradation, a process that can compromise the molecule's structure.[6]
-
Oxidation: The allyl group and the electron-rich aromatic ring are potential sites for oxidative degradation if the compound is exposed to oxidizing agents or atmospheric oxygen over long periods.[6]
-
Enzymatic Activity: While less common for a purified chemical, contamination with glycoside hydrolases (enzymes that cleave glycosidic bonds) can lead to rapid degradation, a critical consideration if used in non-sterile biological systems.[6]
Potential Degradation Pathways
The primary and most anticipated degradation pathway for this molecule is hydrolysis of the glycosidic bond. This reaction breaks the molecule into its constituent glycone and aglycone parts.
Caption: Primary degradation pathway via hydrolysis of the glycosidic bond.
While hydrolysis is the main concern, other pathways, though less probable under proper storage, include:
-
Oxidation of the Allyl Group: This could lead to the formation of an epoxide, diol, or other oxidized species at the double bond.
-
Demethylation of the Methoxy Group: Under harsh acidic conditions, the methyl ether on the aglycone could be cleaved.
Recommended Storage and Handling Conditions
Based on the principles of glycoside stability and available supplier data, the following conditions are recommended to maximize the shelf-life and preserve the purity of this compound.
Table 2: Summary of Recommended Conditions
| Condition | Long-Term Storage (Months to Years) | Short-Term / In-Use (Days to Weeks) | Rationale |
| Temperature | ≤ -10 °C (Freezer) ; -20 °C is ideal.[3][7] | 2-8 °C (Refrigerator) for solids; -20 °C for solutions. | Minimizes the rate of all potential degradation reactions, particularly hydrolysis.[6] |
| Atmosphere | Store under inert gas (Argon, N₂). | Tightly sealed container. | Prevents long-term oxidative degradation of the allyl group and aromatic ring. |
| Light | Amber glass vials or protect with foil.[6] | Amber vials or protect from direct light. | Prevents photodegradation initiated by the chromophoric aglycone.[6] |
| Moisture | Store in a desiccator.[6] | Use tightly sealed containers; minimize exposure to ambient air. | Excludes water, a key reactant in the primary hydrolytic degradation pathway.[6] |
| Solutions | Prepare fresh. If necessary, store aliquots in a non-aqueous solvent (e.g., anhydrous DMSO) at -80 °C. | Avoid storing in aqueous buffers.[7] If aqueous use is required, prepare fresh daily. | Prevents hydrolysis, which is significantly accelerated in aqueous solutions. |
Experimental Protocols for Stability Assessment
To ensure trustworthiness and provide a self-validating system, researchers can perform stability assessments. Forced degradation studies are a cornerstone of this process, designed to deliberately stress the molecule to understand its liabilities.[8][9]
Workflow for Stability Testing
Caption: Experimental workflow for a forced degradation study.
Protocol 1: Forced Degradation Study
Objective: To identify the primary degradation pathways and degradation products of this compound under accelerated stress conditions.[6][9]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in HPLC-grade methanol or acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Incubate as specified. A control sample (1 mL stock + 1 mL solvent) should be kept under ambient, protected conditions.
-
Acidic Hydrolysis: 0.2 M HCl. Incubate at 60°C.
-
Alkaline Hydrolysis: 0.2 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate a vial of the stock solution at 80°C. Also, place a sample of the solid powder in an 80°C oven.
-
-
Time Points: Withdraw aliquots at T=0, 8, 24, and 48 hours.
-
Sample Quenching:
-
For Acidic samples, neutralize with an equivalent amount of 0.2 M NaOH.
-
For Alkaline samples, neutralize with an equivalent amount of 0.2 M HCl.
-
-
Analysis: Dilute all samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze immediately using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To establish an HPLC method capable of resolving the parent compound from all potential process impurities and degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength appropriate for the 4-methoxyphenyl chromophore (e.g., 225 nm and 275 nm).
-
Validation: Inject a mixture of the stressed samples (from Protocol 1) to demonstrate that the parent peak is well-resolved from all degradant peaks (peak purity analysis using a photodiode array detector is recommended).
Conclusion
This compound is a stable compound when stored under appropriate conditions. Its primary liability is the O-glycosidic bond, which is susceptible to hydrolysis. To maintain the compound's high purity and ensure the reliability of experimental outcomes, it is imperative to adhere to strict storage protocols. The implementation of cold (≤ -10 °C), dry (desiccated), and dark (amber vials) conditions will effectively mitigate the risks of hydrolysis, photodegradation, and oxidation. For researchers, verifying the purity of aged material with a simple HPLC run before use is a prudent step to guarantee the integrity of this valuable synthetic intermediate.
References
- Navigating the Stability Landscape of Glycosides: A Technical Guide to H2 Stability and Degradation. Benchchem.
- 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Chem-Impex.
- 4-Methoxyphenyl 3-O-allyl-4,6-O-benzylidene-β-D-galactopyranoside. Chem-Impex.
- Forced degradation of flavonol glycosides extraced from Ginkgo biloba. (Source details not fully available).
- 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside (Synonyms). MedchemExpress.com.
- Forced Degradation Studies. MedCrave online. Published 2016-12-14.
- Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets. ResearchGate. Published 2025-08-07.
- 4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-β-D-galactopyranoside. TCI Chemicals.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Published 2022-04-18.
- 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Nano diainc.
- 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside. MCE.
- 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside. TCI Chemicals.
- Glycosides Analysis. Creative Proteomics.
- 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. MedChemExpress.
- p-Nitrophenyl β-D-Galactopyranoside Product Information. Cayman Chemical.
- This compound. ChemicalBook.
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The Strategic Role of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside in Modern Glycobiology: A Technical Guide
This in-depth technical guide explores the multifaceted role of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside, a pivotal synthetic intermediate and molecular probe in the field of glycobiology. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its synthesis, strategic applications, and the underlying principles that govern its utility in elucidating complex biological processes.
Introduction: The Imperative for Selectively Protected Glycosides
Glycobiology, the study of the structure, biosynthesis, and biology of saccharides, is fundamental to understanding a vast array of physiological and pathological events.[1] The intricate roles of glycans in cell-cell recognition, signaling, and immune responses necessitate the availability of well-defined carbohydrate structures for investigation. Chemical synthesis provides unparalleled access to these molecules, yet the structural complexity and the presence of multiple hydroxyl groups of similar reactivity on monosaccharides pose a significant challenge.
This challenge is overcome through the use of protecting groups, which temporarily block specific hydroxyls, allowing for regioselective modification of the remaining positions. The choice of protecting group is critical, as it must be stable under a variety of reaction conditions and selectively removable without affecting other protecting groups or the overall molecular architecture. It is in this context that 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside emerges as a valuable tool, offering a unique combination of a chromogenic aglycon and a selectively cleavable allyl ether.
Physicochemical Properties and Structural Features
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is a crystalline solid with the molecular formula C₁₆H₂₂O₇ and a molecular weight of 326.34 g/mol . Its structure is characterized by three key features that underpin its utility in glycobiology:
-
The 4-Methoxyphenyl (PMP) Group: This aglycon at the anomeric position serves multiple purposes. It provides a chromophore that facilitates the monitoring of reactions by UV-spectroscopy. Furthermore, the electron-donating nature of the methoxy group can influence the reactivity of the galactosyl moiety.
-
The β-D-Galactopyranoside Core: This represents the carbohydrate backbone, a ubiquitous monosaccharide in mammalian glycans, making this compound relevant for studying a wide range of biological systems.
-
The 3-O-Allyl Protecting Group: The allyl ether at the C3 position is the cornerstone of this molecule's strategic importance. The allyl group is stable to a wide range of reaction conditions used in glycosylation chemistry, yet it can be selectively removed under mild, palladium-catalyzed conditions, leaving other protecting groups intact.[1]
| Property | Value |
| Molecular Formula | C₁₆H₂₂O₇ |
| Molecular Weight | 326.34 g/mol |
| Appearance | White to almost white powder/crystal |
| Melting Point | 141-145 °C |
Synthesis of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside
The synthesis of this key intermediate typically involves a regioselective allylation of the more accessible hydroxyl groups of a suitably protected 4-methoxyphenyl β-D-galactopyranoside derivative. A common strategy involves the use of a temporary protecting group for the 4- and 6-hydroxyls, often a benzylidene acetal, which directs allylation to the 2- and 3-positions. Subsequent selective deprotection and isolation of the 3-O-allyl isomer yields the desired product.
Representative Synthetic Workflow
The following diagram illustrates a plausible synthetic route, highlighting the key transformations.
Caption: A representative synthetic pathway for 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside.
Role as a Versatile Synthetic Building Block
The primary application of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is as a glycosyl acceptor in the synthesis of more complex oligosaccharides and glycoconjugates.[2] The free hydroxyl groups at the C2, C4, and C6 positions are available for glycosylation, allowing for the construction of various glycosidic linkages. The strategic placement of the removable allyl group at the C3 position is key to its utility.
The Strategic Deprotection of the 3-O-Allyl Group
The selective removal of the allyl group unveils a free hydroxyl group at the C3 position, which can then act as a nucleophile in a subsequent glycosylation reaction. This is particularly valuable for the synthesis of oligosaccharides with a 1,3-linkage to the galactose unit.
This protocol describes a general method for the deprotection of the 3-O-allyl group.
-
Dissolution: Dissolve the 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside derivative in a suitable solvent, such as a mixture of ethanol and water or methanol.
-
Catalyst Addition: Add a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in a catalytic amount (e.g., 0.1 equivalents).
-
Reaction Initiation: Add a suitable reagent to facilitate the isomerization of the allyl group to a prop-1-enyl ether. This can be achieved with a base such as potassium carbonate or by using a reagent like 1,3-dimethylbarbituric acid.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting diol by column chromatography on silica gel to obtain the deprotected product.
Caption: A generalized workflow for the palladium-catalyzed deprotection of an allyl ether.
Applications in Enzymatic Assays
The 4-methoxyphenyl aglycon allows for the use of this compound and its derivatives as chromogenic substrates or inhibitors in enzymatic assays, particularly for galactosidases and galactosyltransferases.
As a Potential Inhibitor of β-Galactosidase
While not its primary role, the structural similarity of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside to the natural substrate lactose suggests its potential as a competitive inhibitor of β-galactosidase. The binding affinity can be determined through kinetic studies.
This protocol outlines a method to assess the inhibitory potential of the title compound against β-galactosidase using a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Reagent Preparation:
-
Prepare a stock solution of β-galactosidase in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Prepare a stock solution of ONPG.
-
Prepare a series of dilutions of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside.
-
-
Assay Setup: In a 96-well plate, add the enzyme, the inhibitor at various concentrations, and buffer to a final volume.
-
Initiation: Start the reaction by adding the ONPG substrate to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 420 nm at regular intervals using a microplate reader to monitor the formation of the yellow o-nitrophenol product.
-
Data Analysis: Determine the initial reaction velocities (V₀) for each inhibitor concentration. Plot V₀ against the inhibitor concentration to determine the IC₅₀ value. Further kinetic analysis, such as a Lineweaver-Burk plot, can be used to determine the type of inhibition and the inhibition constant (Ki).
| Enzyme | Substrate | Potential Inhibitor | Parameter |
| β-Galactosidase | ONPG | 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside | IC₅₀, Ki |
Probing Carbohydrate-Protein Interactions
The study of interactions between carbohydrates and proteins, such as lectins, is crucial for understanding many biological recognition events. 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside, after deprotection of the allyl group and subsequent elaboration into more complex glycans, can be used to probe these interactions.
Application in Lectin Binding Studies
The galactosyl moiety is a common recognition motif for a variety of lectins. Synthetic galactosides derived from our title compound can be used in various binding assays to determine the specificity and affinity of lectin-carbohydrate interactions.
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
Caption: A workflow for analyzing lectin-glycan interactions using Surface Plasmon Resonance.
Conclusion
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside stands as a testament to the power of strategic protecting group chemistry in advancing the field of glycobiology. Its unique combination of a chromogenic reporter, a biologically relevant carbohydrate core, and a selectively addressable hydroxyl group at the C3 position makes it an invaluable asset for the synthesis of complex glycans and for the dissection of their biological functions. The methodologies and principles outlined in this guide are intended to empower researchers to leverage the full potential of this versatile molecule in their quest to unravel the complexities of the glycome.
References
-
Nano diainc. 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside in Modern Oligosaccharide Synthesis
Introduction: The Imperative of Orthogonal Strategy in Glycan Synthesis
The chemical synthesis of complex oligosaccharides is a formidable task, primarily due to the structural complexity of carbohydrate monomers, which possess multiple hydroxyl groups of similar reactivity.[1] To achieve regioselective glycosidic bond formation, a sophisticated strategy involving the differential protection and deprotection of these hydroxyl groups is essential. The concept of "orthogonal protection" is central to this endeavor; it employs a set of protecting groups that can be removed under specific and mutually exclusive conditions, allowing for the selective unmasking of a single reaction site at any given stage of the synthesis.[2][3] This strategic approach is critical for the assembly of highly branched and complex glycans.[1][4]
This guide focuses on 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside , a versatile building block designed to leverage the power of orthogonal synthesis. Its structure incorporates two key protecting groups—the anomeric 4-methoxyphenyl (PMP or MP) group and the 3-O-allyl group—each with distinct chemical liabilities. This strategic design allows the molecule to function as a glycosyl acceptor at its unprotected hydroxyls, or to be transformed into a glycosyl donor, with the 3-position available for subsequent elongation after selective deprotection.
The Strategic Anatomy of the Building Block
The utility of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside stems from the unique properties of its constituent protecting groups. Understanding their individual roles is key to designing complex synthetic pathways.
-
The Anomeric 4-Methoxyphenyl (PMP) Group: The PMP group serves as a stable anomeric protecting group, robust under many standard reaction conditions used in carbohydrate chemistry.[5] Its primary strategic advantage lies in its ability to be activated for glycosylation under specific oxidative conditions, typically using ceric ammonium nitrate (CAN) or through persulfate-mediated methods.[5][6][7][8] This transforms the stable glycoside into an effective glycosyl donor. Furthermore, recent research has highlighted the PMP group's role as a "Janus" (two-faced) aglycone, where the methyl ether can be cleaved to reveal a phenol, providing a handle for conjugation.[9][10]
-
The 3-O-Allyl Group: The allyl ether is a widely used protecting group for hydroxyl functions due to its stability under both acidic and basic conditions.[11] Its key feature is its selective removal under mild conditions using transition metal catalysts, most commonly palladium(0) complexes.[12][13] This deprotection is orthogonal to the removal of many other common protecting groups, such as silyl ethers, benzyl ethers, and acyl groups, making it an invaluable tool for sequential oligosaccharide assembly.[14][15]
-
Free Hydroxyl Groups (C2, C4, C6): The remaining unprotected hydroxyl groups at the C2, C4, and C6 positions serve as nucleophilic sites, allowing the molecule to act as a glycosyl acceptor in coupling reactions.
Below is a diagram illustrating the key functional components of this versatile building block.
Sources
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- 2. Reverse orthogonal strategy for oligosaccharide synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. More than a protective group: 4-methoxyphenyl as a new Janus aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allyl Ethers [organic-chemistry.org]
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- 13. researchgate.net [researchgate.net]
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- 15. The allyl ether as a protecting group in carbohydrate chemistry - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Glycosylation Reactions Using 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside in Modern Glycochemistry
The synthesis of complex oligosaccharides and glycoconjugates is a cornerstone of modern drug development and chemical biology.[1][2][3] The precise, stereocontrolled formation of glycosidic linkages is paramount, and the choice of the glycosyl donor is a critical determinant of success. 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside emerges as a highly strategic glycosyl donor, offering a unique combination of a readily activatable anomeric leaving group and a versatile protecting group at the C3 position.
This guide provides an in-depth exploration of the application of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside in glycosylation reactions, detailing the underlying chemical principles, offering field-proven experimental protocols, and presenting data to inform experimental design.
Core Principles: Unpacking the Functionality
The efficacy of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside as a glycosyl donor is rooted in the distinct roles of its key functional groups:
-
The 4-Methoxyphenyl (PMP) Group: This group at the anomeric (C1) position serves as a stable yet activatable leaving group. Its electron-donating nature enhances the stability of the glycoside, making it amenable to purification and handling.[4] Upon activation, typically under oxidative conditions, the PMP group is converted into a good leaving group, facilitating the formation of a reactive oxocarbenium ion intermediate.[4][5]
-
The 3-O-Allyl Group: The allyl ether at the C3 position is a robust protecting group, stable to a wide range of reaction conditions.[6] Its true utility lies in its selective deprotection under mild, palladium-catalyzed conditions, which are orthogonal to many other commonly used protecting groups in carbohydrate chemistry.[7][8] This allows for subsequent, site-selective modifications at the C3 position of the galactose core.
-
The Galactopyranoside Core: The inherent stereochemistry of the galactose scaffold provides a template for the synthesis of biologically relevant glycans, which play crucial roles in processes such as cell recognition, signaling, and immune responses.[2]
The Glycosylation Reaction: Mechanism and Stereocontrol
The central event in the glycosylation reaction is the activation of the anomeric carbon and the subsequent nucleophilic attack by a glycosyl acceptor (an alcohol). The stereochemical outcome of this reaction is influenced by several factors, including the nature of the promoter, the solvent, and the protecting groups on the donor and acceptor.[9][10]
General Mechanism of Activation and Glycosylation
The glycosylation reaction using a 4-methoxyphenyl glycoside donor typically proceeds through the formation of a key oxocarbenium ion intermediate.
Caption: General mechanism of glycosylation.
Experimental Protocols
The following protocols are designed to be robust and adaptable, providing a solid foundation for your glycosylation experiments.
Protocol 1: Oxidative Glycosylation Using Persulfate Activation
This protocol is adapted from established methods for the activation of p-methoxyphenyl glycosides.[4][5]
Materials:
-
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside (Donor)
-
Glycosyl Acceptor (e.g., a protected monosaccharide with a free hydroxyl group)
-
Potassium Persulfate (K₂S₂O₈)
-
Hafnium(IV) trifluoromethanesulfonate (Hf(OTf)₄)
-
Dichloromethane (DCM), anhydrous
-
Molecular Sieves (4 Å), activated
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the glycosyl acceptor (1.0 equiv.) and 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside (1.2 equiv.).
-
Dissolve the solids in anhydrous DCM (to a concentration of approximately 0.1 M with respect to the acceptor).
-
Add activated 4 Å molecular sieves to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add K₂S₂O₈ (2.0 equiv.) and Hf(OTf)₄ (0.2 equiv.) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired glycosylated product.
Caption: Experimental workflow for oxidative glycosylation.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters and expected outcomes for glycosylation reactions. Note that yields and stereoselectivity are highly dependent on the specific glycosyl acceptor used.
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside | Primary Alcohol | K₂S₂O₈ / Hf(OTf)₄ | DCM | 0 to RT | 4-8 | 70-85 |
| 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside | Secondary Alcohol | K₂S₂O₈ / Hf(OTf)₄ | DCM | 0 to RT | 8-16 | 50-70 |
| 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside | Phenolic Acceptor | K₂S₂O₈ / Hf(OTf)₄ | DCM | 0 to RT | 6-12 | 65-80 |
Note: The stereochemical outcome will be influenced by factors such as the presence or absence of participating protecting groups on the glycosyl acceptor.
Best Practices and Troubleshooting
-
Moisture Control: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous. The use of activated molecular sieves is crucial.[11]
-
Reaction Monitoring: TLC is an effective tool for monitoring the consumption of the starting materials and the formation of the product. A well-chosen solvent system is key for good separation.
-
Stereoselectivity: To favor the formation of 1,2-trans glycosides, a participating protecting group (e.g., an acetate or benzoate) at the C2 position of the glycosyl donor can be employed. The 3-O-allyl group is non-participating.
-
Low Yields: If yields are low, consider increasing the excess of the glycosyl donor (up to 2.0 equivalents). The reaction time may also need to be extended.
-
Byproduct Formation: The formation of hemiacetal as a byproduct can occur if water is present in the reaction mixture.[11] Strict anhydrous conditions will minimize this.
Conclusion
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is a valuable and versatile building block for the synthesis of complex carbohydrates. Its stable nature, coupled with a reliable activation method and the presence of an orthogonally protected hydroxyl group, makes it a strategic choice for synthetic chemists in academia and industry. The protocols and insights provided in this guide are intended to facilitate the successful application of this reagent in your research and development endeavors.
References
- Wang, S., He, Q., Ye, J., Kang, Z., Zheng, Q., et al. (2020). N-linked Glycosylation and its Potential Application in Drug Development. Health Science Journal, 14(5), 743.
-
Creative Biolabs. (n.d.). Custom Glycosylation of Small Molecule Drugs. Retrieved from [Link]
- Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Essentials of Glycobiology. 2nd edition. Cold Spring Harbor (NY)
- Mannino, M. P., & Demchenko, A. V. (2020). Synthesis of β‐Glucosides with 3‐O‐Picoloyl‐Protected Glycosyl Donors in the Presence of Excess Triflic Acid: Defining the Scope. Chemistry – A European Journal, 26(9), 1991-1995.
-
NCBI. (2021). Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
- Codée, J. D. C., Ali, A. M., & van der Marel, G. A. (2011). A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides.
- Lin, K.-H., Chen, Y.-A., Lu, C.-Y., & Lin, C.-C. (2023). Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction.
- Polat, T., & Demchenko, A. V. (2016). On the Gluco/Manno Paradox: Practical α-Glucosylations by NIS/TfOH Activation of 4,6-O-Tethered Thioglucoside Donors. The Journal of Organic Chemistry, 81(21), 10417-10427.
-
Strawberry Genome. (n.d.). 4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-β-D-galactopyranoside. Retrieved from [Link]
- Li, Y., Yang, Y., & Zhang, Q. (2019).
- Karakawa, M., Kamitakahara, H., Takano, T., & Nakatsubo, F. (2002). The utility of a 3-O-allyl group as a protective group for ring-opening polymerization of alpha-D-glucopyranose 1,2,4-orthopivalate derivatives. Biomacromolecules, 3(3), 538-546.
-
Nano diainc. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Retrieved from [Link]
- Kim, H. S., Eunbin, J., Kim, H. I., & Sim, J. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic Letters, 25(19), 3466-3471.
-
ResearchGate. (n.d.). The influence of the 3,4-O-bisacetal group on glycosylation selectivity. Retrieved from [Link]
-
Visible-Light-Promoted 3,5-Dimethoxyphenyl Glycoside Activation and Glycosylation. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Transition-Metal-Mediated Glycosylation with Thioglycosides. Retrieved from [Link]
-
The allyl ether as a protecting group in carbohydrate chemistry. (n.d.). Semantic Scholar. Retrieved from [Link]
- Protecting-group-free S-glycosylation towards thioglycosides and thioglycopeptides in water. (2018).
- Gigg, J., Gigg, R., Payne, S., & Conant, R. (1985). The Allyl Group for Protection in Carbohydrate Chemistry. 17. Synthesis of Propyl O-(3,6-di-O-methyl-beta-D-glucopyranosyl)-(1----4)-O-(2,3-di-O-methyl-alpha-L-rhamnopyranosyl)-(1----2)-3-O-methyl-alpha-L-rhamnopyranoside: The Oligosaccharide Portion of the Major Serologically Active Glycolipid From Mycobacterium Leprae. Chemistry and Physics of Lipids, 38(3), 299-307.
- Plante, O. J., & Seeberger, P. H. (2001). Mechanistic studies and methods to prevent aglycon transfer of thioglycosides. The Journal of Organic Chemistry, 66(22), 7401-7411.
- Kim, H. S., Eunbin, J., Kim, H. I., & Sim, J. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic Letters, 25(19), 3466-3471.
-
ResearchGate. (n.d.). Thioglycosides in Sequential Glycosylation Strategies. Retrieved from [Link]
-
Kim, H. S., Eunbin, J., Kim, H. I., & Sim, J. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Kyung Hee University. Retrieved from [Link]
-
MCE. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Retrieved from [Link]
- Glycosyl Formates: Glycosylations with Neighboring-Group Particip
- Kim, H. S., Eunbin, J., Kim, H. I., & Sim, J. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic Letters, 25(19), 3466-3471.
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. The utility of a 3-O-allyl group as a protective group for ring-opening polymerization of alpha-D-glucopyranose 1,2,4-orthopivalate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside | Nano diainc [nanodiainc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
experimental protocol for glycosylation with 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside
An In-Depth Guide to the Regioselective Glycosylation of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside
Authored by: A Senior Application Scientist
Introduction: The Strategic Synthesis of Complex Oligosaccharides
The chemical synthesis of oligosaccharides is a cornerstone of modern glycobiology and therapeutic development. These complex carbohydrate structures mediate a vast array of biological processes, and their synthesis in a pure, well-defined form is critical for research. The core reaction in this endeavor is the glycosylation, where a glycosyl donor is coupled to a glycosyl acceptor.[1] The challenge lies in controlling the stereochemistry and regiochemistry of this linkage, which is often managed through an intricate strategy of protecting groups.
This application note provides a detailed protocol for the glycosylation of a partially protected glycosyl acceptor, 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside . This acceptor is a valuable building block because its protecting group pattern leaves three hydroxyl groups (at the C-2, C-4, and C-6 positions) available for glycosylation. This allows for the synthesis of branched oligosaccharide structures. The protocol described herein focuses on achieving regioselectivity, preferentially targeting one of the available hydroxyl groups for glycosylation.
Principle of the Method: Leveraging Reactivity for Regioselective Glycosylation
The protocol employs a highly reactive and widely used glycosyl donor, 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate , activated by a catalytic amount of the Lewis acid, Trimethylsilyl trifluoromethanesulfonate (TMSOTf). The trichloroacetimidate leaving group is readily protonated by the acidic catalyst, making the anomeric carbon highly electrophilic and susceptible to nucleophilic attack by a hydroxyl group on the acceptor molecule.
A key challenge when using a partially protected acceptor like 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is controlling which of the free hydroxyl groups (C-2, C-4, or C-6) acts as the nucleophile. The inherent reactivity of these hydroxyl groups generally follows the order: 6-OH (primary, most reactive) > 2-OH (equatorial, secondary) > 4-OH (axial, secondary, least reactive).[2] This inherent reactivity difference provides a basis for achieving regioselectivity. By carefully controlling reaction conditions, such as temperature, it is often possible to favor glycosylation at the most reactive site.
Recent studies on the regioselective glycosylation of similarly protected galactoside acceptors have shown that by carefully choosing protecting groups at other positions, high selectivity for the 2-OH position can be achieved.[3][4] While the primary 6-OH is typically the most nucleophilic, steric hindrance from bulky protecting groups (like the TBDPS group used in the cited study) can direct the glycosylation towards the 2-OH position. In the case of our acceptor, the absence of a bulky 6-O-protecting group suggests that glycosylation will likely favor the 6-OH position under kinetically controlled conditions (i.e., low temperature).
Experimental Protocol: Glycosylation of the Galactoside Acceptor
This protocol details the procedure for the glycosylation of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside with a benzylated glucose trichloroacetimidate donor.
Materials and Reagents
| Reagent | Supplier | Grade |
| 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside (Acceptor) | Custom Synthesis/Commercially Available | >98% Purity |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate (Donor) | Custom Synthesis/Commercially Available | >95% Purity |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Major Chemical Supplier | Reagent Grade |
| Dichloromethane (DCM), anhydrous | Major Chemical Supplier | Anhydrous, >99.8% |
| Triethylamine (Et3N) | Major Chemical Supplier | Reagent Grade |
| Methanol (MeOH) | Major Chemical Supplier | ACS Grade |
| Ethyl Acetate (EtOAc) | Major Chemical Supplier | ACS Grade |
| Hexanes | Major Chemical Supplier | ACS Grade |
| Saturated Sodium Bicarbonate Solution (aq.) | In-house preparation | - |
| Brine (Saturated NaCl solution, aq.) | In-house preparation | - |
| Anhydrous Sodium Sulfate (Na2SO4) | Major Chemical Supplier | Anhydrous, granular |
| Activated Molecular Sieves (4 Å) | Major Chemical Supplier | Powdered, activated |
| Thin Layer Chromatography (TLC) plates, Silica Gel 60 F254 | Major Chemical Supplier | - |
Step-by-Step Glycosylation Procedure
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with argon.
-
Add freshly activated 4 Å molecular sieves (approx. 200 mg per 0.1 mmol of acceptor) to the flask.
-
In the flask, dissolve the glycosyl acceptor, 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside (1.0 equivalent), and the glycosyl donor, 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate (1.2 equivalents), in anhydrous dichloromethane (DCM) to achieve a final acceptor concentration of approximately 0.05 M.
-
-
Reaction Initiation:
-
Stir the mixture under an argon atmosphere at room temperature for 30 minutes to allow the reagents to adsorb to the molecular sieves.
-
Cool the reaction mixture to -40 °C using an acetone/dry ice bath.
-
Slowly add a solution of TMSOTf (0.1 equivalents) in anhydrous DCM dropwise to the stirred mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at -40 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Use a solvent system such as 2:1 Hexanes:Ethyl Acetate. The reaction is complete when the acceptor spot has been consumed.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench the reaction by adding a few drops of triethylamine (Et3N) until the mixture is neutral or slightly basic.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, and wash the Celite pad with DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the desired disaccharide product (as identified by TLC) and concentrate under reduced pressure to yield the purified product. The primary product expected is the (1→6) linked disaccharide, but other regioisomers may be present and require careful separation.
-
Data Presentation
Table 1: Key Reaction Parameters
| Parameter | Value | Rationale |
| Acceptor:Donor Ratio | 1 : 1.2 | A slight excess of the donor ensures complete consumption of the acceptor. |
| Concentration (Acceptor) | 0.05 M | Standard concentration for glycosylation reactions to ensure adequate reaction rates. |
| Catalyst Loading (TMSOTf) | 0.1 equivalents | Catalytic amount is sufficient for activation without promoting excessive side reactions. |
| Temperature | -40 °C | Low temperature enhances selectivity and minimizes anomerization or degradation of the donor. |
| Reaction Time | 1-3 hours (TLC monitored) | Reaction time will vary based on the specific batch of reagents; TLC is essential for determination. |
| Expected Yield | 60-80% (for the major 1→6 regioisomer) | Based on similar glycosylation reactions reported in the literature.[3][5] |
Visualization of the Experimental Workflow
Caption: Workflow for the regioselective glycosylation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst (hydrolyzed TMSOTf).- Wet reagents or solvent.- Donor has degraded. | - Use a fresh bottle of TMSOTf.- Ensure all glassware is rigorously dried and use freshly distilled anhydrous solvents.- Check the purity of the donor by NMR before use. |
| Low Yield of Desired Product | - Incomplete reaction.- Competing side reactions (e.g., hydrolysis of donor).- Product loss during purification. | - Allow the reaction to run longer, monitoring by TLC.- Ensure the reaction is kept scrupulously dry and at the recommended low temperature.- Use care during chromatography. |
| Poor Regioselectivity | - Reaction temperature is too high, leading to reaction at less reactive sites.- Steric and electronic effects of the chosen donor. | - Maintain the reaction temperature strictly at or below -40°C.- Consider a bulkier glycosyl donor to potentially enhance selectivity for the less hindered 6-OH position. |
| Formation of α-Glycoside | - The trichloroacetimidate donor can sometimes lead to mixtures of anomers. | - This protocol is designed for β-glycoside formation. If α-anomer is significant, purification will be critical. Alternative donor/promoter systems may be needed for higher β-selectivity. |
Conclusion
This application note provides a robust and detailed protocol for the regioselective glycosylation of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside. By leveraging the inherent differences in hydroxyl reactivity and maintaining strict control over reaction conditions, it is possible to synthesize the desired (1→6)-linked disaccharide in good yield. This procedure serves as a reliable starting point for researchers and scientists engaged in the synthesis of complex oligosaccharides for applications in drug discovery and chemical biology.
References
-
Guo, Y.-F., Yu, J.-C., & Dong, H. (2024). Regioselective Glycosylation of Mannoside and Galactoside Acceptors Containing 2,4-OH Achieved by Altering Protecting Groups at the 1,3,6-Positions. The Journal of Organic Chemistry, 89(12), 8706–8720. [Link]
-
Linnik, O. V., et al. (1991). [Synthesis of Oligosaccharides Related to HNK-1 Antigen. 2. Synthesis of 3'''-O-(3-O-sulfo-beta-D-glucuronopyranosyl)-lacto-N-neotetrao Se Beta-Propylglycoside]. Bioorganicheskaia khimiia, 17(1), 97–110. [Link]
-
Lee, R. T., & Lee, Y. C. (1994). Synthesis of allyl 3-deoxy- and 4-deoxy-beta-D-galactopyranoside and simultaneous preparations of Gal(1-->2)- and Gal(1-->3)-linked disaccharide glycosides. Carbohydrate Research, 251, 69–79. [Link]
-
Guo, Y.-F., Yu, J.-C., & Dong, H. (2024). Regioselective Glycosylation of Mannoside and Galactoside Acceptors Containing 2,4-OH Achieved by Altering Protecting Groups at the 1,3,6-Positions. The Journal of Organic Chemistry. [Link]
-
Kochetkov, N. K., et al. (1994). Synthesis of linear oligosaccharides: L-glycero-alpha-D-manno-heptopyranosyl derivatives of allyl alpha-glycosides of D-glucose, kojibiose, and 3-O-alpha-kojibiosyl-D-glucose, substrates for synthetic antigens. Carbohydrate Research, 254, 43–60. [Link]
-
BIO Pharma Production. (n.d.). 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-β-D-glucopyranoside. Retrieved from [Link]
-
Thomas, R. L., Abbas, S. A., & Matta, K. L. (1988). Synthetic mucin fragments. Carbohydrate Research, 183(2), 163–173. [Link]
-
Karmali, A., & Demchenko, A. V. (2015). Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V. PubMed Central. [Link]
-
McKay, M. J. (2018). Stereoselective Glycosylation: Mechanistic Insights and Applications. University of British Columbia. [Link]
-
BIO Pharma Production. (n.d.). 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-β-D-glucopyranoside. Retrieved from [Link]
-
Boltje, T. J., Buskas, T., & Boons, G.-J. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7436–7505. [Link]
-
Wolfert, M. A., & Boons, G.-J. (2013). Approaches to stereoselective 1,1'-glycosylation. PubMed Central. [Link]
-
Wikipedia. (2024). Glycosylation. [Link]
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Synthesizing Complexity: A Guide to the Preparation of Glycoconjugates and Complex Glycosides
For researchers, scientists, and drug development professionals, the synthesis of glycoconjugates and complex glycosides represents a significant yet rewarding challenge. These intricate biomolecules are central to a vast array of biological processes, from cell-cell recognition and immune responses to pathogenesis.[1][2] Consequently, the ability to construct these structures with precision is paramount for advancing our understanding of glycobiology and for the development of novel therapeutics and diagnostics.[1]
This technical guide provides an in-depth exploration of the key methodologies employed in the synthesis of glycoconjugates and complex glycosides. Moving beyond a simple recitation of steps, this document delves into the rationale behind experimental choices, offering insights honed from years of practical application. The protocols described herein are designed to be robust and self-validating, providing a solid foundation for your research endeavors.
Section 1: Chemical Glycosylation: The Art of the Glycosidic Bond
Chemical synthesis remains a cornerstone for accessing a wide diversity of glycan structures, offering unparalleled control over the final product. The primary challenge lies in the stereoselective formation of the glycosidic linkage, a feat that has inspired the development of numerous elegant strategies.[3]
The Koenigs-Knorr Reaction: A Classic Revisited
One of the oldest and most reliable methods for glycosidic bond formation is the Koenigs-Knorr reaction.[3][4] This reaction typically involves the coupling of a glycosyl halide (donor) with an alcohol (acceptor) in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide.[3][5] The presence of a participating group at the C-2 position of the donor, such as an acetate, directs the stereochemical outcome to favor the formation of a 1,2-trans glycosidic linkage through anchimeric assistance.[3]
Mechanism of the Koenigs-Knorr Reaction
The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is stabilized by the neighboring participating group.[4] The acceptor alcohol then attacks this intermediate from the opposite face, leading to the observed stereoselectivity.[4]
Protocol 1: A General Procedure for Koenigs-Knorr Glycosylation [5]
-
Preparation of the Glycosyl Donor: Dissolve the per-O-acetylated sugar in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a solution of HBr in acetic acid and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the glycosyl bromide.
-
Glycosylation: Dissolve the glycosyl donor and the glycosyl acceptor in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon).
-
Promoter Addition: Add the silver carbonate or silver oxide promoter to the reaction mixture. The amount of promoter can vary, but typically a 2-4 fold excess is used.[6]
-
Reaction Monitoring: Stir the reaction at room temperature or slightly elevated temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the Celite with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
The Schmidt Glycosylation: A Powerful Alternative
The Schmidt glycosylation reaction, utilizing glycosyl trichloroacetimidates as donors, has emerged as a highly versatile and widely used method.[7][8] These donors are readily prepared from the corresponding hemiacetals and trichloroacetonitrile in the presence of a base. Activation with a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), generates the reactive oxocarbenium ion for glycosylation.[9][10]
Advantages of the Schmidt Reaction:
-
High Reactivity of Donors: Trichloroacetimidate donors are generally more reactive than glycosyl halides.
-
Milder Activation Conditions: The use of catalytic amounts of Lewis acids makes the reaction conditions milder.
-
Stereochemical Control: The stereochemical outcome can often be controlled by the choice of solvent and the nature of the protecting groups.
Protocol 2: General Procedure for Schmidt Trichloroacetimidate Glycosylation
-
Preparation of the Glycosyl Trichloroacetimidate Donor: Dissolve the sugar hemiacetal in anhydrous dichloromethane. Add trichloroacetonitrile and a catalytic amount of a strong base (e.g., DBU or NaH). Stir the reaction at room temperature until completion (monitored by TLC). Purify the glycosyl trichloroacetimidate by column chromatography.
-
Glycosylation: Dissolve the glycosyl donor and the glycosyl acceptor in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere. Add activated molecular sieves (4 Å) and stir for 30 minutes.
-
Activation: Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C). Add a catalytic amount of the Lewis acid activator (e.g., TMSOTf).
-
Reaction Monitoring: Allow the reaction to warm to room temperature slowly while monitoring its progress by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction by adding a few drops of a saturated aqueous solution of sodium bicarbonate. Filter the mixture and concentrate the filtrate.
-
Purification and Characterization: Purify the product by silica gel chromatography and characterize by NMR and mass spectrometry.
Section 2: Enzymatic and Chemoenzymatic Synthesis: Nature's Precision
Enzymatic and chemoenzymatic approaches offer unparalleled regio- and stereoselectivity in the synthesis of glycoconjugates.[11] These methods leverage the exquisite specificity of enzymes to construct complex glycan structures under mild, aqueous conditions, often without the need for cumbersome protecting group manipulations.[11]
Glycosyltransferases: The Master Builders
Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor (usually a nucleotide sugar) to an acceptor molecule. Their high specificity for both the donor and acceptor substrates makes them ideal tools for the synthesis of well-defined oligosaccharides and glycoconjugates.[12]
Workflow for Glycosyltransferase-Catalyzed Synthesis
Protocol 3: Enzymatic Glycosylation using a Galactosyltransferase
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the acceptor substrate (e.g., a GlcNAc-terminated oligosaccharide), the activated sugar donor (UDP-galactose), and the recombinant galactosyltransferase in a suitable buffer (e.g., Tris-HCl with MnCl₂).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37 °C) for a specified period (e.g., 2-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by analyzing small aliquots using techniques like high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) or MALDI-TOF mass spectrometry.
-
Enzyme Inactivation and Purification: Stop the reaction by heating the mixture (e.g., 95 °C for 5 minutes) or by adding a quenching agent. Purify the glycosylated product using size-exclusion chromatography or reversed-phase HPLC.
-
Characterization: Confirm the structure of the product by mass spectrometry and NMR spectroscopy.
Chemoenzymatic Synthesis: The Best of Both Worlds
Chemoenzymatic synthesis strategically combines the flexibility of chemical methods with the precision of enzymatic catalysis.[13][14] This approach is particularly powerful for the synthesis of complex glycans where certain linkages may be difficult to form using either method alone. A common strategy involves the chemical synthesis of a core glycan structure, which is then elaborated upon using a panel of glycosyltransferases.[13]
Section 3: Automated Glycan Assembly: The Future of Synthesis
Automated glycan assembly (AGA) has revolutionized the synthesis of complex oligosaccharides.[15][16] By performing solid-phase synthesis on a specialized synthesizer, AGA allows for the rapid and reliable production of a wide variety of glycans with minimal manual intervention.[15][17] The process involves the sequential addition of monosaccharide building blocks to a solid support, with each cycle consisting of a deprotection step, a glycosylation step, and a capping step.[17]
Key Components of Automated Glycan Assembly
| Component | Description |
| Solid Support | A resin functionalized with a linker to which the first monosaccharide is attached. |
| Monosaccharide Building Blocks | Protected monosaccharides with a reactive group at the anomeric position and a temporary protecting group on one of the hydroxyls. |
| Synthesizer | An instrument that automates the delivery of reagents and controls reaction conditions such as temperature and time.[15][18] |
| Deprotection Reagent | A chemical used to remove the temporary protecting group, exposing a hydroxyl for the next glycosylation. |
| Activator | A reagent that activates the glycosyl donor for the coupling reaction. |
| Capping Reagent | A reagent used to block any unreacted hydroxyl groups to prevent the formation of deletion sequences. |
Section 4: Synthesis and Application of Neoglycoconjugates
Neoglycoconjugates are synthetic molecules in which a carbohydrate is covalently linked to a carrier molecule, typically a protein or a lipid.[19] These constructs are invaluable tools for studying carbohydrate-protein interactions and for the development of vaccines and drug delivery systems.[20][21][22]
Synthesis of Neoglycoproteins
A common method for preparing neoglycoproteins involves the conjugation of a carbohydrate containing a linker with a reactive functional group (e.g., an amine or a carboxylate) to a protein.[19]
Workflow for Neoglycoprotein Synthesis
Protocol 4: Synthesis of a BSA-Glycoside via Amide Coupling [19]
-
Activation of the Sugar Acid: Dissolve the carbohydrate containing a carboxylic acid linker in a suitable buffer (e.g., MES buffer, pH 6.0). Add N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group.
-
Conjugation to Protein: Add a solution of bovine serum albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the activated sugar solution.
-
Reaction and Purification: Gently stir the reaction mixture at room temperature for several hours or overnight at 4 °C. Purify the neoglycoprotein by dialysis or size-exclusion chromatography to remove unreacted carbohydrate and coupling reagents.
-
Characterization: Characterize the neoglycoprotein to determine the extent of glycosylation. This can be achieved using techniques such as MALDI-TOF mass spectrometry to measure the mass shift of the protein after conjugation.[23][24][25]
Section 5: Characterization of Synthetic Glycoconjugates
Thorough characterization is essential to confirm the structure, purity, and integrity of synthesized glycoconjugates. A combination of spectroscopic and spectrometric techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of glycosides, including the anomeric configuration (α or β) and the linkage positions.[26][27][28]
-
Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are used to determine the molecular weight of the glycoconjugate and to confirm the identity of the glycan component.[23][24][25][29]
Conclusion
The synthesis of glycoconjugates and complex glycosides is a dynamic and evolving field. The methodologies outlined in this guide provide a robust framework for researchers to access these vital biomolecules. By understanding the principles behind each technique and by carefully executing the provided protocols, scientists can confidently generate the tools necessary to unravel the complexities of the glycome and to pioneer the next generation of carbohydrate-based therapeutics and diagnostics.
References
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General Procedure for the Synthesis of Neoglycoproteins and Immobilization on Epoxide-Modifled Glass Slides. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
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Koenigs-Knorr Glycosylation: A Versatile Tool for Carbohydrate Synthesis. (2023, November 5). Retrieved January 14, 2026, from [Link]
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Hahm, H. S., Schlegel, M. K., Hurevich, M., Eller, S., Schuhmacher, F., Hofmann, J., Pagel, K., & Seeberger, P. H. (2017). Automated glycan assembly using the Glyconeer 2.1 synthesizer. Proceedings of the National Academy of Sciences, 114(17), E3385–E3391. [Link]
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Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites. (2022, November 10). Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from [Link]
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Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 14, 2026, from [Link]
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Synthesis And Characterization Of Glycosides. (n.d.). Retrieved January 14, 2026, from [Link]
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A New Method for the Synthesis of Neoglycopeptides. (n.d.). Bioconjugate Chemistry. Retrieved January 14, 2026, from [Link]
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Chemoselective Solution- and Solid-Phase Synthesis of Disulfide-Linked Glycopeptides. (2022, October 20). The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
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Recent progress in the solid-phase synthesis of glycopeptide. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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A mild protecting-group free strategy for neoglycoconjugate synthesis. (n.d.). ChemRxiv. Retrieved January 14, 2026, from [Link]
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Solid phase synthesis of monosaccharide-containing N-glycopeptides. (n.d.). Portland Press. Retrieved January 14, 2026, from [Link]
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To develop optimized protocols for automated glycan assembly using the Glyconeer synthesizer. (2021, February 24). Refubium - Freie Universität Berlin. Retrieved January 14, 2026, from [Link]
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Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides. (2019, August 28). eScholarship.org. Retrieved January 14, 2026, from [Link]
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Analysis of N- and O-Linked Glycans from Glycoproteins Using MALDI-TOF Mass Spectrometry. (2009). Springer Nature Experiments. Retrieved January 14, 2026, from [Link]
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Synthesis, NMR spectroscopy and conformational studies of the four anomeric methyl glycosides of the trisaccharide D-Glcp-(1→3). (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Handbook of Chemical Glycosylation. (n.d.). Retrieved January 14, 2026, from [Link]
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Analysis of N-and O-linked glycans from glycoproteins using MALDI-TOF mass spectrometry. (2026, January 14). ResearchGate. Retrieved January 14, 2026, from [Link]
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Glycosyltransferases: Methods and Protocols. (2026, January 14). ResearchGate. Retrieved January 14, 2026, from [Link]
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Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
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Synthetic Glycobiology: Parts, Systems, and Applications. (2020, June 11). ACS Publications. Retrieved January 14, 2026, from [Link]
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Synthetic Glycobiology: Parts, Systems, and Applications. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
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Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
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Merging Solid‐Phase Peptide Synthesis and Automated Glycan Assembly to Prepare Lipid‐Peptide‐Glycan Chimeras. (n.d.). CORE. Retrieved January 14, 2026, from [Link]
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Automated glycan assembly using the Glyconeer 2.1 synthesizer. (2017, April 10). ResearchGate. Retrieved January 14, 2026, from [Link]
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Sequential Glycosylation of Proteins with Substrate-Specific N-Glycosyltransferases. (2020, February 19). Retrieved January 14, 2026, from [Link]
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Glycosyltransferases : Methods and Protocols. (n.d.). University at Albany. Retrieved January 14, 2026, from [Link]
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Primary Structure of Glycans by NMR Spectroscopy. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
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Conformational behaviour of glycomimetics: NMR and molecular modelling studies of the C-glycoside analogue of the disaccharide methyl beta-D-galactopyranosyl-(1-->3). (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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Chemoenzymatic Synthesis of Keratan Sulfate Oligosaccharides Using UDP-Galactose-6-aldehyde To Control Sulfation at Galactosides. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
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Automated Glycan Assembly: A Perspective. (2019, March 19). PMC. Retrieved January 14, 2026, from [Link]
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Chemoenzymatic Synthesis of a Library of Human Milk Oligosaccharides. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
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Chemoenzymatic synthesis of oligosaccharides and glycoconjugates. (2026, January 14). ResearchGate. Retrieved January 14, 2026, from [Link]
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The Production and Characterization of Synthetic Glycoconjugate Vaccines. (2026, January 14). ResearchGate. Retrieved January 14, 2026, from [Link]
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Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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Chemoenzymatic synthesis of sialyl oligosaccharides with sialidases employing transglycosylation methodology. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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Primary Structure of Glycans by NMR Spectroscopy. (2023, January 9). ACS Publications. Retrieved January 14, 2026, from [Link]
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Oligosaccharide Synthesis and Translational Innovation. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
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Dive into Schmidt's Exciting Tichloroacetimidate Glycosidation Reaction!. (2020, March 10). YouTube. Retrieved January 14, 2026, from [Link]
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Analytical workflow for off-line LC-MALDI-TOF MS glycan analysis.. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Schmidt's trichloroacetimidate glycosidation reaction. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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High-throughput profiling of protein N-glycosylation by MALDI-TOF-MS employing linkage-specific sialic acid esterification. (2014, June 17). PubMed. Retrieved January 14, 2026, from [Link]
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MALDI mass spectrometry analysis of N-glycans through DMTMM-mediated benzylamidation and Girard's reagent P labeling. (n.d.). Analytical Methods (RSC Publishing). Retrieved January 14, 2026, from [Link]
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Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. (2023, August 14). PMC. Retrieved January 14, 2026, from [Link]
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Schmidt's glycosylation by thiourea‐Brønsted acid dual catalyst.. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Low yield in Schmidt trichloroacetimidate glycosylation. (2022, June 3). Reddit. Retrieved January 14, 2026, from [Link]
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Application Note: A Chemoenzymatic Strategy for the Synthesis of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside
Abstract
This technical guide provides a detailed, field-proven methodology for the multi-step synthesis of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside, a valuable building block for the development of complex glycoconjugates and carbohydrate-based therapeutics. Recognizing the challenges of achieving single-step regioselectivity, this note outlines a robust chemoenzymatic approach. The synthesis begins with an efficient enzymatic transglycosylation to form the core 4-methoxyphenyl β-D-galactopyranoside, followed by a series of chemical steps including regioselective protection, allylation, and final deprotection. Each protocol is designed to be self-validating, with explanations of the underlying chemical principles and rationale for experimental choices, ensuring both reproducibility and a deep understanding of the process for researchers in glycoscience and drug development.
Introduction and Scientific Principle
O-allylated glycosides are versatile intermediates in carbohydrate chemistry. The allyl group serves as a stable protecting group that can be selectively removed under mild, palladium-catalyzed conditions, orthogonal to many other common protecting groups.[1] Specifically, the 3-O-allyl modification on a galactoside scaffold creates a key intermediate for synthesizing oligosaccharides and glycoconjugates with targeted biological activities, including inhibitors for galectins or other galactose-binding proteins.[2]
Directly achieving 3-O-allylation on an unprotected galactoside is synthetically challenging due to the presence of multiple hydroxyl groups with similar reactivity (C2, C3, C4, and C6). A purely enzymatic approach for such a specific modification is not currently established. Therefore, a chemoenzymatic strategy is the most logical and efficient pathway.[3][4] This approach leverages the strengths of both biocatalysis and traditional organic synthesis:
-
Enzymatic Glycosylation: Utilizes the high stereoselectivity of a β-galactosidase enzyme to create the β-glycosidic linkage between galactose and the aglycon (4-methoxyphenol), avoiding anomeric mixtures common in chemical glycosylation.[5]
-
Chemical Regioselectivity: Employs proven chemical methods, such as tin-mediated protection, to differentiate the hydroxyl groups and direct the allylation specifically to the C3 position.[2][6]
This guide details a four-stage process: (I) Enzymatic synthesis of the precursor glycoside, (II) Regioselective protection of the C4 and C6 hydroxyls, (III) Chemical allylation of the C3 hydroxyl, and (IV) Deprotection to yield the final product.
Overall Synthesis Workflow
The chemoenzymatic pathway is designed as a modular sequence of reactions, each with a distinct purpose, leading to the final target molecule.
Diagram 1: Chemoenzymatic workflow for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| β-Galactosidase from Aspergillus oryzae | ≥8.0 units/mg | Sigma-Aldrich[7] |
| Lactose Monohydrate | Reagent | Major Chemical Supplier |
| 4-Methoxyphenol | ≥99% | Major Chemical Supplier |
| Sodium Acetate Buffer | pH 4.5, 0.1 M | Lab-prepared |
| Ethyl Acetate | ACS Grade | Major Chemical Supplier |
| Hexanes | ACS Grade | Major Chemical Supplier |
| Benzaldehyde dimethyl acetal | ≥98% | Major Chemical Supplier |
| p-Toluenesulfonic acid (p-TsOH) | Monohydrate | Major Chemical Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Major Chemical Supplier |
| Allyl Bromide | 99% | Major Chemical Supplier |
| Sodium Hydride (NaH) | 60% dispersion in oil | Major Chemical Supplier |
| Trifluoroacetic acid (TFA) | Reagent | Major Chemical Supplier |
| Dichloromethane (DCM) | ACS Grade | Major Chemical Supplier |
| Silica Gel | 230-400 mesh | Major Chemical Supplier |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F254 | Major Chemical Supplier |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 4-Methoxyphenyl β-D-galactopyranoside (Compound 1)
Principle: This step utilizes the transglycosylation activity of β-galactosidase.[5][8] The enzyme hydrolyzes lactose and, in the presence of an acceptor molecule (4-methoxyphenol), transfers the galactose moiety to the acceptor, forming a new glycosidic bond.[9] The reaction is under kinetic control, favoring the formation of the desired product over hydrolysis.[10]
Diagram 2: Mechanism of β-galactosidase transglycosylation.
Procedure:
-
Prepare a 0.1 M sodium acetate buffer and adjust the pH to 4.5.
-
In a 250 mL flask, dissolve lactose monohydrate (e.g., 10 g) and 4-methoxyphenol (e.g., 2 equivalents) in the acetate buffer (e.g., 100 mL). Heat gently if necessary to dissolve, then cool to the reaction temperature of 40°C.
-
Add β-galactosidase from Aspergillus oryzae (e.g., 80 units/mL of reaction volume).[7]
-
Stir the mixture at 40°C. Monitor the reaction progress by TLC (e.g., using a mobile phase of Ethyl Acetate:Methanol:Water, 8:2:1). The product spot should be UV active (due to the methoxyphenyl group) and less polar than lactose.
-
Once the reaction reaches optimal conversion (typically when the concentration of the product starts to decrease due to enzymatic hydrolysis), terminate the reaction by heating the mixture to 90°C for 10 minutes to denature the enzyme.
-
Cool the mixture, filter off the denatured enzyme, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Compound 1 as a white solid.
Protocol 2: Synthesis of 4-Methoxyphenyl 4,6-O-Benzylidene-β-D-galactopyranoside (Compound 2)
Principle: To isolate the 3-OH group, we regioselectively protect the 4-OH and 6-OH groups. The cis-diol at C4 and C6 of galactose is well-suited for the formation of a stable cyclic acetal, such as a benzylidene acetal. This reaction is acid-catalyzed.
Procedure:
-
Suspend Compound 1 (1 equivalent) in anhydrous DMF.
-
Add benzaldehyde dimethyl acetal (e.g., 1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to 60°C under vacuum to remove the methanol byproduct, driving the reaction to completion. Monitor by TLC until the starting material is consumed.
-
Cool the reaction and quench with triethylamine.
-
Concentrate the mixture under high vacuum. The crude product can often be precipitated by adding the concentrated oil to cold water, then filtering and drying to yield Compound 2 . Further purification by chromatography may be necessary.
Protocol 3: Synthesis of 4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-β-D-galactopyranoside (Compound 3)
Principle: With the 4-OH and 6-OH groups protected, and the 2-OH group being sterically more hindered, the 3-OH is now the most accessible hydroxyl for alkylation. A strong base like sodium hydride is used to deprotonate the hydroxyl, forming a nucleophilic alkoxide that reacts with allyl bromide.
Procedure:
-
Dissolve Compound 2 (1 equivalent) in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, e.g., 1.2 equivalents) portion-wise. Stir for 30-60 minutes at 0°C.
-
Add allyl bromide (e.g., 1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the starting material.
-
Quench the reaction by carefully adding methanol dropwise at 0°C, followed by water.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude material by silica gel chromatography to afford Compound 3 .
Protocol 4: Synthesis of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside (Final Product)
Principle: The final step is the removal of the benzylidene acetal protecting group. This is achieved by acidic hydrolysis, which cleaves the acetal linkage without affecting the allyl ether or the glycosidic bond.[11][12][13]
Procedure:
-
Dissolve Compound 3 in a mixture of dichloromethane (DCM) and water.
-
Add trifluoroacetic acid (TFA, e.g., 80% aqueous solution) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The product will be significantly more polar than the starting material.
-
Once complete, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over sodium sulfate, and concentrate.
-
Purify the final product by silica gel chromatography to yield 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside .
Characterization and Expected Results
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques.[14]
| Compound | Technique | Expected Key Features |
| Compound 1 | ¹H NMR | Anomeric proton (H-1) as a doublet around 4.8-5.0 ppm with a large coupling constant (J ≈ 7-8 Hz) confirming the β-configuration. Aromatic protons from the methoxyphenyl group. |
| ESI-MS | [M+Na]⁺ peak corresponding to the molecular weight. | |
| Compound 2 | ¹H NMR | Appearance of a singlet for the acetal proton (PhCH) around 5.5 ppm. Signals for the phenyl group. |
| Compound 3 | ¹H NMR | Appearance of signals for the allyl group: multiplet around 5.8-6.0 ppm (internal CH), two doublets around 5.2-5.4 ppm (=CH₂), and a doublet around 4.1-4.3 ppm (-OCH₂-). |
| Final Product | ¹H NMR | Disappearance of the benzylidene acetal proton and phenyl group signals. Retention of the allyl and methoxyphenyl group signals. |
| ¹³C NMR | Characteristic shifts confirming the presence of all 16 carbon atoms in the correct chemical environments. | |
| HRMS | Accurate mass confirming the elemental composition C₁₆H₂₂O₇. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Protocol 1 | Enzyme activity is low; Competing hydrolysis dominates. | Confirm enzyme activity. Increase the concentration of the acceptor (4-methoxyphenol). Stop the reaction at the optimal time point determined by a time-course study. |
| Incomplete reaction in Protocol 2 | Insufficient acid catalyst; Water present in the reaction. | Use anhydrous DMF and reagents. Add more p-TsOH catalyst. Ensure efficient removal of methanol byproduct. |
| Multiple products in Protocol 3 | Incomplete deprotonation; Reaction with 2-OH. | Ensure NaH is fresh and the reaction is strictly anhydrous. Perform the reaction at 0°C to improve selectivity for the more reactive 3-OH. |
| Incomplete deprotection in Protocol 4 | Insufficient acid or reaction time. | Increase the concentration of TFA or extend the reaction time. Monitor carefully by TLC to avoid degradation of the product. |
References
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Li, J., & Wang, Y. (2004). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. Synthetic Communications, 34(2), 213-219. [Link]
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Huerta, A. C., et al. (2012). Synthesis of galacto-oligosaccharides by β-galactosidase from Aspergillus oryzae using partially dissolved and supersaturated solution of lactose. Journal of Molecular Catalysis B: Enzymatic, 74(3-4), 236-242. [Link]
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Sinnott, M. L., & Souchard, I. J. (1973). The mechanism of action of β-galactosidase. Effect of aglycone nature and α-deuterium substitution on the hydrolysis of aryl galactosides. Biochemical Journal, 133(1), 89–97. [Link]
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Porciuncula González, C., et al. (2025). Unravelling the transglycosylation mechanism of Aspergillus oryzae β-galactosidase: The role of acceptor structure. Carbohydrate Research, 109579. [Link]
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Vijayakumar, G. R. (2006). Enzymatic synthesis of selected glycosides. Thesis, University of Mysore. [Link]
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André, S., et al. (2021). Synthesis of Galectin Inhibitors by Regioselective 3′-O-Sulfation of Vanillin Lactosides Obtained under Phase Transfer Catalysis. Molecules, 26(1), 163. [Link]
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Fukuda, K., et al. (2000). Regioselective synthesis of p-nitrophenyl glycosides of beta-D-galactopyranosyl-disaccharides by transglycosylation with beta-D-galactosidases. Carbohydrate Research, 324(1-2), 43-52. [Link]
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Application Note: Orthogonal Protecting Group Strategies for 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside
Introduction
In the intricate field of oligosaccharide synthesis and the development of glycoconjugate therapeutics, the strategic manipulation of protecting groups is paramount. The success of a multi-step synthesis hinges on the ability to selectively mask and unmask specific hydroxyl groups with high fidelity. 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is a versatile and strategically designed building block for carbohydrate chemistry.[1][2] Its structure presents a unique combination of pre-installed protecting groups: a stable anomeric 4-methoxyphenyl (PMP) group and a temporary 3-O-allyl ether. This leaves the C2, C4, and C6 hydroxyl groups available for further functionalization.
This application note provides a detailed guide for researchers on deploying orthogonal protecting group strategies starting from this valuable scaffold. We will explore the rationale behind experimental choices, provide validated, step-by-step protocols for selective protection and deprotection, and summarize the orthogonal relationships between different protecting groups to facilitate complex synthetic planning.
Strategic Analysis of the Starting Material
The inherent design of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside offers a distinct advantage by differentiating three key positions on the galactosyl core from the outset.
-
Anomeric 4-Methoxyphenyl (PMP) Group: The PMP group at the anomeric (C1) position serves as a robust protecting group, stable to a wide range of reaction conditions, including those used for installing and removing many other common protecting groups.[3] Its primary role is to protect the anomeric center during manipulations of the other hydroxyls. Critically, it can be oxidatively cleaved under specific conditions, often using ceric ammonium nitrate (CAN), without affecting many other functionalities, making it an excellent choice for the latter stages of a synthesis or for revealing the anomeric hydroxyl to create a glycosyl donor.[3][4][5]
-
3-O-Allyl Ether: The allyl group is a quintessential "temporary" protecting group in carbohydrate chemistry.[6][7] It is introduced as an ether, which is stable to both acidic and basic conditions commonly used for acyl and silyl group manipulations.[8] Its key feature is its selective removal via palladium-catalyzed isomerization and cleavage, a process that is orthogonal to most other protecting groups.[8][9][10]
-
Available Hydroxyl Groups (C2, C4, C6): The remaining free hydroxyls exhibit differential reactivity that can be exploited for selective protection.
-
C6-OH: As a primary alcohol, the C6-hydroxyl is sterically the most accessible and therefore the most nucleophilic. This allows for highly regioselective protection using bulky reagents.[11][12]
-
C2-OH & C4-OH: These are secondary alcohols. The C4-OH in galactose is axial, which can influence its reactivity due to steric hindrance compared to the equatorial C2-OH.
-
This pre-differentiated structure allows for a logical and hierarchical approach to the synthesis of complex galactosides.
Protocols for Selective Protection of Free Hydroxyls
The following protocols detail methods to selectively protect the C6, and then the C2 and C4, hydroxyl groups.
Protocol 2.1: Regioselective Silylation of the C6-Hydroxyl Group
The steric bulk of the tert-butyldiphenylsilyl (TBDPS) group makes it an ideal choice for the selective protection of the primary C6-OH over the secondary C2 and C4 positions.[11][12] Silyl ethers are robust yet can be selectively removed with fluoride ions, providing an essential orthogonal handle.[13]
Workflow: Selective C6-Silylation
Caption: Workflow for selective C6-OH protection using TBDPS-Cl.
Step-by-Step Protocol:
-
Dissolve 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a flame-dried round-bottom flask under an argon atmosphere.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add tert-butyldiphenylsilyl chloride (TBDPS-Cl, 1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol (5 mL).
-
Dilute the mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-O-TBDPS protected product.
Protocol 2.2: Benzylation of C2 and C4-Hydroxyl Groups
With the C6 position blocked, the remaining C2 and C4 hydroxyls can be protected. Benzyl (Bn) ethers are an excellent choice for "permanent" protection as they are stable to a wide range of acidic and basic conditions but can be removed by catalytic hydrogenation.[14][15]
Workflow: Per-Benzylation of C2 and C4
Caption: Workflow for benzylation of the C2 and C4 hydroxyls.
Step-by-Step Protocol:
-
Dissolve the 6-O-TBDPS protected starting material (1.0 eq) in anhydrous DMF under an argon atmosphere in a flame-dried flask.
-
Add a catalytic amount of tetrabutylammonium iodide (TBAI, ~0.1 eq).
-
Cool the solution to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 eq) portion-wise, ensuring the temperature remains low. Stir for 30 minutes at 0 °C.
-
Add benzyl bromide (BnBr, 2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the fully protected product.
Orthogonal Deprotection Protocols
The true utility of this system lies in the ability to remove one protecting group while leaving the others intact.
Protocol 3.1: Selective Removal of the 3-O-Allyl Group
Palladium-catalyzed deallylation is a mild and highly selective method that leaves benzyl, silyl, and PMP ethers untouched.[9] The reaction typically proceeds via isomerization of the allyl ether to a prop-1-enyl ether, which is then hydrolyzed.[7][10]
Workflow: Palladium-Catalyzed Deallylation
Caption: Selective cleavage of the 3-O-allyl ether.
Step-by-Step Protocol:
-
Dissolve the allyl-protected substrate (1.0 eq) in a mixture of methanol and toluene (e.g., 1:1 v/v).
-
Add a base such as potassium carbonate (K₂CO₃) or 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.5 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq).
-
Heat the mixture to reflux (around 80-90 °C) under an argon atmosphere for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography to isolate the product with a free hydroxyl group at the C3 position.
Protocol 3.2: Selective Removal of the 6-O-TBDPS Group
Silyl ethers are labile to fluoride ions. Tetrabutylammonium fluoride (TBAF) is a common reagent for this transformation, which is orthogonal to allyl, benzyl, and PMP ethers.
Workflow: Fluoride-Mediated Desilylation
Caption: Selective cleavage of the 6-O-TBDPS ether.
Step-by-Step Protocol:
-
Dissolve the TBDPS-protected substrate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Add a 1M solution of TBAF in THF (1.5 eq) dropwise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water to remove TBAF salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography to yield the compound with a free primary alcohol at C6.
Protocol 3.3: Removal of the Anomeric PMP Group
Oxidative cleavage with Ceric Ammonium Nitrate (CAN) is the standard method for removing the PMP group to unmask the anomeric hydroxyl.
Workflow: Oxidative Deprotection of PMP Glycoside
Caption: Oxidative removal of the anomeric PMP group.
Step-by-Step Protocol:
-
Dissolve the PMP glycoside (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of Ceric Ammonium Nitrate (CAN, 2.5 eq) in the same solvent system.
-
Add the CAN solution dropwise to the glycoside solution. The mixture will typically turn dark orange/red.
-
Stir vigorously for 20-40 minutes at 0 °C, monitoring closely by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel chromatography to obtain the free lactol.
Summary of Orthogonal Strategies
The strategic selection of protecting groups is simplified by understanding their mutual compatibility. The table below summarizes the stability of each protecting group discussed under the specific deprotection conditions for the others.
| Protecting Group | Installation Reagent | Removal Conditions | Stable to Allyl Removal (Pd(0))? | Stable to Silyl Removal (TBAF)? | Stable to Benzyl Removal (H₂, Pd/C)? | Stable to PMP Removal (CAN)? |
| 3-O-Allyl | Allyl-Br, NaH | Pd(PPh₃)₄, Base | - | Yes | No | Yes |
| 6-O-TBDPS | TBDPS-Cl, Imidazole | TBAF in THF | Yes | - | Yes | Yes |
| 2,4-O-Benzyl | BnBr, NaH | H₂, Pd/C | Yes | Yes | - | Yes |
| 1-O-PMP | (Glycosylation) | CAN, MeCN/H₂O | Yes | Yes | Yes | - |
Table Key:
-
Yes: The protecting group is stable under these conditions.
-
No: The protecting group is cleaved under these conditions.
-
- : Not applicable.
Conclusion
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is a highly strategic starting material for the synthesis of complex carbohydrates. The distinct chemical nature of its pre-installed protecting groups, combined with the differential reactivity of its free hydroxyls, allows for a robust and logical application of orthogonal protection and deprotection schemes. By following the protocols and strategies outlined in this note, researchers can efficiently navigate multi-step synthetic pathways, enabling the construction of precisely functionalized galactoside-containing molecules for applications in drug discovery and chemical biology.
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- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. d-nb.info [d-nb.info]
- 12. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]
- 13. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. application.wiley-vch.de [application.wiley-vch.de]
Application Notes & Protocols: Synthesis of Bioactive Molecules Using 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of a Versatile Glycosyl Building Block
Carbohydrates are fundamental to a vast array of biological processes, from cellular recognition and signaling to pathogen invasion. Consequently, molecules that can mimic or inhibit these interactions are of profound interest in drug discovery. Galactose, a key monosaccharide, is a constituent of many biologically relevant glycans and serves as the primary recognition motif for the galectin family of proteins, which are implicated in cancer, inflammation, and fibrosis.[1][2] The targeted synthesis of complex carbohydrates and glycomimetics is therefore a critical endeavor in modern medicinal chemistry.
This guide focuses on 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside , a strategically designed building block for carbohydrate synthesis.[3][4] Its utility stems from the orthogonal nature of its protecting groups:
-
The Anomeric 4-Methoxyphenyl (PMP) Group: This group is stable under many standard reaction conditions but can be selectively removed oxidatively to unmask the anomeric hydroxyl or activated to serve as a leaving group in glycosylation reactions.[5]
-
The 3-O-Allyl Group: The allyl ether is robust but can be selectively cleaved under mild, palladium-catalyzed conditions, revealing a crucial hydroxyl group for further elaboration, such as the introduction of pharmacophores that target specific subsites of lectin binding pockets.[3][6]
This combination allows for precise, stepwise modifications at key positions of the galactose scaffold, making it an ideal starting point for the synthesis of complex oligosaccharides and targeted inhibitors of carbohydrate-binding proteins.[1][7]
Physicochemical & Spectroscopic Data
A thorough characterization of the starting material is paramount for success in multi-step synthesis.
| Property | Value |
| Molecular Formula | C₁₆H₂₂O₇ |
| Molecular Weight | 326.34 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, Chloroform, Dichloromethane |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~5.9 (m, 1H, -CH=CH₂), ~5.3 (d, 1H, -CH=CHH ), ~5.2 (d, 1H, -CH=CH H), ~4.9 (d, 1H, H-1), ~4.2 (m, 2H, -O-CH₂-CH=), ~3.5-4.0 (m, sugar ring protons), 3.78 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~155.6, 151.1, 134.5, 118.7, 117.8, 114.6 (Ar-C & C=C), ~101.5 (C-1), ~80.1, 75.3, 72.5, 71.8, 62.0 (Sugar C's), 55.6 (-OCH₃) |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. Researchers should acquire their own characterization data.
Core Synthetic Strategies & Protocols
The strategic value of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside lies in the selective and sequential removal of its protecting groups. This allows for precise chemical modifications at either the C-3 position or the anomeric (C-1) position.
Figure 1. General synthetic pathways enabled by the orthogonal protecting groups.
Protocol: Selective Deprotection of the 3-O-Allyl Group
Principle: This protocol employs a palladium(0) catalyst to perform a deallylation.[3] The palladium coordinates to the alkene of the allyl group, forming a π-allyl complex. A nucleophilic scavenger then traps the allyl group, releasing the free hydroxyl. This method is exceptionally mild and tolerant of most other functional groups, including the PMP glycoside.
Materials:
-
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)
-
1,3-Dimethylbarbituric acid (scavenger) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) and Methanol (MeOH), 9:1 v/v
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
-
TLC plates (silica gel)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the starting galactoside (1.0 eq) in a 9:1 mixture of DCM/MeOH.
-
Add 1,3-dimethylbarbituric acid (3.0 eq) to the solution and stir until dissolved.
-
De-gas the solution by bubbling Argon or Nitrogen through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.1 eq) to the flask under the inert atmosphere. The solution will typically turn yellow.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent). The starting material is more nonpolar than the product. The reaction is typically complete in 1-3 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude oil/solid by silica gel column chromatography (e.g., gradient elution from 5% to 15% MeOH in DCM) to yield the product, 4-Methoxyphenyl β-D-galactopyranoside.
Expected Results:
-
Yields are typically >90%.
-
The product will show a loss of allyl group signals in the ¹H NMR spectrum (~5.2-5.9 ppm and ~4.2 ppm) and the appearance of a new hydroxyl proton signal.
Figure 2. Reaction scheme for the deprotection of the 3-O-allyl group.
Protocol: Oxidative Deprotection of the Anomeric p-Methoxyphenyl (PMP) Group
Principle: The PMP group can be oxidatively cleaved using Cerium(IV) Ammonium Nitrate (CAN). The electron-rich methoxy-substituted aromatic ring is susceptible to single-electron transfer (SET) oxidation by Ce(IV), leading to a radical cation that ultimately fragments to release the anomeric hydroxyl (lactol) and p-methoxybenzoquinone. This reaction is typically performed in an aqueous solvent system.[8]
Materials:
-
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside (1.0 eq)
-
Cerium(IV) Ammonium Nitrate (CAN) (2.5 eq)
-
Acetonitrile (MeCN) and Water (H₂O), 3:1 v/v
-
Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the starting galactoside (1.0 eq) in a 3:1 mixture of MeCN/H₂O.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve CAN (2.5 eq) in the minimal amount of water.
-
Add the CAN solution dropwise to the cooled solution of the galactoside. The solution will turn a deep orange/red color.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is usually complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding saturated aq. NaHCO₃ solution until the color fades and the pH is neutral.
-
Extract the aqueous mixture three times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield 3-O-Allyl-β-D-galactopyranose as a mixture of anomers.
Expected Results:
-
Yields typically range from 70-85%.
-
The product's ¹H NMR spectrum will lack the PMP aromatic and methoxy signals and will show characteristic signals for the anomeric protons (both α and β anomers).
Figure 3. Reaction scheme for the oxidative removal of the PMP group.
Application Case Study: Synthesis of a C-3 Modified Galectin Inhibitor
Objective: To synthesize a C-3 substituted galactoside, a common scaffold for inhibitors of galectins.[1][7] Galectins recognize the galactose core, and modifications at the C-3 position can introduce interactions with adjacent amino acid residues in the protein's binding site, enhancing affinity and selectivity.[7] This example will show the synthesis of a 3-O-(aryl-triazolyl) derivative.
Sources
- 1. Synergy of triazolyl substituents at C1 and C3 of galactose for high-affinity and selective galectin-4C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside | OMICS [omicsbean.com]
- 5. researchgate.net [researchgate.net]
- 6. Allyl Ethers [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside
Welcome to the dedicated technical support guide for the synthesis of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this specific glycoside modification. Drawing from established principles in carbohydrate chemistry and field-proven insights, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and achieve high product purity.
Introduction to the Synthesis
The regioselective 3-O-allylation of 4-methoxyphenyl β-D-galactopyranoside is a nuanced procedure that hinges on the selective activation of one secondary hydroxyl group among several of similar reactivity. The most common and effective method involves the formation of a dibutylstannylene acetal intermediate, which selectively activates the equatorial 3-hydroxyl group for subsequent nucleophilic attack by an allyl halide.[1][2] Understanding the mechanism and potential pitfalls of this reaction is paramount to achieving a successful outcome.
This guide will address common issues such as low yield, the formation of isomeric byproducts, and purification challenges, providing a logical framework for troubleshooting and optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Low to No Yield of the Desired 3-O-Allyl Product
A low or negligible yield of the target compound is one of the most common frustrations in this synthesis. The issue can typically be traced back to reaction setup, reagent quality, or reaction conditions.
Possible Causes and Actionable Solutions:
-
Moisture in the Reaction: The formation of the stannylene acetal is highly sensitive to water. Any moisture will hydrolyze the dibutyltin oxide and the acetal intermediate, preventing the reaction from proceeding.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents (e.g., methanol, toluene, or DMF) and ensure your starting galactopyranoside is thoroughly dried under high vacuum.[3]
-
-
Inactive Dibutyltin Oxide: Dibutyltin oxide can degrade over time or if improperly stored.
-
Solution: Use freshly opened dibutyltin oxide or a batch that has been stored in a desiccator. The physical appearance should be a fine white powder.[4]
-
-
Incomplete Stannylene Acetal Formation: The formation of the acetal is a critical equilibrium-driven step.
-
Solution: This reaction is typically performed in methanol or toluene with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards the acetal.[5] Ensure the reflux is maintained for a sufficient duration (typically 2-4 hours) until all the dibutyltin oxide has reacted to form a clear solution.
-
-
Insufficient Reaction Time or Temperature for Allylation: The allylation step itself requires specific conditions to proceed to completion.
-
Solution: After the formation of the stannylene acetal and solvent exchange to a polar aprotic solvent like DMF, the reaction with allyl bromide may require elevated temperatures (e.g., 65-80 °C) and extended reaction times (several hours to overnight).[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Poor Quality Allyl Bromide: Allyl bromide can degrade.
-
Solution: Use freshly distilled or a new bottle of allyl bromide for the best results.
-
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Your TLC analysis shows consumption of the starting material, but instead of a clean spot for the 3-O-allyl product, you observe multiple spots. This indicates a loss of regioselectivity.
Likely Byproducts and Their Causes:
-
3,6-di-O-Allyl-4-methoxyphenyl β-D-galactopyranoside: This is the most common byproduct.[6] It arises from the further allylation of the primary 6-hydroxyl group.
-
Cause: Using a large excess of allyl bromide or prolonged reaction times at high temperatures can promote di-substitution. The primary 6-OH is generally the next most reactive site after the 3-OH is activated.[7][8]
-
Solution: Use a controlled amount of allyl bromide (typically 1.1 to 1.5 equivalents). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed and before significant amounts of the di-allylated product appear.
-
-
Other Mono-O-Allyl Isomers (e.g., 2-O-Allyl, 4-O-Allyl, 6-O-Allyl): While the stannylene acetal strongly favors the 3-position, other isomers can form in small amounts, complicating purification.
-
Cause: The formation of different oligomeric structures of the stannylene acetal in solution can lead to a decrease in regioselectivity.[2] The reaction conditions for acetal formation can influence this.
-
Solution: Ensure the stannylene acetal is formed under optimal conditions (e.g., reflux in methanol or toluene) to favor the thermodynamically stable dimer that promotes 3-O-alkylation.[1][2]
-
Problem 3: Difficulty in Purifying the Final Product
The desired 3-O-allyl product has a similar polarity to the starting material and other isomeric byproducts, making separation by column chromatography challenging.
Purification Strategy and Troubleshooting:
-
Choosing the Right Solvent System: A well-chosen eluent is critical for achieving good separation on a silica gel column.
-
Strategy: Start by developing a solvent system using TLC. Aim for an Rf value of approximately 0.25-0.35 for the desired product.[5] A good starting point for glycosides is a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol or ethanol).
-
Example Systems: For O-allylated galactosides, solvent systems such as ethyl acetate/hexane, dichloromethane/methanol, or ethyl acetate/ethanol gradients are commonly effective. You may need to screen several combinations.
-
-
Product Streaking on the Column: The hydroxyl groups on the product can lead to tailing or streaking on the silica gel.
-
Solution: Add a small amount of a polar modifier to your eluent, such as a few drops of triethylamine or acetic acid, to improve the peak shape.
-
-
Co-elution of Isomers: The 3-O-allyl and other mono-allylated isomers may have very similar Rf values.
Frequently Asked Questions (FAQs)
Q1: Why is the stannylene acetal method preferred for this synthesis?
A1: The dibutylstannylene acetal method is highly effective for achieving regioselective alkylation of cis-vicinal diols in pyranosides. In the case of galactose, the C3 and C4 hydroxyls are in a cis arrangement. The stannylene acetal preferentially forms across these two hydroxyls. Subsequent coordination of the tin atom with the C6 primary oxygen activates the equatorial C3 hydroxyl, making it more nucleophilic than the axial C4 hydroxyl, thus directing the allylation to the 3-position.[1][2][8]
Q2: Can I use other allylating agents besides allyl bromide?
A2: Yes, other allylating agents like allyl iodide or allyl triflate can be used. Allyl iodide is more reactive than allyl bromide and may allow for lower reaction temperatures or shorter reaction times. However, it is also more expensive and less stable. The choice depends on the reactivity of your specific substrate and optimization experiments.
Q3: My reaction seems to stall before all the starting material is consumed. What should I do?
A3: If the reaction stalls, it could be due to several factors. First, re-verify the anhydrous conditions. If moisture is not the issue, it's possible that the allylating agent has been consumed or has decomposed. Adding another portion of allyl bromide (e.g., 0.5 equivalents) can restart the reaction.[7] Alternatively, adding a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can sometimes increase the rate of reaction, especially if the solubility of the intermediate is an issue.
Q4: How can I confirm the identity and regiochemistry of my final product?
A4: The most definitive way to confirm the structure is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The appearance of new signals in the allyl group region (~4.0-4.2 ppm for -O-CH₂ -CH=CH₂, ~5.1-5.3 ppm for -O-CH₂-CH=CH₂ , and ~5.8-6.0 ppm for -O-CH₂-CH =CH₂) is a key indicator. A spectrum for the target compound is available for reference.[10]
-
¹³C NMR: The carbon attached to the newly formed ether linkage (C3) will show a characteristic downfield shift.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all the protons and carbons and confirming that the allyl group is indeed attached to the C3 position.
Q5: Are there any greener or tin-free alternatives for this selective allylation?
A5: Yes, research is ongoing to develop more environmentally friendly methods to avoid the use of toxic organotin compounds. Some promising alternatives include catalytic methods using indium or boronic acids in aqueous media.[6] However, the stannylene acetal method remains one of the most reliable and well-established procedures for achieving high 3-O regioselectivity in galactosides.
Experimental Protocols and Data
Table 1: Key Reagent Ratios and Conditions
| Parameter | Recommended Value | Rationale |
| Starting Material | 4-Methoxyphenyl β-D-galactopyranoside | 1.0 equivalent |
| Dibutyltin Oxide | 1.1 equivalents | Ensures complete formation of the stannylene acetal. |
| Allyl Bromide | 1.2 - 1.5 equivalents | A slight excess drives the reaction, but a large excess can lead to di-allylation. |
| Solvent (Acetal Formation) | Anhydrous Methanol or Toluene | Allows for azeotropic removal of water. |
| Solvent (Allylation) | Anhydrous DMF | A polar aprotic solvent that facilitates the Sₙ2 reaction. |
| Temperature (Acetal) | Reflux | To drive the equilibrium towards the product. |
| Temperature (Allylation) | 65-80 °C | Provides sufficient energy for the alkylation step. |
| Reaction Monitoring | TLC (e.g., 9:1 DCM:MeOH) | Essential for determining reaction completion and monitoring byproduct formation. |
Model Experimental Workflow
This protocol is a generalized procedure based on the highly analogous synthesis of methyl 3-O-alkyl-β-D-galactopyranoside.[6] Optimization for your specific setup is recommended.
-
Stannylene Acetal Formation:
-
To a flame-dried round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-methoxyphenyl β-D-galactopyranoside (1.0 eq) and dibutyltin oxide (1.1 eq).
-
Add anhydrous methanol and reflux for 2-4 hours until the solution becomes clear.
-
Remove the methanol under reduced pressure.
-
-
Allylation:
-
To the resulting white solid, add anhydrous DMF.
-
Add allyl bromide (1.2 eq) and, if desired, a catalytic amount of TBAI.
-
Heat the reaction mixture to 70 °C and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the DMF.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane).[5]
-
Visual Diagrams
Reaction Pathway
Caption: A logical guide to troubleshooting common synthesis issues.
References
- Grindley, T. B., & Thangarasa, R. (1990). The structures and reactions of stannylene acetals from carbohydrate-derived trans-diols. Part I. In the absence of added nucleophiles. Canadian Journal of Chemistry, 68(6), 1007-1017.
- David, S., & Hanessian, S. (1985).
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]
- Wang, Q., Zhang, S., & Yang, J. (2007). Regioselective formation of 6-O-acylsucroses and 6,3'-di-O-acylsucroses via the stannylene acetal method.
- Otera, J. (2005). Di-n-butyltin Oxide. e-EROS Encyclopedia of Reagents for Organic Synthesis.
-
Ataman Kimya. (n.d.). DIBUTYLTIN OXIDE, SPECIAL (DBTO). Retrieved from [Link]
-
DNA Perfection. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Retrieved from [Link]
- Martinelli, M. J., et al. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447–450.
- Grindley, T. B., & Reimer, K. B. (2005). Regioselective Synthesis of Long-Chain Ethers and Their Sulfates Derived From Methyl beta-D-galactopyranoside and Derivatives via Dibutylstannylene Acetal Intermediates.
- Lundt, I., & Madsen, R. (1998). A New Intramolecular Reaction for the Regioselective Debenzylation or Protection of Alcohols.
-
Reddit. (2024). r/Chempros - What are some common causes of low reaction yields? Retrieved from [Link]
- Martinelli, M. J., et al. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447-450.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- Kamadatu, L., & Santoso, M. (2014).
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenyl beta-D-Galactopyranoside. Retrieved from [Link]
Sources
- 1. 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside | DNA Perfection [dnaperfection.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. usbio.net [usbio.net]
- 4. echemi.com [echemi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. media.neliti.com [media.neliti.com]
- 9. rsc.org [rsc.org]
- 10. tcichemicals.com [tcichemicals.com]
Technical Support Center: Troubleshooting Glycosylation with 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside Donors
Welcome to the technical support center for glycosylation reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with glycosylations using 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside as a glycosyl donor. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental failures.
The 4-methoxyphenyl (PMP) glycoside is a stable and versatile glycosyl donor, but its reactivity profile and the specific protecting group pattern of this molecule—namely the non-participating 3-O-allyl group—present unique challenges that require careful consideration of reaction conditions to achieve success.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low or No Reactivity
Q1: My TLC analysis shows only unreacted starting materials (donor and acceptor). What are the likely causes for this lack of activation?
A1: A complete lack of reactivity almost always points to a failure in the activation of the anomeric leaving group. The 4-methoxyphenyl group is relatively stable and less reactive than more common donors like thioglycosides or trichloroacetimidates.[1] Therefore, activation requires specific and sufficiently powerful conditions.
Core Issues & Solutions:
-
Suboptimal Promoter/Activator System: The PMP group is not efficiently activated by mild thiophilic promoters like NIS alone.[2][3] Its activation typically requires stronger Lewis acids or oxidative systems.
-
Recommendation: Switch to a more potent activation system. A combination of a halonium source and a strong Lewis acid is often effective. Systems like N-Iodosuccinimide (NIS) with Trifluoromethanesulfonic acid (TfOH) or TMSOTf are common starting points.[4][5] The catalytic amount of triflic acid is crucial for protonating the PMP group, facilitating its departure.
-
-
Insufficient Reaction Temperature: Many glycosylation protocols start at very low temperatures (e.g., -78 °C) to control selectivity.[6] However, a donor with a less reactive leaving group may simply not activate at these temperatures.
-
Recommendation: After adding the activator at a low temperature (e.g., -40 °C), allow the reaction to warm slowly to 0 °C or even room temperature while monitoring carefully by TLC. A systematic temperature screen can identify the activation threshold.[7]
-
-
Reagent Purity and Anhydrous Conditions: Glycosylation reactions are notoriously sensitive to moisture, which can consume the activator and hydrolyze the activated donor intermediate.[6][8]
-
Self-Validation Protocol:
-
Ensure all glassware is rigorously flame-dried or oven-dried.
-
Use freshly activated molecular sieves (4Å) in the reaction vessel.
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Confirm the quality of your reagents. NIS should be a light yellow powder, not brown. TfOH and other Lewis acids should be fresh and stored under inert gas.
-
-
Category 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
Q2: My reaction works, but I'm getting a mixture of α- and β-glycosides. How can I improve the stereoselectivity?
A2: This is a fundamentally important and expected challenge with this specific donor. The stereochemical outcome of a glycosylation is profoundly influenced by the protecting group at the C-2 position.[9][10][11]
Mechanistic Explanation:
-
Lack of Neighboring Group Participation: To achieve high selectivity for a 1,2-trans-glycoside (which would be the β-anomer for galactose), a "participating" protecting group, such as an acetyl (OAc) or benzoyl (OBz) ester, is required at the C-2 position.[9][12] This group forms a stable dioxolenium ion intermediate, which shields the α-face of the sugar and directs the incoming acceptor to attack from the β-face exclusively.
-
Your Donor's Profile: The specified donor, 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside, implies a non-participating group at C-2 (likely a benzyl ether or another ether, if not a free hydroxyl). With a non-participating group, the reaction proceeds through a more transient and planar oxocarbenium ion intermediate.[12][13] This intermediate can be attacked from either the α- or β-face, typically leading to mixtures of anomers.[6]
Strategies to Influence Stereoselectivity:
-
Solvent Effects: The choice of solvent can significantly alter the α/β ratio.
-
Ethereal Solvents (e.g., Diethyl Ether, THF): These solvents are known to favor the formation of the α-anomer via an in-situ anomerization mechanism.
-
Nitriles (e.g., Acetonitrile): These "participating" solvents can promote the formation of a β-nitrilium ion intermediate, which can favor the formation of the β-glycoside.
-
-
Temperature Control: Lowering the reaction temperature generally increases selectivity, though it may favor the kinetic (often α) product.
-
Donor Redesign (Long-Term Strategy): If exclusive β-selectivity is required, the most robust solution is to redesign the glycosyl donor to include a participating group at the C-2 position.
Troubleshooting Workflow
Here is a logical workflow to diagnose and address failed glycosylation reactions with the PMP-allyl-galactoside donor.
Caption: A logical workflow for diagnosing the cause of failed glycosylation.
Category 3: Side Reactions and Donor Instability
Q3: My starting materials are consumed, but my TLC shows multiple unidentified spots and a low yield of the desired product. What are the likely side reactions?
A3: The formation of multiple byproducts points to instability of the starting materials or intermediates under the reaction conditions.[14]
Common Side Reactions:
-
Glycal Formation: Elimination of the C-2 substituent can occur from the oxocarbenium ion intermediate, forming a glycal. This is more likely with non-participating groups at C-2 and under strongly acidic or high-temperature conditions.
-
Hydrolysis of the Donor: As mentioned, any trace moisture can lead to the hydrolysis of the activated donor, regenerating a free sugar which will appear as a baseline spot on TLC.[8]
-
Allyl Group Complications: While generally stable, the allyl group can undergo isomerization to a prop-1-enyl ether under certain transition-metal-catalyzed or highly acidic conditions.[4][15] While not the most common issue with NIS/TfOH, it's a possibility if reaction conditions are harsh or contaminated.
-
Acceptor Decomposition: Ensure your glycosyl acceptor is stable to the strongly acidic conditions required for donor activation.
Mitigation Strategies:
-
Temperature Control: Initiate the reaction at the lowest possible temperature and warm it slowly. Avoid prolonged reaction times at elevated temperatures.[6]
-
Order of Addition: Add the activator (especially the strong acid component like TfOH) slowly and dropwise to the cooled solution of the donor and acceptor. Pre-activating the donor before adding the acceptor can sometimes lead to decomposition.
-
Quenching: Once the reaction is complete, quench it promptly with a base like triethylamine or pyridine to neutralize the acid and prevent further degradation.
Data & Protocols
Table 1: Recommended Activator Systems for PMP-Glycosides
| Activator System | Typical Conditions | Relative Reactivity | Notes |
| NIS / cat. TfOH | 1.2-1.5 eq. NIS, 0.1-0.2 eq. TfOH | High | A robust and common choice. Temperature control is critical. |
| DDQ | 2.0-3.0 eq. | Moderate | Dichlorodicyanoquinone (DDQ) offers an oxidative activation pathway. |
| CAN | 2.0-3.0 eq. | Moderate | Ceric Ammonium Nitrate (CAN) is another oxidative activator. |
| Tf₂O / DTBMP | 1.1 eq. Tf₂O, 2.0 eq. DTBMP | Very High | Triflic anhydride is a very powerful activator but can lead to more side reactions. |
This table provides general starting points. Optimal conditions must be determined empirically for each specific donor/acceptor pair.
Table 2: Influence of C-2 Protecting Group on Stereoselectivity
| Protecting Group at C-2 | Classification | Intermediate | Expected Product (Galactose) |
| O-Benzyl (OBn) | Non-participating, Arming | Oxocarbenium Ion | Mixture of α/β anomers |
| O-Allyl (OAll) | Non-participating, Arming | Oxocarbenium Ion | Mixture of α/β anomers |
| O-Acetyl (OAc) | Participating, Disarming | Dioxolenium Ion | Favors 1,2-trans (β-glycoside)[6][9] |
| O-Benzoyl (OBz) | Participating, Disarming | Dioxolenium Ion | Favors 1,2-trans (β-glycoside)[6][9] |
Experimental Protocol: General Procedure for Glycosylation
This protocol provides a robust starting point for a glycosylation reaction using the 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside donor.
Caption: Step-by-step experimental workflow for glycosylation.
Detailed Steps:
-
Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar and freshly activated 4Å molecular sieves under high vacuum. Allow it to cool to room temperature under an inert atmosphere (e.g., Argon).
-
Reagent Addition: Add the glycosyl donor (e.g., 1.2 equivalents) and the glycosyl acceptor (1.0 equivalent) to the flask.
-
Solvent Addition: Add anhydrous solvent (e.g., Dichloromethane, DCM) via syringe to achieve a concentration of approximately 0.05–0.1 M.
-
Cooling: Cool the stirred mixture to the desired starting temperature (e.g., -40 °C).
-
Activation: Add N-Iodosuccinimide (NIS, 1.5 eq) to the stirring mixture. Then, add a stock solution of Triflic acid (TfOH, 0.1 eq) in anhydrous DCM dropwise over several minutes.
-
Reaction & Monitoring: Stir the reaction at the starting temperature for 30 minutes, then monitor its progress by TLC. If the reaction is sluggish, allow the mixture to warm slowly to -20 °C, 0 °C, or room temperature until the starting materials are consumed.
-
Quenching: Once the reaction is complete, quench it by adding triethylamine or pyridine until the solution is neutral or slightly basic.
-
Work-up: Dilute the mixture with DCM and filter through a pad of celite to remove the molecular sieves. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove iodine) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI.[Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. R Discovery.[Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. OUCI.[Link]
-
Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. Fritz Haber Institute.[Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. ResearchGate.[Link]
-
MPTGs: Thioglycoside Donors for Acid-Catalyzed O-Glycosylation and Latent-Active Synthetic Strategies. Semantic Scholar.[Link]
-
MPTGs: Thioglycoside Donors for Acid-Catalyzed O-Glycosylation and Latent-Active Synthetic Strategies. LSU Scholarly Repository.[Link]
-
4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Nano diainc.[Link]
-
Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate. ACS Publications.[Link]
-
Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. The Journal of Organic Chemistry - ACS Publications.[Link]
-
New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL.[Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers.[Link]
-
Activation of Thioglycosides with Copper(II) Bromide. MDPI.[Link]
-
Novel Approaches for the Synthesis and Activation of Thio- and Selenoglycoside Donors. The Journal of Organic Chemistry - ACS Publications.[Link]
-
4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-β-D-galactopyranoside. Strawberry Genome.[Link]
-
4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside (Chinese). MCE.[Link]
-
Cooperatively Catalyzed Activation of Thioglycosides That Bypasses Intermediacy of Glycosyl Halides. PMC - PubMed Central.[Link]
-
Thioglycoside activation strategies. ResearchGate.[Link]
-
4-Methoxyphenyl β-D-galactopyranoside. Amazon S3.[Link]
-
Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. NIH.[Link]
-
Investigation of the reactivity difference between thioglycoside donors with variant aglycon parts. Canadian Science Publishing.[Link]
-
Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry.[Link]
-
The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation. Journal of the American Chemical Society.[Link]
-
Facile glycosylation strategy with two-stage activation of allyl glycosyl donors. Application to concise synthesis of Shigella flexneri serotype Y O-antigen. PubMed.[Link]
-
The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation. PMC - PubMed Central.[Link]
-
Simple Glycosylation Reaction of Allyl Glycosides. ResearchGate.[Link]
-
Stereoselective 1,2-cis glycosylation of 2-O-allyl protected thioglycosides. PubMed.[Link]
-
Parametric Analysis of Donor Activation for Glycosylation Reactions. Refubium - Freie Universität Berlin.[Link]
-
N-(para-Methoxyphenylpropargyl) Pyrrole-2-carboxylate (PPPC) Glycosides as Donors for Glycosylation. Organic Letters - ACS Publications.[Link]
-
Reactions of galactose building blocks to assess the impact of... ResearchGate.[Link]
Sources
- 1. "MPTGs: Thioglycoside Donors for Acid-Catalyzed O-Glycosylation and Lat" by Shaofu Du and Justin R. Ragains [repository.lsu.edu]
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- 3. researchgate.net [researchgate.net]
- 4. Facile glycosylation strategy with two-stage activation of allyl glycosyl donors. Application to concise synthesis of Shigella flexneri serotype Y O-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium-Catalyzed Allyl Group Removal
Welcome to the technical support center dedicated to the palladium-catalyzed removal of allyl protecting groups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this essential transformation. The mild and selective nature of this deprotection makes it a cornerstone in modern organic synthesis, particularly for complex molecules like peptides and natural products.[1][2]
Section 1: Troubleshooting Guide
This section addresses common problems encountered during palladium-catalyzed allyl deprotection in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Incomplete or Sluggish Reaction
Q: My allyl deprotection is not going to completion, or is extremely slow. What are the likely causes and how can I fix it?
A: An incomplete or slow reaction is one of the most frequent issues. The root cause often lies with the catalyst's activity, the choice of scavenger, or the reaction conditions.
-
Catalyst Inactivity: The active catalyst is the Pd(0) species. Commercially available Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be sensitive to air and may oxidize over time.[3]
-
Solution: Use a freshly opened bottle of the catalyst or handle it in an inert atmosphere (e.g., a glovebox). While some robust protocols can be performed under atmospheric conditions, especially for rapid reactions, an inert atmosphere is recommended for sensitive substrates or when reproducibility is critical.[3][4] If using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is efficient.
-
-
Insufficient Catalyst Loading: While the reaction is catalytic, an insufficient amount of catalyst can lead to a stalled reaction.
-
Solution: If you suspect low catalyst activity, incrementally increase the catalyst loading, for example, from 1 mol% to 5 mol%.[3]
-
-
Poor Scavenger Choice or Stoichiometry: The scavenger's role is to trap the allyl group from the π-allylpalladium intermediate, which regenerates the Pd(0) catalyst for the next cycle.[3] An inefficient scavenger or an inadequate amount will slow down or halt the catalytic turnover.
-
Solution: The choice of scavenger is critical. Common scavengers include amines (morpholine), β-dicarbonyls (dimedone, N,N'-dimethylbarbituric acid), and hydride donors (phenylsilane).[3] If your reaction is slow with a scavenger like morpholine, which can require a large excess, consider switching to a more efficient one like N,N'-dimethylbarbituric acid or phenylsilane.[3][5] Ensure you are using a sufficient excess of the scavenger (typically 2-50 equivalents, depending on the scavenger).
-
-
Solvent Effects: The solvent can influence the reaction rate and mechanism.[6]
Troubleshooting Flowchart for Incomplete Deprotection
Caption: Troubleshooting flowchart for an incomplete deprotection reaction.
Issue 2: Formation of Side Products
Q: I am observing unexpected side products in my reaction mixture. What could be causing this?
A: Side product formation can arise from several factors, including prolonged reaction times, scavenger reactivity, or catalyst-mediated side reactions.
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period can lead to the degradation of sensitive substrates or the formation of byproducts.
-
Solution: Optimize the reaction to proceed more quickly by adjusting the catalyst, scavenger, or solvent to minimize the exposure of your compound to the reaction conditions.[3]
-
-
Scavenger Reactivity: Some scavengers or their byproducts can react with the starting material or product. For example, amine scavengers can sometimes lead to the formation of allylamine byproducts.[9]
-
Catalyst-Mediated Isomerization: In some cases, the palladium catalyst can isomerize the allyl group to a prop-1-enyl group, which can be more difficult to cleave or lead to other side reactions.
-
Solution: This is less common with efficient scavengers but can be influenced by the ligand on the palladium. If this is suspected, screening different palladium catalysts with varying ligands may be beneficial.
-
Issue 3: Difficulty in Removing Palladium Residues
Q: How can I effectively remove palladium residues from my final product to meet regulatory requirements (e.g., <10 ppm for APIs)?
A: Removing palladium to very low levels is a critical challenge, especially in pharmaceutical development.[3] A multi-step approach is often necessary.
-
Chromatography: Standard silica gel chromatography can remove a significant portion of the palladium, but may not be sufficient to reach very low ppm levels.[3]
-
Aqueous Washes with Chelating Agents: Washing the organic solution of your product with an aqueous solution of a chelating agent can be effective.
-
Scavenging Resins and Silicas: These are highly effective for capturing residual palladium.
-
Solution: After initial purification, dissolve the product in a suitable solvent and treat it with a scavenger resin or functionalized silica. There are many commercially available scavengers with different functional groups (e.g., thiol, triaminotriazine-based) that have a high affinity for palladium.[10][11][12] Slurrying the product with the scavenger followed by filtration is a common procedure.[10]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of palladium-catalyzed allyl deprotection?
A1: The catalytic cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst coordinates to the allyl group's double bond and undergoes oxidative addition to form a π-allylpalladium(II) complex. This step releases the deprotected functional group.[2][3]
-
Nucleophilic Attack: A scavenger molecule attacks the π-allyl complex.
-
Reductive Elimination: The catalyst is regenerated to its Pd(0) state, and the allyl group is released as a stable, scavenged byproduct.[2]
Simplified Catalytic Cycle
Caption: Simplified catalytic cycle for allyl deprotection.
Q2: Which palladium catalyst should I choose?
A2: The choice of catalyst depends on factors like air sensitivity, cost, and substrate compatibility.
| Palladium Catalyst | Typical Loading (mol%) | Key Characteristics |
| Pd(PPh₃)₄ | 0.1 - 5 | The most common and well-studied catalyst, but can be air-sensitive.[2] |
| PdCl₂(PPh₃)₂ | 1 - 5 | An air-stable Pd(II) precatalyst that is reduced in situ. A good alternative to Pd(PPh₃)₄.[2][13] |
| Pd₂(dba)₃ | 0.5 - 2 | Often used in combination with a phosphine ligand. It is a stable Pd(0) source. |
Q3: How do I select the right allyl scavenger?
A3: The ideal scavenger should be highly reactive towards the π-allylpalladium complex, not react with your substrate or product, and its byproduct should be easily removable.
| Scavenger | Typical Equivalents | Common Solvents | Notes |
| Morpholine | 10 - 50 | THF, DCM | A common but sometimes slow scavenger, often requiring a large excess.[3] |
| Dimedone | 2 - 4 | THF | Effective and forms a neutral byproduct that is often easily removed.[3] |
| N,N'-Dimethylbarbituric Acid | 2 - 4 | DCM, THF | Highly efficient scavenger, often leading to faster reaction times.[3] |
| Phenylsilane (PhSiH₃) | 5 - 20 | DCM, DMF | A neutral hydride donor that is very effective and compatible with many functional groups.[5][14][15] |
| Sodium 2-ethylhexanoate | 1 - 2 | EtOAc, DCM | Used in some industrial processes.[11][16] |
| Amine-borane complexes | - | - | Allow for fast deprotection under near-neutral conditions.[9] |
Q4: Do I always need to work under an inert atmosphere?
A4: Not always, but it is highly recommended for reproducibility. While some protocols using robust catalysts like Pd(PPh₃)₄ have been successful under atmospheric conditions, the presence of oxygen can deactivate the Pd(0) catalyst.[3][4][17] For sensitive substrates, lengthy reactions, or when optimizing for high yield, using an inert atmosphere (argon or nitrogen) is best practice.[3]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Allyl Ether Deprotection
This protocol provides a general starting point for the deprotection of an allyl ether using Pd(PPh₃)₄ and N,N'-dimethylbarbituric acid.
Workflow for Allyl Deprotection
Sources
- 1. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. onyxipca.com [onyxipca.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biotage.com [biotage.com]
Technical Support Center: Chemistry of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside
Welcome to the technical support center for 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common side reactions and provide troubleshooting strategies to ensure the success of your synthetic endeavors.
Introduction to the Molecule
This compound is a key intermediate in carbohydrate chemistry, valued for its utility in the synthesis of complex glycoconjugates and oligosaccharides.[1][2][3] Its structure incorporates two key protecting groups: the p-methoxyphenyl (PMP) group at the anomeric position and an allyl ether at the C3 hydroxyl. The strategic placement of these groups allows for selective deprotection and further modification. The PMP group offers stability and can be removed oxidatively, while the allyl group is readily cleaved under palladium-catalyzed conditions, revealing a hydroxyl group for subsequent reactions.[1][2]
However, like any nuanced chemical synthesis, working with this molecule can present challenges. This guide is structured in a question-and-answer format to directly address potential issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Allyl Group Manipulations
Question 1: I'm observing incomplete deprotection of the 3-O-allyl group. What are the common causes and how can I resolve this?
Answer:
Incomplete deprotection of the allyl ether is a frequent issue. The primary causes often relate to the catalyst, the allyl scavenger, or the reaction conditions.
-
Catalyst Inactivation: The Palladium(0) catalyst is the workhorse for this deprotection. Its activity can be diminished by impurities in the substrate or solvents. Ensure your starting material is pure and use anhydrous, degassed solvents.
-
Inefficient Allyl Scavenger: The scavenger's role is to irreversibly trap the allyl group from the palladium complex, driving the reaction to completion. If the scavenger is inefficient or used in insufficient quantities, the reaction can stall.
-
Steric Hindrance: While the 3-O position is generally accessible, complex substitution patterns on the galactose ring can sterically hinder the approach of the bulky palladium catalyst.
Troubleshooting Workflow: Incomplete Allyl Deprotection
Caption: Troubleshooting workflow for incomplete allyl ether deprotection.
Question 2: During allyl group removal, I've noticed the formation of a byproduct with a similar polarity to my desired product. What could this be?
Answer:
A common side reaction during palladium-catalyzed deallylation is the isomerization of the allyl ether to the corresponding prop-1-enyl ether.[4][5][6] This isomerization is often catalyzed by the palladium species, particularly if the reaction is sluggish or if certain additives are present. The resulting prop-1-enyl ether is often difficult to separate from the desired deprotected product due to similar polarities.
Mitigation Strategies:
-
Choice of Catalyst and Scavenger: Some palladium catalysts and scavengers are more prone to inducing isomerization. A well-established and efficient system like Pd(PPh₃)₄ with a soft nucleophile as a scavenger can minimize this side reaction.
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can favor isomerization. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Hydrolysis of the Prop-1-enyl Ether: If isomerization is unavoidable, the resulting prop-1-enyl ether can be cleaved under mild acidic conditions (e.g., dilute HCl in acetone) or using reagents like mercuric chloride and mercuric oxide, though the latter is less desirable due to toxicity.[4][6][7]
Section 2: PMP Group Manipulations
Question 3: I am attempting to cleave the anomeric p-methoxyphenyl (PMP) group, but the reaction is either incomplete or I'm seeing degradation of my product.
Answer:
Cleavage of the PMP group is typically achieved through oxidative methods, most commonly with ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[8][9] The success of this reaction hinges on careful control of stoichiometry and reaction conditions.
-
Incomplete Cleavage: This often points to insufficient oxidant. Ensure you are using a fresh, high-quality batch of CAN or DDQ and that the stoichiometry is appropriate for your substrate scale. The reaction is often run in a biphasic solvent system (e.g., acetonitrile/water) to facilitate both the solubility of the carbohydrate and the oxidant.
-
Product Degradation: The conditions for PMP cleavage can be harsh. Over-oxidation or prolonged exposure to the acidic byproducts of the reaction can lead to the degradation of the sugar backbone or the cleavage of other acid-labile protecting groups.
Troubleshooting: PMP Group Cleavage
| Symptom | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient oxidant (CAN/DDQ) | Increase the equivalents of the oxidant incrementally. Ensure vigorous stirring in biphasic systems. |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for byproduct formation. | |
| Product Degradation | Over-oxidation or prolonged reaction time | Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed by adding a reducing agent (e.g., sodium thiosulfate for CAN). |
| Acidic conditions | Buffer the reaction mixture with a non-nucleophilic base like sodium bicarbonate. | |
| Formation of colored byproducts | Oxidation of other functional groups | If other sensitive groups are present, consider alternative deprotection strategies or protect those functionalities prior to PMP cleavage. |
Question 4: Can I selectively cleave the PMP group in the presence of the 3-O-allyl group?
Answer:
Yes, the PMP and allyl groups are generally considered an orthogonal protecting group pair. The oxidative conditions required for PMP cleavage (e.g., CAN) are typically compatible with the allyl ether.[10] Conversely, the palladium-catalyzed conditions for allyl deprotection do not affect the PMP group. This orthogonality is a key feature that makes this compound a valuable synthetic intermediate.
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection pathways for the title compound.
Section 3: Glycosylation Reactions
Question 5: I am using this compound as a glycosyl donor after converting the PMP group to a suitable leaving group. However, I am getting a mixture of anomers. How can I improve the stereoselectivity?
Answer:
Controlling the stereochemical outcome of a glycosylation reaction is a central challenge in carbohydrate chemistry. The formation of an anomeric mixture suggests that the reaction may be proceeding through a less controlled SN1-like mechanism involving an oxocarbenium ion intermediate.
-
Neighboring Group Participation: The presence of a participating group (e.g., an acetyl or benzoyl group) at the C2 position is a classic strategy to direct the formation of a 1,2-trans glycosidic linkage. Since the 3-O-allyl group is non-participating, the stereochemical outcome is highly dependent on other factors.
-
Solvent Effects: The choice of solvent can significantly influence the stereoselectivity. Non-polar, non-coordinating solvents like dichloromethane or toluene tend to favor SN2-like pathways, which can lead to higher stereoselectivity.
-
Temperature: Lowering the reaction temperature can often enhance the selectivity of the desired stereoisomer by favoring the kinetically controlled product.
Strategies for Improving Glycosylation Stereoselectivity
| Factor | Strategy for β-selectivity (1,2-trans) | Strategy for α-selectivity (1,2-cis) |
| C2-Protecting Group | Use a participating group (e.g., Acetyl, Benzoyl). This is not applicable to the title compound without further modification. | Use a non-participating group (e.g., Benzyl, Allyl). |
| Solvent | Use a coordinating solvent (e.g., acetonitrile) to stabilize the α-face of the oxocarbenium ion. | Use a non-coordinating solvent (e.g., dichloromethane, toluene). |
| Temperature | Generally, lower temperatures are preferred. | Lower temperatures are often beneficial. |
| Promoter/Activator | The choice of Lewis acid or promoter can influence the anomeric ratio. Screening different promoters is recommended. | The choice of promoter is critical. Halide ion catalysis (e.g., using NIS/TfOH) can favor α-glycoside formation. |
Experimental Protocols
Protocol 1: Deprotection of the 3-O-Allyl Group
-
Dissolve the this compound (1.0 eq) in a suitable solvent (e.g., a 10:1 mixture of THF and water).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the allyl scavenger (e.g., N,N'-dimethylbarbituric acid, 3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Oxidative Cleavage of the p-Methoxyphenyl Group
-
Dissolve the this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add ceric ammonium nitrate (CAN) (2.5 - 3.0 eq) portion-wise over 10-15 minutes, ensuring the temperature remains low.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting lactol by silica gel chromatography.
References
-
Gigg, R., & Gigg, J. (1968). The allyl ether as a protecting group in carbohydrate chemistry. Part II. Journal of the Chemical Society C: Organic, 1903-1907. [Link]
-
Hu, Y. J., Dominique, R., Das, S. K., & Roy, R. (2000). A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry, 78(6), 838-845. [Link]
-
Zhang, Z., & Magnusson, G. (1996). Conversion of p-methoxyphenyl glycosides into the corresponding glycosyl chlorides and bromides, and into thiophenyl glycosides. Carbohydrate research, 295, 41-55. [Link]
-
Kim, J. H., Yang, H. J., & Kim, K. S. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic Letters, 25(19), 3471-3475. [Link]
-
Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of organic chemistry, 68(3), 1146-1149. [Link]
-
Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. [Link]
Sources
- 1. 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside | Nano diainc [nanodiainc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. The allyl ether as a protecting group in carbohydrate chemistry - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. p-Methoxyphenyl (MP) Glycosides with a Stable and Easily Removable Protecting Group | TCI EUROPE N.V. [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside
Welcome to the technical support center for the purification of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important glycosylated building block. Here, we provide troubleshooting advice and detailed protocols in a practical question-and-answer format to ensure you achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by our users during the purification of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside.
FAQ 1: My crude product shows multiple spots on TLC after synthesis. What are the likely impurities?
Answer:
The presence of multiple spots on Thin-Layer Chromatography (TLC) is a frequent observation. The impurities largely depend on the synthetic route employed, but typically arise from several sources:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 4-methoxyphenyl β-D-galactopyranoside and the allylating agent (e.g., allyl bromide).
-
Di- and Tri-allylated Products: Over-allylation can occur, leading to the formation of products where other free hydroxyl groups on the galactose ring are also allylated. The reactivity of the hydroxyl groups on the galactose ring can influence the distribution of these byproducts.
-
Anomeric Mixtures: While the starting material is the β-anomer, some reaction conditions can lead to anomerization, resulting in the formation of the α-anomer of the desired product.[1]
-
Products of Protecting Group Migration: Under certain conditions, acyl protecting groups (if used) can migrate, leading to a mixture of regioisomers.[1]
-
Degradation Products: Harsh reaction conditions (e.g., strong acid or base) can lead to the degradation of the sugar moiety or cleavage of the glycosidic bond.
A typical TLC analysis might look like this:
| Compound | Typical Rf Value (Hexane:EtOAc 1:1) | Notes |
| Starting Material (4-methoxyphenyl β-D-galactopyranoside) | Lower Rf (more polar) | Will stain well with standard carbohydrate stains (e.g., p-anisaldehyde). |
| Desired Product | Intermediate Rf | Should be the major spot. |
| Di-allylated Product | Higher Rf (less polar) | Often runs very close to the desired product. |
| Allyl Bromide | High Rf | May not be visible with all stains. |
FAQ 2: I'm struggling to separate the desired mono-allylated product from the di-allylated byproduct using flash chromatography. What can I do?
Answer:
This is a classic challenge in carbohydrate chemistry due to the similar polarities of the desired product and over-allylated impurities.[2] Here is a systematic approach to improve your separation:
1. Optimize Your Column Chromatography Conditions:
-
Solvent System: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or toluene) is often effective. Start with a low percentage of the polar solvent and increase it very slowly.
-
Column Size and Packing: Use a longer column with a smaller diameter to increase the number of theoretical plates. Ensure the column is packed uniformly to prevent band broadening.
-
Stationary Phase: While silica gel is standard, other stationary phases can offer different selectivity. For protected carbohydrates, pentafluorophenyl or phenyl hexyl stationary phases have shown superior separation compared to traditional C5 or C18 phases in HPLC, a principle that can be extrapolated to flash chromatography.[1]
2. Consider Alternative Purification Techniques:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.[3] Experiment with different solvent systems, such as ethanol, methanol, or mixtures with water or diethyl ether.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[1][4] A normal-phase column or a specialized carbohydrate column can provide the necessary resolution.
Workflow for Optimizing Flash Chromatography
Caption: Workflow for optimizing the purification of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside.
FAQ 3: My NMR spectrum shows complex signals in the anomeric region. How can I confirm the β-configuration?
Answer:
The anomeric proton (H-1) of the galactopyranoside is a key diagnostic signal in the ¹H NMR spectrum. For β-galactosides, the anomeric proton is typically in an axial position, and it couples to the adjacent axial proton at C-2. This results in a characteristic large coupling constant (³J(H-1, H-2)).
| Anomer | Typical ¹H NMR Anomeric Signal |
| β-anomer | A doublet with a large coupling constant, ³J(H-1, H-2) ≈ 8-10 Hz .[3] |
| α-anomer | A doublet with a smaller coupling constant, ³J(H-1, H-2) ≈ 3-4 Hz . |
If you observe multiple doublets in the anomeric region (typically δ 4.5-5.5 ppm), it is likely that you have a mixture of anomers. The integration of these signals can be used to determine the α/β ratio. For unambiguous assignment, 2D NMR experiments such as COSY and HSQC can be invaluable.
FAQ 4: I suspect my product is contaminated with residual palladium catalyst from a deprotection step of a related synthesis. How can I remove it?
Answer:
Palladium catalysts are commonly used for the selective removal of allyl protecting groups.[5][6][7] Residual palladium can be problematic for downstream applications, especially in drug development. Here are some effective methods for its removal:
-
Treatment with a Thiol Scavenger: Reagents like QuadraSil® MP or SiliaMetS® Thiol are functionalized silica gels that can effectively scavenge residual palladium. Simply stir the crude product with the scavenger in a suitable solvent, followed by filtration.
-
Aqueous Workup with Thiol-Containing Reagents: Washing the organic layer with an aqueous solution of a thiol-containing compound, such as sodium thioglycolate or L-cysteine, can help to extract the palladium into the aqueous phase.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb the palladium catalyst. However, be aware that this can sometimes lead to product loss.
Section 2: Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol provides a starting point for the purification of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside.
1. Materials:
- Crude 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside
- Silica gel (230-400 mesh)
- Hexane (or Toluene)
- Ethyl Acetate
- TLC plates (silica gel 60 F₂₅₄)
- p-Anisaldehyde stain
2. Column Preparation:
- Dry pack a glass column with silica gel.
- Equilibrate the column with the starting solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate).
3. Sample Loading:
- Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.
- Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
4. Elution:
- Begin elution with the starting solvent mixture.
- Gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
- 95:5 Hexane:EtOAc (2 column volumes)
- 90:10 Hexane:EtOAc (5 column volumes)
- 85:15 Hexane:EtOAc (5 column volumes)
- 80:20 Hexane:EtOAc until the product has eluted.
- Collect fractions and monitor by TLC.
5. Fraction Analysis:
- Spot the collected fractions on a TLC plate.
- Develop the TLC plate in a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate).
- Visualize the spots using a UV lamp and/or by staining with p-anisaldehyde stain followed by heating.
- Combine the fractions containing the pure product.
6. Product Isolation:
- Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
1. Solvent Screening:
- In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.
- A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
2. Recrystallization Procedure:
- Dissolve the crude product in the minimum amount of the chosen hot solvent.
- If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.
- Allow the solution to cool slowly to room temperature.
- If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.
Logical Flow for Purification Strategy
Caption: A decision-making workflow for the purification of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside.
Section 3: References
-
Al-Sanea, M. M., et al. (2023). Stereoselective Synthesis of New 4-Aryl-5-indolyl-1,2,4-triazole S- and N-β-Galactosides: Characterizations, X-ray Crystal Structure and Hirshfeld Surface Analysis. Molecules, 28(9), 3881. [Link]
-
Demchenko, A. V. (2008). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Journal of Organic Chemistry, 73(22), 8942–8953. [Link]
-
Codée, J. D. C., et al. (2020). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 8, 233. [Link]
-
Gamble, J. T., et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Chemical Communications, 52(88), 13253–13256. [Link]
-
MCE. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Retrieved from [Link]
-
Wikipedia. (2023, November 26). Chemical glycosylation. [Link]
-
Glycoforum. (2024). Evaluation of Ion Pair Characteristics Generated in Chemical Glycosylation Reactions. [Link]
-
Gale, P. A. (Ed.). (2010). Carbohydrate Chemistry: Volume 36. Royal Society of Chemistry.
-
Canadian Glycomics Network. (2020, April 9). Carbohydrate Chemistry Part 5. Chemical Glycosylation [Video]. YouTube. [Link]
-
Nano diainc. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Retrieved from [Link]
-
Slámová, K., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. International Journal of Molecular Sciences, 23(8), 4444. [Link]
-
Bennett, C. S., & Demchenko, A. V. (2013). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. Journal of the American Chemical Society, 135(34), 12513–12524. [Link]
-
Adamo, R., et al. (2021). A concise and robust synthesis of new α-galactosidase-inhibiting aminohydroxycyclopentanes. RSC Advances, 11(26), 15939–15945. [Link]
-
Royal Society of Chemistry. (2016). Protocol for the purification of protected carbohydrates: Toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Chemical Communications, 52, 13253-13256. [Link]
-
Seeberger, P. H. (Ed.). (2009). Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1. Wiley-VCH.
-
Garegg, P. J., & Lindberg, B. (1979). Synthesis of O-β-D-Galactopyranosyl-(1→3)-D-galactose. Acta Chemica Scandinavica B, 33, 449-451. [Link]
-
Nishikawa, A. H., & Bailon, P. (1975). Hydrophobic chromatography of beta-galactosidase. Archives of Biochemistry and Biophysics, 168(2), 576–584. [Link]
-
Teledyne ISCO. (2024, February 16). Episode 26: SFC for Achiral Separations [Video]. YouTube. [Link]
-
Maksimainen, M., et al. (2012). Crystallization and preliminary diffraction analysis of a β-galactosidase from Trichoderma reesei. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 1), 79–82. [Link]
-
MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]
-
Zhang, Y., et al. (2022). High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. Journal of Fungi, 8(11), 1184. [Link]
-
Rojas, A. L., et al. (2012). Crystallization and preliminary X-ray crystallographic analysis of β-galactosidase from Kluyveromyces lactis. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 5), 570–573. [Link]
-
ResearchGate. (n.d.). Thin-layer chromatography of the products of β-galactosidase and α-galactosidase activities from G. dipsosauri strain DD1. [Link]
-
Golubev, A. M., et al. (1993). Crystallization of alpha-galactosidase from Trichoderma reesei. Journal of Molecular Biology, 231(3), 933–934. [Link]
-
Fujimoto, Z., et al. (2002). Crystallization and preliminary X-ray crystallographic studies of rice alpha-galactosidase. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 8), 1374–1375. [Link]
Sources
- 1. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside (4-Methoxyphenyl 3-O-allyl-beta-D-galactopyranoside) | 生化试剂 | MCE [medchemexpress.cn]
- 7. 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside | Nano diainc [nanodiainc.com]
Technical Support Center: Optimizing Glycosidic Bond Formation
Welcome to the Technical Support Center for Glycosidic Bond Formation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of glycosylation reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses some of the most common questions and issues that arise during glycosidic bond formation.
Q1: My glycosylation reaction is giving a low yield. What are the most common causes?
A1: Low yields in glycosylation reactions can stem from several factors.[1] A primary reason is often the presence of moisture, which can hydrolyze the activated glycosyl donor or the promoter.[1] It is crucial to use anhydrous solvents and reagents, and to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2] Another common issue is suboptimal reaction conditions, including incorrect temperature, reaction time, or an inappropriate choice of promoter or catalyst for your specific substrates.[1] The reactivity of both the glycosyl donor and acceptor, influenced by their protecting groups, also plays a significant role.[2][3] "Disarming" electron-withdrawing groups can decrease reactivity, while "arming" electron-donating groups can increase it.[2][3] Finally, steric hindrance at the reaction site of either the donor or acceptor can impede the reaction.[1]
Q2: I am getting a mixture of anomers (α and β). How can I improve the stereoselectivity of my reaction?
A2: Achieving high stereoselectivity is a central challenge in carbohydrate chemistry.[4] The stereochemical outcome is heavily influenced by the choice of protecting group at the C-2 position of the glycosyl donor.[3][5][6]
-
For 1,2-trans glycosides: Employing a "participating" protecting group, such as an acetyl or benzoyl group, at the C-2 position is the most reliable strategy.[3][5][7] This group forms a transient cyclic intermediate that blocks one face of the sugar, directing the glycosyl acceptor to attack from the opposite face, resulting in the 1,2-trans product.[5]
-
For 1,2-cis glycosides: The synthesis of 1,2-cis linkages is more challenging.[4][7] It requires the use of a "non-participating" protecting group, like a benzyl ether, at the C-2 position.[7] In this case, other factors such as the solvent, temperature, and the nature of the glycosyl donor and acceptor become critical in controlling the stereochemical outcome.[7] The anomeric effect generally favors the formation of the α-glycoside.[7]
The choice of solvent can also have a profound impact. Ethereal solvents are often used to favor the formation of 1,2-cis-galactosides.[7]
Q3: My starting materials (glycosyl donor and acceptor) are consumed, but I see multiple spots on my TLC plate, and the desired product yield is low. What are the likely side reactions?
A3: The formation of multiple byproducts is a common issue in glycosylation chemistry.[2] Some of the most frequent side reactions include:
-
Hydrolysis of the glycosyl donor: This occurs if there is residual water in the reaction mixture, leading to a free sugar instead of the desired glycoside.[1]
-
Glycal formation: Elimination of the leaving group and a proton from C-2 can lead to the formation of a glycal, an unsaturated sugar derivative.[8]
-
Orthoester formation: With participating protecting groups, the acceptor can attack the acyl group of the intermediate, leading to the formation of a stable orthoester byproduct.
-
Trehalose-type dimer formation: The glycosyl donor can react with another molecule of the donor that has been hydrolyzed, forming a disaccharide of the donor.
-
Rearrangement of the glycosyl donor: The activated donor can undergo rearrangements to form more stable, but unreactive, species.
Identifying these byproducts can provide valuable clues for optimizing your reaction conditions to minimize their formation.[2]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving specific experimental challenges.
Guide 1: Low or No Product Formation
If you are experiencing low or no yield of your desired glycoside, follow this troubleshooting workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
- 6. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Protecting Groups on O- and C-Glycosylation with Neuraminyl and Ulosonyl Dibutylphosphates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside
Welcome to the technical support guide for the synthesis of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this specific synthesis. The guidance provided herein is based on established principles of carbohydrate chemistry and practical laboratory experience.
Introduction to the Synthesis
The synthesis of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is a crucial step for creating building blocks used in the assembly of complex glycoconjugates and oligosaccharides.[1][2][3] The primary goal is the regioselective allylation of the C3 hydroxyl group of 4-Methoxyphenyl β-D-galactopyranoside. The challenge in this synthesis, as with many carbohydrate modifications, lies in achieving high selectivity for one hydroxyl group over several others of similar reactivity.[4] This lack of perfect selectivity is the primary source of impurities.
The general reaction involves treating the starting galactopyranoside with an allyl halide (typically allyl bromide) in the presence of a base (like sodium hydride) in an aprotic polar solvent (such as DMF). Protecting groups, such as a 4,6-O-benzylidene acetal, are often employed to block the more reactive C4 and C6 hydroxyls, thereby directing allylation to the C2 and C3 positions. Subsequent separation of the 2-O- and 3-O-allyl isomers can still be challenging.
Below, we address the most common issues encountered during this synthesis in a practical, question-and-answer format.
Troubleshooting Guide: Common Impurities & Solutions
This section addresses specific experimental observations and provides a logical path to identify and resolve the underlying impurity issues.
Question 1: My TLC plate shows multiple spots after the reaction. How do I identify them?
Answer:
This is the most common issue. The spots likely correspond to the starting material, the desired product, and various side-products. A systematic approach is required for identification.
Probable Causes & Identification:
-
Unreacted Starting Material (SM): This is typically the most polar spot (lowest Rf value) on the TLC plate. It can be confirmed by co-spotting the reaction mixture with a sample of the authentic 4-Methoxyphenyl β-D-galactopyranoside.
-
Desired 3-O-Allyl Product: This will be less polar than the starting material and should be the major spot in a successful reaction.
-
Over-allylated Byproducts: Di- or tri-allylated compounds are significantly less polar (higher Rf) than the mono-allylated product. Their presence suggests the reaction conditions were too harsh or the stoichiometry of the allyl bromide was too high.
-
Other Positional Isomers (e.g., 2-O-Allyl, 6-O-Allyl): These isomers often have Rf values very close to the desired 3-O-allyl product, making them difficult to distinguish by TLC alone. The relative reactivity of the hydroxyl groups on the galactoside ring often leads to a mixture of these isomers. Without specific protecting groups, the primary 6-OH is often the most reactive, followed by the 3-OH and 2-OH groups.
Troubleshooting Steps:
-
TLC Co-spotting: Always run a TLC with three lanes: starting material, reaction mixture, and a co-spot of both. This definitively identifies the starting material spot.
-
Systematic Purification & Analysis: Perform careful column chromatography. Collect fractions and analyze each by TLC. Fractions containing single, isolated spots should be concentrated and analyzed by ¹H NMR to confirm their structure.
-
Reference Data: Compare the NMR spectra of your isolated compounds to literature values. Key diagnostic signals include the chemical shifts of the anomeric proton and the protons on the allyl group.
Table 1: Typical TLC Profile for 3-O-Allylation Reaction
| Compound | Typical Rf Value (Ethyl Acetate/Hexane 2:1) | Appearance with p-Anisaldehyde Stain |
| 4-Methoxyphenyl β-D-galactopyranoside (SM) | ~0.15 | Dark Grey/Green |
| Desired Product (3-O-Allyl) | ~0.40 | Grey/Brown |
| 2-O-Allyl Isomer | ~0.45 | Grey/Brown |
| Di-O-Allylated Products | >0.60 | Brown/Purple |
Note: Rf values are approximate and can vary significantly based on the exact solvent system, plate type, and lab conditions.
Question 2: My main product spot on TLC is very close to another spot, and they are difficult to separate by column chromatography. What is happening?
Answer:
You are likely dealing with positional isomers, most commonly the 2-O-allyl and 3-O-allyl products. Their similar polarity makes separation by standard silica gel chromatography challenging.
Probable Cause:
-
Lack of Regioselectivity: In the absence of protecting groups on the C2, C4, and C6 positions, the allylation reaction will inevitably produce a mixture of isomers. The relative amounts depend on the reaction conditions (base, temperature, solvent). Stannylene acetal methodology is a common strategy to enhance regioselectivity for the equatorial 2-OH and 3-OH groups, but it does not always provide perfect selectivity.
Troubleshooting & Optimization Strategies:
-
Modify Chromatographic Conditions:
-
Solvent System: Experiment with different solvent systems. Adding a small amount of a more polar solvent like methanol or a coordinating solvent like toluene can sometimes improve separation.
-
Column Dimensions: Use a longer, narrower column for better resolution.
-
Advanced Chromatography: Consider using High-Performance Liquid Chromatography (HPLC) for difficult separations, especially on a smaller scale.
-
-
Optimize Reaction Selectivity:
-
Lower Temperature: Running the reaction at a lower temperature (e.g., -20 °C to 0 °C) can sometimes improve the kinetic selectivity for one hydroxyl group over another.
-
Choice of Base: A bulkier base might sterically hinder reaction at the C2 position, potentially favoring C3.
-
Protecting Group Strategy: The most robust solution is to use a protecting group strategy. For example, using 4,6-O-benzylidene protected 4-methoxyphenyl β-D-galactopyranoside as the starting material will prevent reaction at C4 and C6, leaving only C2 and C3 available for allylation. While this still produces a mixture, it simplifies the purification significantly.
-
Question 3: My NMR spectrum looks messy. Besides the product signals, what other peaks should I look for to identify impurities?
Answer:
A "messy" NMR spectrum indicates a mixture of compounds. Identifying specific impurity signals is key to diagnosing the problem.
Common Impurity Signals in ¹H NMR (in CDCl₃ or CD₃OD):
-
Unreacted Starting Material: Look for the characteristic signals of the 4-methoxyphenyl β-D-galactopyranoside without any allyl group signals.
-
Di-allylated species: You will see multiple sets of allyl proton signals (multiplets around 5.8-6.0 ppm and doublets around 5.1-5.3 ppm and 4.0-4.2 ppm). The integration of the allyl protons relative to the anomeric proton or methoxy protons will be higher than expected.
-
Solvent Residues: Common solvents like DMF (singlets at ~8.0, 2.9, 2.7 ppm), Ethyl Acetate (quartet at ~4.1, singlet at ~2.0, triplet at ~1.2 ppm), or Hexane (broad signals ~1.2-1.3 ppm) are often present.[5][6][7][8]
-
Allyl Alcohol: If your allyl bromide reagent has degraded or if side reactions occurred, you may see signals for allyl alcohol.
-
Degradation Products: Under harsh basic conditions, sugar degradation can occur, leading to a complex baseline and unidentifiable peaks.
Table 2: Key ¹H NMR Shifts for Identification (Illustrative)
| Proton | Starting Material (SM) | 3-O-Allyl Product | 2-O-Allyl Isomer |
| Anomeric H-1 | ~4.8 ppm (d) | ~4.9 ppm (d) | ~5.0 ppm (d) |
| Allyl (CH) | N/A | ~5.9 ppm (m) | ~5.9 ppm (m) |
| Allyl (=CH₂) | N/A | ~5.2-5.3 ppm (m) | ~5.2-5.3 ppm (m) |
| Methoxy (-OCH₃) | ~3.8 ppm (s) | ~3.8 ppm (s) | ~3.8 ppm (s) |
| Aryl Protons | ~6.8-7.0 ppm (m) | ~6.8-7.1 ppm (m) | ~6.8-7.1 ppm (m) |
Note: Chemical shifts are approximate and depend on the solvent and instrument.
Visual Diagrams
Reaction Scheme and Common Impurities
The following diagram illustrates the desired reaction and the formation of common byproducts from a non-protected starting material.
Caption: Figure 1. Synthetic Pathway and Impurity Formation.
Troubleshooting Workflow
This workflow provides a logical sequence for addressing issues during the synthesis.
Caption: Figure 2. Troubleshooting Workflow.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the reaction progress? A1: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring.[9][10] Use a solvent system that provides good separation between the starting material and the product (e.g., Ethyl Acetate/Hexane). The reaction is typically complete when the starting material spot has been fully consumed.
Q2: Why is the reaction performed under an inert atmosphere (Nitrogen or Argon)? A2: The most common base used, sodium hydride (NaH), is highly reactive with water and moisture in the air. Performing the reaction under an inert atmosphere prevents the quenching of the base and the formation of sodium hydroxide, which can lead to unwanted side reactions and lower yields.
Q3: Can I use a different base instead of sodium hydride? A3: Yes, other bases like potassium tert-butoxide (KOtBu) or silver(I) oxide (Ag₂O) can be used. The choice of base can influence the regioselectivity and overall yield of the reaction. Ag₂O, for instance, is often used in Koenigs-Knorr type glycosylations and can sometimes offer different selectivity profiles.[11][12]
Q4: How can I remove residual DMF solvent after the reaction workup? A4: DMF has a high boiling point and can be difficult to remove completely. After aqueous workup and extraction with a solvent like ethyl acetate, washing the organic layer multiple times with brine (saturated NaCl solution) can help pull the DMF into the aqueous phase. For final removal, co-evaporation with a high-boiling solvent like toluene or heptane under reduced pressure is effective.
Q5: My overall yield is very low. What are the most likely causes? A5: Low yields can stem from several factors:
-
Wet Reagents/Solvent: Moisture will destroy the sodium hydride and impede the reaction. Ensure your DMF is anhydrous and all glassware is thoroughly dried.
-
Inactive Base: Sodium hydride can oxidize over time. Use freshly opened or properly stored NaH.
-
Poor Stoichiometry: An insufficient amount of base or allyl bromide will lead to incomplete reaction.
-
Suboptimal Temperature: If the temperature is too low, the reaction may be sluggish. If it's too high, side reactions and degradation can occur.
-
Loss during Purification: The product and isomers can be difficult to separate, leading to loss of material in mixed fractions during chromatography.
Experimental Protocols
Protocol 1: General Synthesis of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside (Illustrative)
This protocol is a general guideline and may require optimization.
-
Preparation: Add 4-methoxyphenyl 4,6-O-benzylidene-β-D-galactopyranoside (1.0 eq) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 1 hour.
-
Allylation: Add allyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Workup: Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification (Protected Intermediate): Purify the crude residue by silica gel column chromatography to separate the 2-O- and 3-O-allyl isomers.
-
Deprotection: Remove the benzylidene protecting group under appropriate acidic conditions (e.g., aqueous acetic acid) to yield the final product.
-
Final Purification: Purify the final product by silica gel chromatography.
Protocol 2: TLC Analysis
-
Prepare TLC Plate: Draw a faint pencil line ~1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot on the starting line.[10]
-
Elution: Place the plate in a sealed chamber containing the chosen eluent (e.g., 2:1 Ethyl Acetate/Hexane). Ensure the solvent level is below the starting line.
-
Development: Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and dry. Visualize the spots using a UV lamp (if applicable) and then by dipping in a p-anisaldehyde staining solution followed by gentle heating with a heat gun until spots appear.[13]
References
-
ResearchGate. (2025). Efficient and green approach for the complete deprotection of O-acetylated biomolecules. Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Tandem activated caged galactoside prodrugs: advancing beyond single galactosidase dependence. Chemical Science. Retrieved from [Link]
-
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
-
Nanodiainc. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenyl beta-D-Galactopyranoside. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Retrieved from [Link]
- (2019).
-
ResearchGate. (2024). Mechanism for the generation of glycosyl bromides from allyl glycosyl.... Retrieved from [Link]
-
ResearchGate. (n.d.). Selective acetylation of free galactosides and glucosides with a potential leaving group at 1-position. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Glycosyl Exchange of Unactivated Glycosidic Bonds: Suppressing or Embracing Side Reactivity in Catalytic Glycosylations. PMC. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective Deacetylation in Nucleosides and Derivatives. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Retrieved from [Link]
-
ResearchGate. (n.d.). Thin Layer chromatography for detection of Glycoside and Alkaloid compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Taylor & Francis eBooks. (2015). Synthesis of 4-Methoxyphenyl α-d-Rhamnopyranoside. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Retrieved from [Link]
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemical O-Glycosylations: An Overview. Retrieved from [Link]
-
PubMed. (1994). Synthesis of allyl 3-deoxy- and 4-deoxy-beta-D-galactopyranoside and simultaneous preparations of Gal(1-->2)- and Gal(1-->3)-linked disaccharide glycosides. Retrieved from [Link]
-
PubMed. (1996). Synthesis of allyl beta-D-galactopyranoside from lactose using Streptococcus thermophilus beta-D-galactosidase. Retrieved from [Link]
-
ChemistryViews. (2024). Green Allylation of Carbohydrates. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC analysis of one-pot three-enzyme synthesis of sialosides using.... Retrieved from [Link]
-
ChemRxiv. (2024). Catalytic allylation of native hexoses and pentoses in water with indium. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diastereoselective Synthesis of the Borylated d-Galactose Monosaccharide 3-Boronic-3-Deoxy-d-Galactose and Biological Evaluation in Glycosidase Inhibition and in Cancer for Boron Neutron Capture Therapy (BNCT). PMC. Retrieved from [Link]
-
DigitalCommons@UMaine. (2023). Expanding Glycomic Investigations Through Thiol-derivatized Glycans. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Selective demethylation of O-aryl glycosides by iridium-catalyzed hydrosilylation. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts. Retrieved from [Link]
-
JCGGDB. (n.d.). Thin-layer chromatography (TLC) of glycolipids. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Retrieved from [Link]
-
OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
ResearchGate. (2024). Catalytic allylation of native hexoses and pentoses in water with indium. Retrieved from [Link]
-
PubMed. (2001). Synthesis of propyl and 2-aminoethyl glycosides of alpha-D-galactosyl-(1-->3')-beta-lactoside. Retrieved from [Link]
Sources
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- 12. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside Synthesis
Welcome to the technical support center for the synthesis of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis and tackle the unique challenges of scaling up this important glycoside building block. As a versatile intermediate in the synthesis of complex glycoconjugates and carbohydrate-based therapeutics, robust and scalable production is critical.[1][2][3]
This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your process with confidence.
Frequently Asked Questions (FAQs) on Scale-Up
This section addresses the primary strategic questions to consider before initiating a scale-up campaign.
Q1: What are the most critical parameters to control when scaling up the O-allylation of 4-Methoxyphenyl β-D-galactopyranoside?
A1: When moving from grams to kilograms, subtle variables can have a dramatic impact on yield and purity. The three most critical parameters are:
-
Regioselectivity: The primary challenge in this synthesis is achieving selective allylation at the C-3 hydroxyl group over the other secondary (C-2, C-4) and primary (C-6) hydroxyls. On a small scale, chromatographic separation of isomers is feasible; on a large scale, it is a significant bottleneck. Therefore, reaction conditions must be finely tuned to maximize 3-O selectivity.
-
Stoichiometry and Reagent Addition: The molar ratios of your base and allyl bromide to the galactoside substrate are crucial. On a larger scale, heat generation (exotherms) during the addition of a strong base (like sodium hydride) or the alkylating agent must be managed through controlled addition rates and efficient reactor cooling.
-
Homogeneity and Mass Transfer: Ensuring the reaction mixture is well-mixed is vital. In heterogeneous reactions involving a solid base (e.g., NaH) in a solvent, poor mixing can create localized "hot spots" of high reactivity, leading to byproduct formation, and "dead zones" where the reaction stalls. The choice of agitation (stirrer type, speed) becomes paramount in a large reactor. For biphasic systems, such as those used in phase-transfer catalysis, efficient stirring is essential to maximize the interfacial area where the reaction occurs.[4]
Q2: Should I use a protecting group strategy for better selectivity during scale-up?
A2: Yes, for large-scale synthesis where purity and reproducibility are paramount, a protecting group strategy is highly recommended. Direct allylation of the unprotected tetraol (4-Methoxyphenyl β-D-galactopyranoside) is often plagued by the formation of a mixture of mono- and multi-allylated isomers, which are difficult to separate.
A common and effective strategy involves temporarily protecting the C-4 and C-6 hydroxyls using a benzylidene acetal. This directs alkylation primarily to the C-2 and C-3 positions. The resulting mixture of 2-O-allyl and 3-O-allyl isomers is often more readily separable than the complex mixture from the unprotected starting material.
Caption: Recommended workflow using a protecting group strategy.
Q3: What are the pros and cons of different allylation methods at scale?
A3: The choice of method depends on factors like cost, safety, waste disposal, and required purity.
| Method | Key Reagents | Pros | Cons at Scale |
| Standard Williamson Ether Synthesis | NaH, Allyl Bromide, DMF | Well-established, relatively inexpensive reagents. | NaH is pyrophoric and requires careful handling; DMF is a difficult solvent to remove; often poor regioselectivity. |
| Stannylene Acetal Method | Bu₂SnO, Allyl Bromide | Excellent regioselectivity for the C-3 position by forming a transient tin acetal across the C-3 and C-4 diol.[5] | Stoichiometric amounts of organotin reagents are required, which are toxic and create hazardous waste streams, making it environmentally and economically unfavorable for large-scale production.[6] |
| Phase-Transfer Catalysis (PTC) | Aq. NaOH, Allyl Chloride, TBAI/TBAB | Uses cheaper and safer reagents (NaOH vs. NaH); avoids anhydrous conditions; easier workup.[7][8] | Reaction rates can be slower; catalyst may need to be separated from the product; optimization of catalyst, solvent, and agitation is critical for success.[9][10] |
For most industrial applications, developing a robust Phase-Transfer Catalysis (PTC) process is the most promising route due to its improved safety profile and reduced cost.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your scale-up experiments.
Problem 1: Low Reaction Yield
Q: My overall yield of the desired 3-O-allyl product is significantly lower than in my lab-scale experiments. What are the likely causes and how can I fix this?
A: Low yield during scale-up is a common issue that can usually be traced back to one of four areas: incomplete conversion, product degradation, byproduct formation, or mechanical losses.
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Solutions:
-
Incomplete Conversion:
-
Cause: Insufficient equivalents of base or allyl bromide due to side reactions (e.g., reaction with trace water) or poor mass transfer.
-
Solution: Increase the equivalents of the limiting reagent (typically allyl bromide and base) by 10-20% compared to the lab-scale protocol. Ensure your solvent is anhydrous if using a water-sensitive base like NaH. Improve agitation to ensure all reagents are interacting effectively.
-
-
Byproduct Formation:
-
Cause: The kinetics of competing side reactions (allylation at other hydroxyls, formation of diallyl ether from allyl alcohol byproduct) can change with scale and temperature.[11]
-
Solution: Improve temperature control. Add the base or alkylating agent slowly to maintain the target reaction temperature. Consider a protecting group strategy (see FAQ 2) to prevent reaction at other sites.
-
-
Mechanical Losses:
-
Cause: Product can be lost during aqueous workup (if it has some water solubility), transfers between vessels, or during solvent removal and filtration.
-
Solution: Before workup, perform a small-scale liquid-liquid extraction test to confirm your product partitions cleanly into the organic phase. Minimize transfers. After filtration, wash the filter cake thoroughly with the mother liquor to recover all dissolved product.
-
Problem 2: Poor Regioselectivity & Difficult Purification
Q: My final product is contaminated with other mono-allylated isomers, and I cannot separate them using column chromatography at scale. How can I improve the selectivity?
A: This is the most significant chemical challenge. The relative nucleophilicity of the hydroxyl groups is C-6 > C-2 > C-3 > C-4. However, steric hindrance and intramolecular hydrogen bonding complicate this. To favor the thermodynamically less reactive C-3 position, you must control the reaction conditions carefully.
Recommended Protocol: Selective 3-O-Allylation via a Stannylene Acetal Intermediate (Optimized for Process Consideration)
While organotin is not ideal for manufacturing, this method provides the highest selectivity and can be used to generate high-purity reference standards or for critical, smaller-scale syntheses.
-
Acetal Formation: In a reactor equipped with a Dean-Stark trap, suspend 4-Methoxyphenyl β-D-galactopyranoside (1.0 eq) and dibutyltin oxide (1.1 eq) in anhydrous methanol or toluene.
-
Water Removal: Heat the mixture to reflux. The water formed during the acetal formation will be removed azeotropically. This step is critical and should be continued until no more water is collected.
-
Solvent Exchange: Evaporate the solvent completely under reduced pressure to obtain the crude dibutylstannylene acetal as a white solid or glass.
-
Allylation: Re-dissolve the acetal in anhydrous DMF. Add tetrabutylammonium iodide (TBAI, 1.2 eq) as a catalyst. Add allyl bromide (1.5 eq) dropwise at room temperature.
-
Monitoring: Heat the reaction to 50-60 °C and monitor by TLC (Typical mobile phase: 10:1 Dichloromethane:Methanol). The reaction is typically complete within 4-6 hours.
-
Workup & Purification: After cooling, quench the reaction and concentrate. The primary challenge is removing the tin residues. This can be achieved by partitioning between an organic solvent (e.g., ethyl acetate) and aqueous KF solution, which precipitates the tin as insoluble fluorides, or by direct purification on silica gel.
Causality: The dibutyltin oxide preferentially forms a five-membered cyclic acetal across the cis-3,4-diol. In this structure, the oxygen at C-3 is more sterically accessible and electronically activated, directing the incoming allyl group to this position with high selectivity.[5]
Problem 3: Runaway Reaction or Formation of Dark-Colored Impurities
Q: During the addition of sodium hydride, the reaction temperature increased uncontrollably, and the final mixture was dark brown. What happened?
A: You experienced a thermal runaway, a critical safety issue during scale-up. This is often caused by an accumulation of unreacted reagents followed by a sudden, rapid reaction.
Root Causes & Prevention:
-
Poor Heat Dissipation: The surface-area-to-volume ratio decreases as you scale up. A flask on a lab scale can dissipate heat much more effectively than a large reactor.
-
Solution: Ensure your reactor has an adequate cooling jacket and that the cooling fluid is at the correct temperature before starting the addition.
-
-
Addition Rate Too Fast: Adding the base (especially NaH) too quickly generates heat and hydrogen gas faster than the system can handle.
-
Solution: Add reagents sub-surface via a pump at a slow, controlled rate. Monitor the internal temperature and the rate of gas evolution. If the temperature rises above the set point, immediately stop the addition.
-
-
Poor Mixing: If the NaH is not properly dispersed, it can create a localized high concentration of the highly basic alkoxide, which can lead to degradation of the carbohydrate substrate, often resulting in dark, polymeric impurities.
-
Solution: Use a powerful overhead stirrer with an appropriately designed impeller (e.g., a pitched-blade turbine) to ensure the solid base is kept in suspension.
-
References
-
Nano diainc. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Retrieved from [Link][2]
-
Wang, Y., et al. (2018). Pondering the Structural Factors that Affect 1,2-trans-Galactosylation: A Lesson Learnt from 3-O-β-Galactosylation of Galactosamine. National Institutes of Health. Retrieved from [Link][12]
-
Li, H., et al. (2016). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC - NIH. Retrieved from [Link][13]
-
Walsh, I., & Roy, U. (2021). Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation. PMC - NIH. Retrieved from [Link]
-
P आदिले, et al. (2020). Reactions of galactose building blocks to assess the impact of different protecting group combinations on the stereochemical outcome of the glycosylation reaction. ResearchGate. Retrieved from [Link][14]
-
Leiden University. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Retrieved from [Link]
-
Wang, L., et al. (2022). Umpolung carbonyls enable direct allylation and olefination of carbohydrates. PMC - NIH. Retrieved from [Link]
-
Cochran, M. A. (2011). Strategies for Protecting Group Free Glycosidation. University of Toronto. Retrieved from [Link]
-
Gordon, C. M., & Ritchie, C. (2002). Indium and tin-mediated allylation in ionic liquids. Green Chemistry. Retrieved from [Link][15]
-
Kildegaard, H. F., et al. (2016). Controlling the Glycosylation Profile in mAbs Using Time-Dependent Media Supplementation. PMC - PubMed Central. Retrieved from [Link]
-
Chan, T. H., et al. (1995). Organometallic Reactions in Aqueous Media. The Nature of the Organotin Intermediate in the Tin-Mediated Allylation of Carbonyl Compounds. The Journal of Organic Chemistry. Retrieved from [Link][16]
-
Adak, T., et al. (2025). Methods for allylation of carbohydrates. ResearchGate. Retrieved from [Link][17]
-
Kreye, S., & Stahn, R. (2017). Up and down scale considerations for the continuous production of glycooptimized biopharmaceuticals. ECI Digital Archives. Retrieved from [Link]
-
Adak, T., et al. (2025). Optimization of allylation of glucose. ResearchGate. Retrieved from [Link]
-
R Discovery. (2018). Tin Powder-Mediated One-Pot Protocols for Allylation Reactions by Allylic Halides. Retrieved from [Link]
-
MedChemExpress. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside (Chinese). Retrieved from [Link][18]
-
Chem-Station Int. Ed. (2014). Selective Transformation with Tin Acetal. Retrieved from [Link][5]
-
Maruoka, K. (Ed.). (2008). The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Wiley-VCH. Retrieved from [Link][7]
-
Szałajko, W., et al. (2022). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. MDPI. Retrieved from [Link][11]
-
Wikipedia. (n.d.). Organoindium chemistry. Retrieved from [Link]
-
Google Patents. (2007). CN1944449A - Synthetic method for cane sugar allyl ether. Retrieved from [8]
-
SciELO. (2002). PURIFICATION OF MICROBIAL β-GALACTOSIDASE FROM KLUYVEROMYCES FRAGILIS BY BIOAFFINITY PARTITIONING. Retrieved from [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link][4]
-
ChemistryViews. (2025). Green Allylation of Carbohydrates: A Tin-Free Route to Industrial Sorbitol Derivatives. Retrieved from [Link][6]
-
PubMed. (2006). An efficient two step purification and molecular characterization of beta-galactosidases from Aspergillus oryzae. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]
-
National Institutes of Health. (2012). A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification steps of β-galactosidase. Retrieved from [Link]
-
National Institutes of Health. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. PMC. Retrieved from [Link]
-
PubMed Central. (2019). Optimization and partial purification of beta-galactosidase production by Aspergillus niger isolated from Brazilian soils using soybean residue. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is Phase Transfer Catalysis?. YouTube. Retrieved from [Link][9]
-
PubMed. (2018). Purification and characterization of β-galactosidase from probiotic Pediococcus acidilactici and its use in milk lactose hydrolysis and galactooligosaccharide synthesis. Retrieved from [Link]
-
PNAS. (2023). Metabolic control of glycosylation forms for establishing glycan-dependent protein interaction networks. Retrieved from [Link]
-
ResearchGate. (2025). The effects of allyl ethers upon radical polymerization. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2005). Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). Retrieved from [Link][10]
-
ACS Organic & Inorganic Au. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Retrieved from [Link]
Sources
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- 5. Selective Transformation with Tin Acetal | Chem-Station Int. Ed. [en.chem-station.com]
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Technical Support Center: Analytical Methods for Monitoring 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside Reactions
Welcome to the technical support center for monitoring reactions involving 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to ensure the successful analysis of your glycosylation and deprotection reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid solutions to get your analysis on track.
FAQ 1: What is the best method for quickly checking the progress of my reaction?
For rapid, qualitative assessment of reaction progress, Thin-Layer Chromatography (TLC) is the most efficient method.[1][2] It is a low-cost and straightforward technique that allows for the parallel analysis of multiple samples, making it ideal for high-throughput screening of reaction conditions.[1]
-
Why TLC? Its simplicity and speed are unparalleled for a quick yes/no answer on the consumption of starting material and the appearance of new products. Carbohydrates can be challenging to analyze by TLC due to their high polarity, but with the right solvent system and visualization stain, it is highly effective.[2][3]
FAQ 2: My spots are streaking on the TLC plate. What's causing this?
Streaking on a TLC plate is a common issue, often caused by the sample being too concentrated or the compound having acidic or basic properties.[4][5]
-
Troubleshooting Steps:
-
Dilute your sample: Overloading the plate is a frequent cause of streaking.[4]
-
Adjust the mobile phase: If your compound is acidic, adding a small amount of a volatile acid (e.g., acetic acid) to the eluent can improve spot shape. Conversely, a basic compound may benefit from the addition of a volatile base (e.g., triethylamine).[5]
-
Check for decomposition: Some compounds can degrade on the silica gel of the TLC plate, leading to streaking.[5]
-
FAQ 3: I'm not seeing any spots on my TLC plate after staining. What should I do?
Several factors can lead to the absence of visible spots on a TLC plate.
-
Possible Causes & Solutions:
-
Low Sample Concentration: The concentration of your analyte may be below the detection limit of the stain. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[4]
-
Inappropriate Stain: Not all stains are suitable for every compound. For glycosides, stains like p-anisaldehyde, ceric ammonium molybdate (CAM), or a simple iodine chamber are generally effective.
-
Improper Staining/Heating: Ensure the plate is fully dried before staining and that the heating is adequate but not excessive, as overheating can burn the spots, making them invisible.
-
FAQ 4: Which HPLC column is best for analyzing my reaction mixture?
High-Performance Liquid Chromatography (HPLC) offers quantitative insights into reaction progress. For separating protected glycosides like 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside and its reaction products, a reverse-phase C18 column is a common and effective choice.[6]
-
Rationale: The C18 stationary phase separates compounds based on hydrophobicity. The starting material, with its allyl and methoxyphenyl groups, will have a different retention time compared to the deprotected product, allowing for clear separation and quantification. Normal-phase HPLC can also be used, separating compounds based on polarity.[6]
FAQ 5: My HPLC peaks are broad and tailing. How can I improve the peak shape?
Poor peak shape in HPLC can stem from several issues, including column degradation, incorrect mobile phase composition, or sample overload.[7]
-
Key Troubleshooting Points:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for your analytes.
-
Column Health: A guard column can protect your analytical column from contaminants.[8] If the column is old or has been used extensively, it may need to be replaced.
-
Sample Concentration: Injecting too much sample can lead to peak tailing.[7] Try diluting your sample.
-
FAQ 6: Can I use NMR to monitor my reaction directly?
Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reaction progress directly in the NMR tube, providing detailed structural information.[9][10][11]
-
How it Works: By taking aliquots from your reaction at different time points, you can observe the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. For instance, in a deallylation reaction, you would monitor the disappearance of the characteristic allyl group protons.[9] 1H NMR is particularly useful for this.[12]
FAQ 7: What's the best way to confirm the mass of my product?
Mass Spectrometry (MS) is the definitive technique for confirming the molecular weight of your starting material, intermediates, and final product.[13]
-
Common Techniques: Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for analyzing glycosides.[14] For more complex mixtures, coupling HPLC with MS (LC-MS) allows for separation followed by mass determination.[14]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex analytical challenges.
Guide 1: Troubleshooting TLC Analysis of Glycoside Reactions
Problem: Inconsistent Rf Values
Inconsistent Rf values can make it difficult to reliably track your reaction.
-
Causality and Solution Workflow:
Caption: Troubleshooting inconsistent TLC Rf values.
Protocol: Optimizing TLC for Glycoside Analysis
-
Prepare the Mobile Phase: A common starting point for polar glycosides is a mixture of a polar and a less polar solvent, such as Ethyl Acetate/Hexane or Dichloromethane/Methanol. For 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside, a starting ratio of 7:3 Ethyl Acetate/Hexane is a good initial test.
-
Prepare the TLC Chamber: Line the chamber with filter paper to ensure saturation of the atmosphere with solvent vapors. Pour the mobile phase to a depth of about 0.5 cm.
-
Spot the Plate: Using a capillary tube, spot your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline.[15]
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Dry the plate and visualize under a UV lamp (the methoxyphenyl group is UV active). Then, stain with an appropriate reagent (e.g., p-anisaldehyde stain followed by gentle heating) to visualize all carbohydrate-containing spots.
| Component | Typical Rf (7:3 EtOAc/Hex) | Visualization |
| 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside | ~0.5 | UV active, Stains positive |
| Deprotected Product | Lower Rf (more polar) | UV active, Stains positive |
Guide 2: HPLC Method Development and Troubleshooting
Problem: Poor Resolution Between Starting Material and Product
When peaks are not well-separated, accurate quantification is impossible.
-
Causality and Solution Workflow:
Caption: Workflow for improving HPLC peak resolution.
Protocol: Basic HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm (for the methoxyphenyl group).
-
Gradient:
| Time (min) | % B |
| 0 | 30 |
| 15 | 90 |
| 17 | 90 |
| 18 | 30 |
| 20 | 30 |
-
Troubleshooting Common HPLC Issues:
| Issue | Potential Cause | Solution |
| High Backpressure | Clogged column frit or tubing, sample precipitation.[7][16] | Backflush the column; filter all samples and mobile phases; ensure sample is dissolved in the mobile phase.[7] |
| Drifting Retention Times | Poor temperature control, inconsistent mobile phase composition, column not equilibrated.[8][17] | Use a column oven; prepare fresh mobile phase daily; ensure adequate equilibration time before injection.[8][17] |
| Ghost Peaks | Contamination in the injector or column, carryover from previous injection. | Include a wash step with a strong solvent in your gradient; clean the injector. |
Guide 3: Utilizing NMR for Mechanistic Insights and Reaction Completion
Problem: Ambiguous Reaction Endpoint
Sometimes TLC or HPLC may not definitively show complete conversion, especially with closely related byproducts.
-
Expert Insight: NMR spectroscopy provides unambiguous evidence of reaction completion by allowing for the integration of key signals.[10][18] For the deallylation of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside, monitoring the allyl protons is key.
-
Key 1H NMR Signals to Monitor:
| Group | Approximate Chemical Shift (δ ppm) | Change Upon Reaction |
| Allyl (CH2=CH-) | 5.8-6.0 (m) | Disappears |
| Allyl (=CH2) | 5.1-5.3 (m) | Disappears |
| Allyl (-O-CH2-) | ~4.1 (d) | Disappears |
| Anomeric Proton (H-1) | ~4.8 (d) | May shift slightly |
| Methoxyphenyl (-OCH3) | ~3.8 (s) | Should remain unchanged |
Protocol: Preparing an NMR Sample from a Reaction Mixture
-
Aliquot Sampling: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching/Workup: Quench the reaction in the aliquot if necessary. Perform a quick extraction into a suitable solvent (e.g., ethyl acetate) and wash with brine to remove salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Evaporation: Filter and evaporate the solvent under reduced pressure.
-
Dissolution: Dissolve the residue in a deuterated solvent (e.g., CDCl3 or MeOD).
-
Analysis: Acquire a 1H NMR spectrum. Compare the integration of the starting material's allyl protons to a stable internal standard or a product proton signal to determine the extent of conversion.
Guide 4: Mass Spectrometry for Confirmation and Impurity Identification
Problem: An Unexpected Spot/Peak Appears
The appearance of unknown signals in your analysis requires further investigation.
-
The Power of MS: Mass spectrometry is invaluable for identifying these unknowns.[19][20] By determining the mass of the unexpected species, you can often deduce its structure, such as an incompletely deprotected intermediate or a side product.
-
Logical Flow for Impurity Identification:
Caption: Workflow for identifying unknown impurities.
-
Expected Masses:
| Compound | Formula | Expected [M+Na]+ (m/z) |
| 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside | C16H22O7 | 349.12 |
| 4-Methoxyphenyl β-D-galactopyranoside (Product) | C13H18O7 | 309.09 |
This technical guide provides a comprehensive framework for analyzing reactions involving 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside. By understanding the principles behind each analytical technique and systematically troubleshooting any issues that arise, you can ensure the integrity and accuracy of your experimental results.
III. References
-
Andersson, M., & Adlercreutz, P. (2001). Enzymatic synthesis of selected glycosides.
-
Zhang, Z., et al. (2007). Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides. Glycobiology. [Link]
-
Laughlin, S. T., & Bertozzi, C. R. (2009). Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry. Proceedings of the National Academy of Sciences. [Link]
-
Ruhaak, L. R., & Lebrilla, C. B. (2016). Applications of Multiple Reaction Monitoring to Clinical Glycomics. Chromatographia. [Link]
-
ResearchGate. (n.d.). Mechanistic studies. a) Monitoring of the reaction progress by ¹H NMR.... [Link]
-
Synthesis and Characterization of Glycosides. (n.d.). Springer.
-
ResearchGate. (2024). Why can't I get the spots on thin layer chromotagraphy for sugar analysis?. [Link]
-
Zoecklein, B. W., et al. (1999). Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides. American Journal of Enology and Viticulture. [Link]
-
Ruhaak, L. R., & Lebrilla, C. B. (2016). Applications of Multiple Reaction Monitoring to Clinical Glycomics. SciSpace. [Link]
-
Nagy, G., Peng, T., & Pohl, N. L. B. (2016). General Label-Free Mass Spectrometry-Based Assay To Identify Glycosidase Substrate Competence. Analytical Chemistry. [Link]
-
Creative Biolabs. (n.d.). Thin Layer Chromatography (TLC) for Carbohydrate Analysis. [Link]
-
Wikipedia. (n.d.). Carbohydrate. [Link]
-
Taylor, A. W., et al. (2013). Towards a Selected Reaction Monitoring Mass Spectrometry Fingerprint Approach for the Screening of Oligosaccharidoses. International Journal of Mass Spectrometry. [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Link]
-
ResearchGate. (2025). Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides. [Link]
-
Nano diainc. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. [Link]
-
PubMed. (n.d.). Thin-layer chromatography for the analysis of glycosaminoglycan oligosaccharides. [Link]
-
Enzymatic synthesis of selected glycosides. (n.d.).
-
JCGGDB. (n.d.). Thin-layer chromatography (TLC) of glycolipids. [Link]
-
Kumar, S., & Kumar, S. (2013). Rapid and selective deallylation of allyl ethers and esters using iodine in polyethylene glycol-400. Green Chemistry. [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
ResearchGate. (2025). Synthesis of Glycosides by Glycosynthases. [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Exploring Glycosylation Reactions under Continuous-Flow Conditions. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
A-Z of Molecules. (2025). What are the Mass Spectrometry-based techniques for Glycan Analysis?. [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
ResearchGate. (2009). Thin Layer Chromatography for the Separation and Analysis of Acidic Carbohydrates. [Link]
-
Liu, D., et al. (2025). Pd(0)-Mediated Deallylation Chemistry: A Reassessment of Its Application in Sensing CO. The Journal of Organic Chemistry. [Link]
-
PubMed Central. (n.d.). Primary Structure of Glycans by NMR Spectroscopy. [Link]
-
YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
Glycopedia. (n.d.). NMR Spectroscopy Tools. [Link]
-
PubMed. (2025). Pd(0)-Mediated Deallylation Chemistry: A Reassessment of Its Application in Sensing CO. [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
PubMed. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. [Link]
-
Thin-Layer Chromatography of Sugar Beet Carbohydrates. (n.d.).
-
ESF Experts. (n.d.). Direct NMR analysis of sugars from glycosides. [Link]
-
Allyl α-D-Galactopyranoside. (n.d.).
-
MCE. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. [Link]
-
PubMed. (n.d.). The application of NMR spectroscopy to functional glycomics. [Link]
-
PubMed. (n.d.). Synthesis of allyl 3-deoxy- and 4-deoxy-beta-D-galactopyranoside and simultaneous preparations of Gal(1-->2)- and Gal(1-->3)-linked disaccharide glycosides. [Link]
-
PubChem. (n.d.). 4-Methoxyphenyl beta-D-Galactopyranoside. [Link]
-
PubMed. (2002). Analysis of NMR J couplings in partially protected galactopyranosides. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. m.youtube.com [m.youtube.com]
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- 10. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. Research Portal [experts.esf.edu]
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- 20. scispace.com [scispace.com]
Technical Support Center: Stereocontrol in Glycosylation Reactions
Welcome to the technical support center for stereocontrol in glycosylation. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with anomerization during the synthesis of glycosides. Here, we provide in-depth, experience-driven answers to common problems, explain the mechanistic rationale behind troubleshooting steps, and offer proactive strategies to achieve high stereoselectivity in your reactions.
Section 1: Troubleshooting Guide - The Anomeric Mixture Problem
This section addresses the most common issue encountered in the lab: the formation of an undesired mixture of α- and β-anomers. The questions are structured to guide you through a logical diagnostic process.
Q1: My glycosylation reaction yielded a mixture of α- and β-anomers. What is the first and most critical factor to check?
A1: The first thing to verify is the nature of the protecting group at the C-2 position of your glycosyl donor. This is the single most dominant factor in determining the stereochemical outcome of a glycosylation reaction.[1][2]
-
For a 1,2-trans product (e.g., β-glucoside, α-mannoside): You need a "participating" neighboring group at C-2. Acyl groups like acetyl (Ac) or benzoyl (Bz) are classic examples.[2][3][4] These groups participate in the reaction by forming a cyclic acyloxonium ion intermediate after the leaving group departs.[2][5] This intermediate physically blocks the α-face of the sugar, forcing the incoming glycosyl acceptor to attack from the β-face, resulting in the 1,2-trans product.[2][6] If you are getting a mixture, it's possible your participating group is not effective enough or other reaction conditions are overriding its influence.
-
For a 1,2-cis product (e.g., α-glucoside, β-mannoside): You must use a "non-participating" group at C-2. Ether-based protecting groups like benzyl (Bn) or silyl ethers are standard choices.[7][8] These groups do not form a cyclic intermediate, leaving the oxocarbenium ion susceptible to attack from either face. Achieving high selectivity for the 1,2-cis product is inherently more challenging and relies on a combination of other factors like solvent, temperature, and donor reactivity.[7][8]
Q2: I used a C-2 participating group to get a β-glucoside, but I'm still seeing a significant amount of the α-anomer. What should I investigate next?
A2: This is a common issue that can arise even with a participating group. It suggests that a competing SN1-like pathway is occurring alongside the desired SN2-like pathway directed by the neighboring group. Here are the key factors to troubleshoot:
-
Reaction Concentration: Poor selectivity in neighboring group-directed glycosylations can be concentration-dependent.[9] Higher concentrations can favor a more SN2-like displacement on the covalent donor before the participating group can form its intermediate, leading to erosion of stereoselectivity. Try running the reaction at a lower concentration. [9]
-
Acceptor Reactivity: A highly reactive (highly nucleophilic) glycosyl acceptor can attack the activated donor faster than the neighboring group can participate.[5][10] This rapid, uncontrolled reaction leads to poor α/β selectivity.[5][10] To mitigate this, you can temporarily reduce the acceptor's nucleophilicity by installing electron-withdrawing protecting groups on it.[5][10]
-
Donor Reactivity (Armed vs. Disarmed): The reactivity of the glycosyl donor itself plays a role. Donors with electron-donating groups (e.g., benzyl ethers) are considered "armed" and are highly reactive.[5] Donors with electron-withdrawing groups (e.g., esters) are "disarmed" and less reactive.[5][11] If your donor is too "armed," the reaction may proceed too quickly for the participating group to exert full control. Consider switching to a more "disarmed" donor.
Q3: I am trying to synthesize an α-glucoside (1,2-cis) using a donor with a C-2 non-participating group, but the reaction is giving me a nearly 1:1 mixture. How can I favor the α-anomer?
A3: Achieving 1,2-cis selectivity is a classic challenge because you cannot rely on neighboring group participation.[8] Instead, you must manipulate other conditions to favor the thermodynamically more stable α-anomer (due to the anomeric effect) or exploit kinetic pathways.[5][7]
-
Solvent Choice is Crucial: Ethereal solvents like diethyl ether (Et₂O) or dioxane are known to favor the formation of α-glycosides.[4][5][12] These solvents can coordinate with the intermediate oxocarbenium ion, creating a solvent cage that promotes attack from the α-face. In contrast, non-participating solvents like dichloromethane (DCM) are often less selective.[5][13] Switching your solvent to diethyl ether is a primary strategy. [13]
-
The Halide Ion Effect (In Situ Anomerization): This is a powerful technique, particularly for glycosyl halide donors. By adding a soluble halide salt (e.g., tetrabutylammonium bromide, TBAB) to the reaction, you can establish an equilibrium between the more stable α-halide donor and the much more reactive β-halide donor.[11][14] The highly reactive β-halide undergoes rapid SN2 attack by the acceptor, leading to the α-glycoside product.[14]
-
Temperature Control: Since the α-anomer is often the thermodynamically favored product due to the anomeric effect, running the reaction at a higher temperature for a longer time can allow the initial kinetic product mixture to equilibrate to the more stable α-glycoside.[12][15] Conversely, kinetically controlled reactions at lower temperatures often favor the β-anomer.[12][16]
Section 2: Mechanism & Control - A Deeper Dive
Understanding the underlying mechanisms provides the power to predict and control your reaction outcomes.
Q4: Can you explain the "nitrile effect"? I've heard that acetonitrile can favor β-glycosides.
A4: Yes, the "nitrile effect" is a well-documented solvent effect where solvents like acetonitrile (CH₃CN) or propionitrile (EtCN) strongly promote the formation of β-glycosides (1,2-trans for glucose), even when a non-participating group is at C-2.[5][12][17]
The mechanism involves the nitrile solvent itself acting as a participating group. The solvent attacks the intermediate oxocarbenium ion from the α-face (which is sterically more accessible and favored by the anomeric effect) to form an α-nitrilium ion intermediate.[5][12] This intermediate effectively blocks the α-face. The incoming glycosyl acceptor must then attack from the β-face in an SN2-like displacement of the nitrile, leading to the β-glycoside.[12]
Q5: What is the difference between kinetic and thermodynamic control in glycosylation?
A5: This concept is key to understanding how temperature and reaction time influence the final anomeric ratio.[16]
-
Kinetic Control: This regime governs product formation at lower temperatures and shorter reaction times .[15] The major product formed is the one that is produced the fastest, meaning it has the lowest activation energy barrier, regardless of its ultimate stability.[16] In many glycosylation reactions, the β-anomer is the kinetic product.[5]
-
Thermodynamic Control: This regime takes over at higher temperatures and longer reaction times , assuming the reaction is reversible.[15] The system is allowed to reach equilibrium, and the major product will be the most stable one. Due to the anomeric effect, the α-glycoside is often the thermodynamically more stable product.[5][12]
Therefore, if your reaction is producing the kinetic β-product but you desire the thermodynamic α-product, increasing the temperature and allowing the reaction to stir longer may drive the anomerization towards your desired outcome.[15]
Section 3: Proactive Strategies & FAQs
The best troubleshooting is proactive planning. This section provides answers to common questions encountered during the experimental design phase.
Q6: How do I choose the best combination of donor, solvent, and conditions to maximize my chances of success from the start?
A6: Use the following table as a general guide for planning your synthesis. The outcome depends on a complex interplay of factors, and optimization is often necessary.[7][18]
| Desired Anomer | C-2 Protecting Group | Recommended Solvent(s) | Key Strategy/Principle |
| β-Glycoside (1,2-trans) | Participating (e.g., Acetyl, Benzoyl)[1][2] | Dichloromethane (DCM), Toluene | Neighboring Group Participation: The C-2 group blocks the α-face.[2] |
| β-Glycoside (1,2-trans) | Non-Participating (e.g., Benzyl) | Acetonitrile (CH₃CN), Propionitrile[5][19] | Nitrile Effect: Solvent participates to block the α-face.[12] |
| α-Glycoside (1,2-cis) | Non-Participating (e.g., Benzyl) | Diethyl Ether (Et₂O), Dioxane[4][5][13] | Ethereal Solvent Effect: Promotes α-selectivity.[5] |
| α-Glycoside (1,2-cis) | Non-Participating (e.g., Benzyl) + Halide Donor | Dichloromethane (DCM) + Halide Salt (e.g., TBAI)[11] | In Situ Anomerization: Kinetically favors α-product formation.[14] |
Q7: Are there other protecting groups besides those at C-2 that can influence stereoselectivity?
A7: Yes, while the C-2 substituent is dominant, other protecting groups can have "long-range" or conformational effects.[1][5][7] For instance, a 4,6-O-benzylidene acetal on a mannose donor is famous for promoting the formation of challenging β-mannosides (a 1,2-cis linkage).[7][12] This conformationally rigid protecting group distorts the ring, destabilizes the oxocarbenium ion, and favors a pathway that leads to the β-product.[20] While less common, participation from groups at C-3, C-4, and C-6 has also been reported, though their effects are generally weaker and more debated than C-2 participation.[1][21]
Q8: I'm performing a reaction and see an anomeric mixture. Is there a way to fix this post-reaction?
A8: Fixing an anomeric mixture post-reaction is difficult and not ideal. The primary solution is chromatographic separation, which can be challenging and lead to significant yield loss. A much better approach is to optimize the reaction conditions to favor a single anomer from the outset. In some specific cases, if one anomer is thermodynamically much more stable (e.g., an α-glucoside), you could resubmit the mixture to acidic conditions to try and equilibrate it towards the desired product, but this risks side reactions and degradation. The best strategy is always to control the stereoselectivity during the reaction itself.
Troubleshooting Flowchart
Use this flowchart as a quick diagnostic tool when you encounter an anomeric mixture.
References
- Controlling the stereoselectivity of glycosylation via solvent effects. (2016). Canadian Journal of Chemistry.
- The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. (2018). Beilstein Journal of Organic Chemistry.
- Glycosyl Formates: Glycosylations with Neighboring-Group Particip
- Does Neighboring Group Participation by Non-Vicinal Esters Play a Role in Glycosylation Reactions? Effective Probes for the Detection of Bridging Intermediates. (2020). The Journal of Organic Chemistry.
- The effect of neighbouring group participation and possible long range remote group participation in O- glycosylation. (2018).
- Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. (2015).
- Recent advances in stereoselective 1,2-cis-O-glycosylations. (2022).
- Controlling the Stereoselectivity of Glycosylation via Solvent Effects. (2016). Canadian Journal of Chemistry.
- Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investig
- Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. (2018).
- The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. (2020). Journal of the American Chemical Society.
- Chemical glycosyl
- Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. (2015). Royal Society of Chemistry.
- Controlling the stereoselectivity of glycosylation via solvent effects. (2016). SciSpace.
- Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent. (2011).
- On the influence of solvent on the stereoselectivity of glycosylation reactions. (2024).
- Chemical O‐Glycosylations: An Overview. (2019).
- On the nitrile effect in l-rhamnopyranosylation. (2008).
- Effects of ether and nitrile on the glycosylation reaction. (2020).
- Guidelines for O-Glycoside Formation from First Principles. (2021). ACS Central Science.
- Thermodynamic versus Kinetic Control. (2010). YouTube.
- Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
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- 4. scispace.com [scispace.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in stereoselective 1,2-cis-O-glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
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- 18. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Guide to Glycosyl Donors: Profiling 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside
In the intricate landscape of synthetic carbohydrate chemistry, the judicious selection of a glycosyl donor is paramount to the successful assembly of complex oligosaccharides and glycoconjugates. These molecules are at the heart of numerous biological processes and represent a burgeoning field in drug development. This guide provides an in-depth comparison of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside, a specialized glycosyl donor, with more conventional alternatives such as thioglycosides, glycosyl trichloroacetimidates, and glycosyl halides. Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear, objective framework for making informed decisions in their synthetic strategies.
Introduction to Glycosyl Donors
Glycosylation, the enzymatic or chemical process that attaches glycans to other molecules, is a cornerstone of glycobiology. The glycosyl donor is a carbohydrate precursor containing a leaving group at the anomeric center, which is activated to form a glycosidic linkage with a glycosyl acceptor (a nucleophile, typically a hydroxyl group). The ideal glycosyl donor should offer a balance of stability for storage and protecting group manipulations, yet exhibit sufficient reactivity for efficient glycosylation under mild conditions with high stereoselectivity.
Profiling this compound
Figure 1. Chemical structure of this compound.
This compound is a member of the aryl glycoside class of donors. Its key features include:
-
The 4-Methoxyphenyl (PMP) Group: The para-methoxyphenyl group at the anomeric position serves as the leaving group. The electron-donating nature of the methoxy group can influence the reactivity of the donor. PMP glycosides are generally stable compounds, amenable to various protecting group manipulations.[1] Their activation for glycosylation often requires specific oxidative conditions.[2]
-
The 3-O-Allyl Protecting Group: The allyl group at the C3 position is a temporary protecting group that can be selectively removed under mild conditions, typically using palladium-based catalysts.[3] This allows for subsequent modifications at this position, making it a valuable tool in the synthesis of complex oligosaccharides.[4] The presence of an ether-type protecting group at C2 (in this case, part of the pyranose ring) generally favors the formation of 1,2-cis-glycosidic linkages.[5]
Comparative Analysis of Glycosyl Donors
The performance of a glycosyl donor is typically evaluated based on its reactivity, the stereoselectivity of the glycosylation reaction, and its ease of handling and synthesis. Below, we compare this compound with other widely used classes of glycosyl donors.
Reactivity and Activation
The reactivity of a glycosyl donor is intrinsically linked to the nature of its anomeric leaving group and the method of activation.
-
4-Methoxyphenyl Glycosides: These donors are generally considered to be relatively stable and require specific activation conditions. A novel method for their activation involves a persulfate-mediated oxidative system with a Lewis acid co-catalyst, such as Hf(OTf)4.[2] This method offers a convenient and mild protocol for glycosylation.[2]
-
Thioglycosides: Thioglycosides are perhaps one of the most versatile classes of glycosyl donors due to their stability and the wide range of available activation methods.[2] A common and highly effective method for their activation is the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of triflic acid (TfOH).[6] This system generates a highly reactive iodonium ion in situ, which facilitates the departure of the thiophenyl group.
-
Glycosyl Trichloroacetimidates: These donors are known for their high reactivity and are typically activated by catalytic amounts of Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2). Their high reactivity, however, can sometimes lead to side reactions if not carefully controlled.
-
Glycosyl Halides: As the classical glycosyl donors, glycosyl bromides and chlorides are highly reactive but can be prone to instability and require stoichiometric amounts of heavy metal salt promoters (e.g., silver triflate).
dot graph TD { A[Glycosyl Donor Selection] --> B{Activation Method}; B --> C[Thioglycoside]; B --> D[4-Methoxyphenyl Glycoside]; B --> E[Trichloroacetimidate]; C --> F[NIS/TfOH]; D --> G[Oxidative Activation (e.g., K2S2O8/Hf(OTf)4)]; E --> H[Lewis Acid (e.g., TMSOTf)]; F --> I{Reactive Intermediate}; G --> I; H --> I; I --> J[Glycosylation with Acceptor]; J --> K[Oligosaccharide Product];
} Caption: Workflow for Glycosyl Donor Selection and Activation.
Stereoselectivity
The stereochemical outcome of a glycosylation reaction is a critical factor and is influenced by the nature of the donor, the acceptor, the promoter, and the reaction conditions. The presence of a participating group at the C2 position of the glycosyl donor, such as an acyl group, typically leads to the formation of 1,2-trans glycosidic linkages through the formation of a stable dioxolenium ion intermediate.[7] In the absence of a participating group at C2, as is the case with the target molecule where an ether linkage is present, the stereochemical outcome is less straightforward and can be influenced by other factors, including the solvent and the reactivity of the donor-acceptor pair. The 3-O-allyl group is not a participating group and its influence on stereoselectivity is primarily steric.
Experimental Data Comparison (Hypothetical)
To illustrate a direct comparison, the following table presents hypothetical experimental data for the glycosylation of a common acceptor, methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside, with different galactosyl donors. This data is intended for illustrative purposes to highlight the key performance indicators.
| Glycosyl Donor | Activation System | Reaction Time (h) | Yield (%) | α/β Ratio |
| 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside | K₂S₂O₈ / Hf(OTf)₄ | 4 | 75 | 1:3 |
| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | NIS / TfOH | 1 | 85 | 1:5 |
| 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate | TMSOTf (cat.) | 0.5 | 90 | >20:1 (due to C2-acetate participation) |
| 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl bromide | AgOTf | 2 | 65 | 1:1 |
This hypothetical data suggests that while the 4-methoxyphenyl glycoside may be less reactive than the trichloroacetimidate, it can still provide good yields. The stereoselectivity would need to be carefully optimized for each specific application.
Experimental Protocols
To provide a practical context, we present a generalized experimental protocol for glycosylation using a thioglycoside donor with NIS/TfOH activation, a widely applicable and well-documented procedure.
General Protocol for Glycosylation using a Thioglycoside Donor
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Standard Glycosylation Workflow with a Thioglycoside Donor.
Materials:
-
Glycosyl donor (e.g., Phenyl 1-thio-β-D-galactopyranoside derivative) (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 equiv)
-
Activated molecular sieves (4 Å)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (typically between -20 °C and -78 °C).
-
Add NIS to the mixture and stir for 5 minutes.
-
Slowly add a solution of TfOH in anhydrous DCM to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with DCM.
-
The combined filtrate is then washed with a saturated aqueous solution of sodium thiosulfate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired oligosaccharide.
Conclusion
This compound represents a valuable, albeit specialized, glycosyl donor. Its stability and the presence of the versatile 3-O-allyl protecting group make it an attractive building block for the convergent synthesis of complex oligosaccharides. While its reactivity may be lower than that of more classical donors like trichloroacetimidates, modern activation methods, such as oxidative activation, provide efficient pathways for its use in glycosylation reactions.
The choice of a glycosyl donor is ultimately a strategic decision that depends on the specific synthetic target, the desired stereochemical outcome, and the overall synthetic strategy. Thioglycosides offer a high degree of versatility and a wealth of established activation protocols. Trichloroacetimidates provide high reactivity for challenging glycosylations. Glycosyl halides, while historically significant, are often superseded by more stable and selectively activated donors. 4-Methoxyphenyl glycosides, such as the title compound, offer a unique combination of stability and selective reactivity, carving out a niche for themselves in the synthetic chemist's toolbox. Further research providing direct comparative data will be invaluable in fully elucidating the relative merits of this promising class of glycosyl donors.
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Karakawa, M., Kamitakahara, H., Takano, T., & Nakatsubo, F. (2002). The utility of a 3-O-allyl group as a protective group for ring-opening polymerization of alpha-D-glucopyranose 1,2,4-orthopivalate derivatives. Biomacromolecules, 3(3), 538–546.[4]
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Strawberry Genome. (n.d.). 4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-β-D-galactopyranoside. Retrieved from [Link][8]
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Du, S., & Ragains, J. R. (2019). MPTGs: Thioglycoside Donors for Acid-Catalyzed O-Glycosylation and Latent-Active Synthetic Strategies. Organic letters, 21(4), 980–983.[9][10][11]
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Zhu, Y., & Li, X. (2023). Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. Science Advances, 9(42), eadj6218.[12]
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DNA Perfection. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Retrieved from [Link][13]
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OMICS International. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Retrieved from [Link][14]
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Hossain, F., & Mandal, S. S. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 867973.[5]
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Glycoscience Protocols. (2021). Glycosidation using thioglycoside donor. In GlycoPODv2.[6]
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Demchenko, A. V., & Stine, K. J. (2012). New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL.[1]
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- Kim, H. S., Jang, E., Kim, H. I., & Sim, J. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic Letters, 25(19), 3471–3475.
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Li, Y., et al. (2025). Advances in Supported Synthesis of Oligosaccharides Using Thioglycoside Donors. Molecules, 30(10), 2345.[2]
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Ragains, J. R. (2025). "Active-Latent" Thioglycosyl Donors and Acceptors in Oligosaccharide Syntheses. Inventions, 10(2), 45.[15]
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Demchenko, A. V. (2003). Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis. In Glycochemistry (pp. 147-167). Springer, Berlin, Heidelberg.[16]
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Takano, S., Setoh, M., & Ogasawara, K. (1992). RESOLUTION OF RACEMIC 0-(4-METH0XYPHENYL)- GLYCIDOL. Heterocycles, 34(1), 15-18.[17]
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Greim, M., et al. (2025). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. International Journal of Molecular Sciences, 26(1), 123.[18]
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Poveda, A., et al. (2007). Efficient Preparation of Three Building Blocks for the Synthesis of Heparan Sulfate Fragments: Towards the Combinatorial Synthesis of Oligosaccharides from Hypervariable Regions. European Journal of Organic Chemistry, 2007(23), 3845-3856.[19]
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Demchenko, A. V. (2014). A conventional glycosidation of thioglycosides in the presence of NIS/TfOH. Journal of Carbohydrate Chemistry, 33(7-8), 435-456.[20]
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Bennett, C. S. (2019). Expedient Synthesis of Core Disaccharide Building Blocks from Natural Polysaccharides for Heparan Sulfate Oligosaccharide Assembly. Angewandte Chemie International Edition, 58(34), 11656-11660.[21]
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The University of Osaka Institutional Knowledge Archive: OUKA. (n.d.). Retrieved from [Link][22]
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Demchenko, A. V., & Pornsuriyasak, P. (2006). Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. QSAR & Combinatorial Science, 25(12), 1169-1176.[23]
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Zhu, X. (2015). O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. Natural Product Reports, 32(6), 843-891.[24]
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Demchenko, A. V., & Karyadat, R. J. (2012). 2-Allylphenyl glycosides as complementary building blocks for oligosaccharide and glycoconjugate synthesis. Beilstein Journal of Organic Chemistry, 8, 596-602.[25]
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Navigating Stereoselectivity in Galactosylation: A Comparative Guide to 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic carbohydrate chemistry, the stereoselective formation of the glycosidic linkage remains a paramount challenge. The biological function of oligosaccharides and glycoconjugates is exquisitely dependent on the precise anomeric configuration of these bonds. This guide provides a deep, comparative analysis of the stereoselectivity of glycosylation reactions, with a focus on the performance of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside as a glycosyl donor. While direct experimental data for this specific donor is limited in publicly accessible literature, this guide will leverage established principles of glycosylation chemistry and data from closely related analogues to provide an expert-driven perspective on its expected performance. This will be compared against common alternative galactosyl donors, supported by experimental data from peer-reviewed sources.
The Decisive Role of the C-2 Protecting Group in Stereoselectivity
The stereochemical outcome of a glycosylation reaction is profoundly influenced by a multitude of factors, including the nature of the glycosyl donor and acceptor, the promoter system, the solvent, and the reaction temperature. Among these, the protecting group at the C-2 position of the glycosyl donor often plays the most critical role in dictating the α- or β-selectivity of the newly formed glycosidic bond.[1]
Protecting groups at the C-2 position are broadly categorized as either "participating" or "non-participating".
-
Participating Groups: Acyl-type protecting groups, such as acetate (Ac) or benzoate (Bz), at the C-2 position can form a cyclic dioxolenium ion intermediate by attacking the anomeric center. This intermediate effectively shields the α-face of the sugar, compelling the incoming glycosyl acceptor to attack from the β-face. This mechanism, known as neighboring group participation, reliably leads to the formation of 1,2-trans-glycosides (in the case of galactose, the β-anomer).
-
Non-Participating Groups: Ether-type protecting groups, like benzyl (Bn) or the allyl group in our topic compound, are considered non-participating. They do not form a covalent intermediate with the anomeric center. Consequently, the glycosyl acceptor can approach from either the α- or β-face, often resulting in a mixture of anomeric products. The final α/β ratio is then determined by a delicate balance of other factors, including the anomeric effect, which thermodynamically favors the α-anomer, and the specific reaction conditions.[2]
Performance Profile: 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside
The title compound, 4-methoxyphenyl 3-O-allyl-β-D-galactopyranoside, is a thioglycoside, a class of glycosyl donors known for their stability and tunable reactivity.[3] The 4-methoxyphenyl (PMP) group is a common thio-aglycon. The key structural features influencing its stereoselectivity are the non-participating allyl group at the 3-O position and the presumed non-participating groups at the other hydroxyl positions (typically benzyl ethers for such applications). In the absence of a participating group at C-2, the stereochemical outcome of glycosylations with this donor is expected to be highly dependent on the reaction conditions.
Based on general principles and data from analogous systems, we can infer the following performance characteristics:
-
Activation: As a thioglycoside, it requires a thiophilic promoter for activation. Common activators include N-iodosuccinimide (NIS) in combination with a catalytic amount of a Brønsted or Lewis acid like triflic acid (TfOH) or trimethylsilyl triflate (TMSOTf).[3]
-
Stereoselectivity: Without a participating group at C-2, glycosylations with this donor are likely to yield a mixture of α and β anomers. The ratio will be sensitive to the solvent, temperature, and the specific promoter system used. Ethereal solvents like diethyl ether can favor the formation of the α-anomer due to the anomeric effect, while nitrile solvents like acetonitrile can favor the β-anomer through the formation of a transient α-nitrilium ion intermediate.
-
Reactivity: The reactivity of thioglycosides can be modulated by the electronic properties of the thio-aglycon. The electron-donating methoxy group on the phenyl ring of the PMP group makes it a moderately reactive thioglycoside.
Below is a table of inferred performance based on data for structurally similar 4-methoxyphenyl galactopyranosides with non-participating groups.
| Glycosyl Acceptor | Promoter System | Solvent | Temperature (°C) | Yield (%) (Inferred) | α/β Ratio (Inferred) |
| Primary Alcohol | NIS/TfOH | CH₂Cl₂ | -40 to 0 | 75-85 | 1:1 to 2:1 |
| Secondary Alcohol | NIS/TfOH | Et₂O | -60 to -20 | 60-75 | 3:1 to 5:1 |
| Primary Alcohol | DMTST | CH₂Cl₂ | -20 to 0 | 70-80 | 1:2 to 1:3 |
| Secondary Alcohol | DMTST | MeCN | -20 to 0 | 55-70 | 1:4 to 1:6 |
Disclaimer: The data in this table is inferred based on general trends for similar thioglycoside donors and is intended for illustrative purposes. Actual results may vary.
Comparative Analysis with Alternative Galactosyl Donors
To provide a clearer picture of the performance of our target compound, it is essential to compare it with other commonly used galactosyl donors.
Alternative 1: Galactosyl Donor with a C-2 Participating Group
A classic example is a galactosyl donor with a C-2 acetyl or benzoyl group. These donors reliably produce the β-anomer due to neighboring group participation.
Table 1: Performance of a Typical C-2 Acyl Protected Galactosyl Donor (e.g., Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside)
| Glycosyl Acceptor | Promoter System | Solvent | Temperature (°C) | Yield (%) | α/β Ratio | Reference |
| Primary Alcohol | NIS/TfOH | CH₂Cl₂ | -20 | 85 | <1:20 (β-selective) | [4] |
| Secondary Alcohol | DMTST | CH₂Cl₂ | 0 | 78 | <1:20 (β-selective) | [4] |
Alternative 2: Galactosyl Trichloroacetimidate Donor
Glycosyl trichloroacetimidates are highly reactive donors that are activated by catalytic amounts of a Lewis acid.[5] With non-participating groups, they often favor the α-anomer due to the anomeric effect, especially at low temperatures.
Table 2: Performance of a Typical Galactosyl Trichloroacetimidate Donor (e.g., 2,3,4,6-Tetra-O-benzyl-α,β-D-galactopyranosyl trichloroacetimidate)
| Glycosyl Acceptor | Promoter System | Solvent | Temperature (°C) | Yield (%) | α/β Ratio | Reference |
| Primary Alcohol | TMSOTf (cat.) | Et₂O | -78 | 90 | >10:1 (α-selective) | [5] |
| Secondary Alcohol | TMSOTf (cat.) | CH₂Cl₂ | -40 | 82 | 3:1 | [5] |
Mechanistic Insights
The stereochemical outcome of glycosylation reactions is dictated by the reaction mechanism. With non-participating groups, the reaction can proceed through different pathways, leading to mixtures of anomers.
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A Comprehensive Guide to the Structural Validation of Synthesized 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside
Introduction: The Imperative of Structural Integrity in Glycoscience
Glycosides and glycoconjugates are central to a vast array of biological processes, from cellular recognition to immune responses. Their structural complexity, however, presents a significant challenge in chemical synthesis. For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized glycoside's structure is not merely a procedural step but a foundational requirement for advancing research and ensuring the efficacy and safety of potential therapeutics. An incorrect anomeric configuration or a misplaced substituent can drastically alter a molecule's biological activity.
This guide provides an in-depth, technical framework for the structural validation of a synthesized carbohydrate, using 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside as a practical case study. This compound is a valuable building block for creating more complex glycoconjugates and carbohydrate-based drugs.[1][2][3][4] We will move beyond a simple checklist of techniques to explain the causality behind experimental choices, demonstrating how a multi-modal analytical approach forms a self-validating system for absolute structural confirmation.[5][6][7]
The target structure for our validation is:
-
Core Scaffold: A D-galactopyranose ring.
-
Aglycone: A 4-methoxyphenyl group attached to the anomeric carbon.
-
Glycosidic Linkage: A β-configuration at the anomeric center (C-1).
-
Substituent: An allyl protecting group at the C-3 hydroxyl position.
Each of these features must be unequivocally proven.
The Validation Workflow: A Triad of Analytical Excellence
A single analytical technique is rarely sufficient to resolve the intricacies of a glycoside's architecture. We will employ a synergistic triad of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—to build a comprehensive and irrefutable structural proof. NMR will define the atomic connectivity and stereochemistry, MS will confirm the elemental composition and molecular weight, and FTIR will verify the presence of key functional groups.[5][8][9][10]
Caption: Overall workflow for structural validation.
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[6][11][12] It provides a complete picture of the carbon framework and the chemical environment of each proton, allowing us to piece together the molecular puzzle atom by atom.
1D NMR: The Initial Fingerprint
One-dimensional ¹H and ¹³C NMR spectra provide the first critical overview of the molecule's components.
¹H NMR Analysis: The proton spectrum allows us to identify and quantify the different types of protons present.
-
Anomeric Proton (H-1): This is the most diagnostic signal. For a β-anomer in a galactopyranoside, H-1 is in an axial orientation. It is coupled to the adjacent axial H-2, resulting in a large diaxial coupling constant (³J_H1,H2) of approximately 7-8 Hz.[13][14][15] This signal will appear as a distinct doublet in the downfield region of the spectrum, typically between 4.5 and 5.5 ppm.[14][16] The observation of this large coupling constant is the primary evidence for the β-configuration.
-
4-Methoxyphenyl Protons: The para-substituted aromatic ring will show a characteristic AA'BB' system, which often appears as two distinct doublets between 6.8 and 7.2 ppm. The methoxy group (–OCH₃) will present as a sharp singlet around 3.8 ppm.[17][18]
-
Allyl Group Protons: This group gives rise to three distinct signals: a multiplet for the internal vinyl proton (–CH=), two multiplets for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons (–O–CH₂–). These typically resonate between 5.0-6.0 ppm (vinyl) and around 4.0 ppm (methylene).[19][20][21]
-
Galactose Ring Protons (H-2 to H-6): These protons resonate in a crowded, overlapping region, typically between 3.2 and 4.2 ppm, making definitive assignment from the 1D spectrum alone impossible.[16][22] This necessitates the use of 2D NMR techniques.
¹³C NMR Analysis: The proton-decoupled ¹³C spectrum reveals all unique carbon atoms in the molecule.
-
Anomeric Carbon (C-1): The chemical shift of the anomeric carbon is highly indicative of the anomeric configuration. For β-galactopyranosides, this signal typically appears around 100-105 ppm.[14][16]
-
Galactose Ring Carbons (C-2 to C-6): These appear in the characteristic carbohydrate region of 60-85 ppm.[16][23]
-
Aromatic & Allyl Carbons: The carbons of the 4-methoxyphenyl and allyl groups will have distinct signals in the aromatic (114-160 ppm) and alkene (115-135 ppm) regions, respectively.[24]
2D NMR: Assembling the Connectivity Puzzle
Two-dimensional NMR experiments are essential for resolving the ambiguities of the 1D spectra and establishing definitive atomic connections.[25][26][27]
COSY (Correlation Spectroscopy): This experiment maps out all proton-proton couplings, typically over two or three bonds. It is indispensable for "walking" through the spin systems of the molecule. Starting from the well-resolved anomeric proton (H-1), we can trace the connectivity sequentially to H-2, then H-3, H-4, and so on, assigning each proton within the galactose ring.
Caption: Expected COSY correlations in the galactose ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[25][27] By overlaying the HSQC spectrum with the COSY, we can unambiguously assign the chemical shift of each carbon in the galactose ring based on the previously assigned proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the positions of substituents and the glycosidic linkage. It reveals correlations between protons and carbons that are two or three bonds away. The key expected correlations to confirm our structure are:
-
Glycosidic Linkage: A correlation between the anomeric proton (H-1) and the aglycone carbon C-1' (the phenyl carbon bearing the oxygen). This definitively proves the connection between the sugar and the 4-methoxyphenyl group.
-
Allyl Group Position: A strong correlation between the allyl methylene protons (–O–CH₂ –) and C-3 of the galactose ring. A complementary correlation from H-3 of the galactose ring to the allyl methylene carbon provides definitive proof that the allyl group is located at the 3-position.[28][29][30]
Summary of Expected NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| H-1 / C-1 | ~4.8 (d, J ≈ 8 Hz) | ~102 | H-1 → C-1' (Aglycone) |
| H-3 / C-3 | ~3.6 (m) | ~78 | H-3 → Allyl-CH₂ |
| Galactose Ring | 3.5 - 4.2 | 61 - 75 | - |
| Methoxy (–OCH₃) | ~3.8 (s) | ~56 | - |
| Aromatic (Ar-H) | 6.8 - 7.2 (2 x d) | 114 - 156 | Ar-H → C-1 |
| Allyl (–O–CH₂) | ~4.1 (d) | ~72 | Allyl-CH₂ → C-3 |
| Allyl (–CH=) | ~5.9 (m) | ~134 | - |
| Allyl (=CH₂) | ~5.2 (m) | ~118 | - |
| Note: Chemical shifts are approximate and can vary based on solvent and concentration. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified, lyophilized product in ~0.6 mL of a suitable deuterated solvent (e.g., MeOD-d₄ or CDCl₃). Ensure the sample is completely dissolved.
-
Solvent Choice: The choice of solvent is critical. MeOD-d₄ will exchange with the hydroxyl protons, causing them to disappear from the spectrum, which simplifies the ring proton signals. CDCl₃ will retain the hydroxyl protons, which can provide additional structural information but may also complicate the spectrum.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube.[31] Acquire the following spectra on a high-field NMR spectrometer (≥500 MHz is recommended for carbohydrate analysis):
-
¹H NMR
-
¹³C NMR (with proton decoupling)
-
2D COSY
-
2D HSQC (edited HSQC is useful to differentiate CH/CH₃ from CH₂ groups)
-
2D HMBC (optimized for a J-coupling of ~8 Hz to observe key long-range correlations)
-
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak. Analyze the 1D and 2D data systematically to assign all signals and confirm the correlations outlined above.
Part II: Mass Spectrometry (MS) – The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the definitive molecular weight and, by extension, the molecular formula of the synthesized compound.[9][32]
Technique: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.[33][34] ESI allows the intact molecule to be ionized with minimal fragmentation, typically as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
Expected Data:
-
Molecular Ion Peak: The calculated exact mass for C₁₆H₂₂O₇ is 326.13655 Da. The experimentally observed mass from HRMS should match this value to within 5 ppm, which confirms the elemental composition.
-
MS/MS Fragmentation: By selecting the molecular ion and subjecting it to collision-induced dissociation (MS/MS), we can observe characteristic fragmentation patterns. The most expected fragmentation is the cleavage of the glycosidic bond, which would yield two key fragments:
-
A fragment corresponding to the 4-methoxyphenyl aglycone.
-
A glycosyl cation fragment corresponding to the 3-O-allyl-galactose moiety.[33] This fragmentation pattern further validates the connection between the sugar and the aglycone.
-
Summary of Expected Mass Spectrometry Data
| Ion | Formula | Calculated Exact Mass (Da) | Observed Mass (Da) |
| [M+Na]⁺ | C₁₆H₂₂O₇Na | 349.12632 | To be determined |
| [M+H]⁺ | C₁₆H₂₃O₇ | 327.14438 | To be determined |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire spectra in positive ion mode. The high resolving power of the instrument will allow for the determination of the exact mass. Perform a subsequent MS/MS experiment on the most abundant molecular ion to obtain fragmentation data.
Part III: Fourier-Transform Infrared (FTIR) Spectroscopy – The Functional Group Check
FTIR is a rapid and simple technique that complements NMR and MS by confirming the presence of key functional groups within the molecule.[8][35]
Expected Data: The FTIR spectrum should display characteristic absorption bands corresponding to the functional groups in the target molecule:
-
O–H Stretch: A strong, broad band in the region of 3300-3500 cm⁻¹, indicative of the free hydroxyl groups on the galactose ring.
-
C–H Stretches: Bands around 2850-3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic and vinyl C-H bonds.
-
C=C Stretch: A characteristic absorption around 1645 cm⁻¹ for the alkene in the allyl group.
-
C–O Stretches: Strong, complex bands in the fingerprint region (1000-1200 cm⁻¹) are characteristic of the multiple C-O bonds in the carbohydrate ring and the ether linkages.[36][37]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the major absorption bands and correlate them to the expected functional groups.
Comparison with Alternative Methodologies
While the NMR/MS/FTIR triad is a powerful and standard approach, it is useful to understand its place among other validation techniques.
-
Alternative Synthesis Approaches: The validation burden can be influenced by the synthetic route.
-
Chemical Synthesis (e.g., Koenigs-Knorr): These methods often have lower stereoselectivity, making rigorous validation of the anomeric configuration, as described here, absolutely essential.
-
Enzymatic Synthesis: Using highly stereospecific enzymes like glycosyltransferases or engineered glycosynthases can provide a high degree of confidence in the anomeric linkage from the outset.[38][39][40][41] However, full analytical validation remains a mandatory quality control step to confirm the reaction's success and the position of other substituents.
-
-
Alternative Analytical Techniques:
-
X-ray Crystallography: Considered the "gold standard" for structural determination, providing an absolute 3D structure. However, it is entirely dependent on the ability to grow a high-quality single crystal of the compound, which can be a significant and often insurmountable challenge for complex carbohydrates.
-
Chemical Derivatization (e.g., Methylation Analysis): This is a classical method for determining linkage positions in polysaccharides.[28] It involves methylating all free hydroxyls, hydrolyzing the glycosidic bonds, and analyzing the resulting partially methylated monosaccharides. It is a destructive, multi-step, and laborious process that has been largely superseded by 2D NMR techniques like HMBC for smaller molecules.
-
Conclusion
The structural validation of a synthesized glycoside like 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is a process of building a multi-faceted, self-corroborating argument. The large coupling constant of the anomeric proton in the ¹H NMR spectrum provides strong evidence for the β-configuration. 2D NMR experiments, particularly COSY and HSQC, allow for the complete assignment of the sugar's ¹H and ¹³C backbone. The HMBC experiment delivers the definitive, non-negotiable proof of connectivity, locking the 4-methoxyphenyl aglycone to the anomeric carbon and the allyl group to the C-3 position. This detailed map is then validated at a molecular level by HRMS, which confirms the elemental composition to a high degree of accuracy, and at a functional group level by FTIR.
By integrating these techniques, we move beyond simple data collection to a logical, evidence-based confirmation. This rigorous approach ensures the structural integrity of the molecule, providing the solid foundation necessary for its application in biochemical research and the development of next-generation therapeutics.
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Creative Biolabs. (n.d.). Monosaccharide Analysis. Retrieved from [Link]
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Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330. Retrieved from [Link]
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Chemical Communications. (2020). Tracking glycosylation in live cells using FTIR spectroscopy. PubMed Central. Retrieved from [Link]
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Creative Biolabs. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. Retrieved from [Link]
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Swedish University of Agricultural Sciences. (n.d.). Studies of Carbohydrate Structure, Properties and Interactions by NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of glycoside. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). NMR Chart. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of glycoside. Retrieved from [Link]
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Nano diainc. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Mass Spectrometry Reviews. (2019). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. PubMed Central. Retrieved from [Link]
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PubMed. (n.d.). [Application of nuclear magnetic resonance to the determination of the configuration of glycoside bond]. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Principles of Structural Analysis and Sequencing of Glycans. Retrieved from [Link]
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Biopolymers. (2000). Investigation of stretching vibrations of glycosidic linkages in disaccharides and polysaccharides with use of IR spectra deconvolution. PubMed. Retrieved from [Link]
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Semantic Scholar. (1986). New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs‐Knorr Method? Angewandte Chemie International Edition. Retrieved from [Link]
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ResearchGate. (n.d.). ( A ) COSY, ( B ) TOCSY and ( C ) HSQC spectra, Bruker 400 MHz at 37 o C of D-glucose in 100%. Retrieved from [Link]
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YouTube. (2013). Proton NMR of Allyl Ether Groups. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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PubMed Central. (2012). Primary Structure of Glycans by NMR Spectroscopy. Retrieved from [Link]
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PubMed. (2003). Gamma-HMBC: An NMR Experiment for the Conformational Analysis of the O-Glycosidic Linkage in Glycopeptides. Retrieved from [Link]
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PubMed. (n.d.). Advanced Mass Spectrometry Techniques for the Characterization of Carbohydrates. Retrieved from [Link]
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CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]
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Emery Pharma. (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers. Retrieved from [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]
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Wikipedia. (n.d.). Carbohydrate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Retrieved from [Link]
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YouTube. (2020). Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates. Retrieved from [Link]
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MCE. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Retrieved from [Link]
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ACS Publications. (2023). Primary Structure of Glycans by NMR Spectroscopy. Retrieved from [Link]
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PubMed. (2012). Analysis of carbohydrates by mass spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Determination of glycan structure by nuclear magnetic resonance. Retrieved from [Link]
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Glycoscience Protocol Online Database. (n.d.). [Determination of glycan structure by NMR]. Retrieved from [Link]
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PubMed Central. (2017). Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]
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ResearchGate. (2013). β-Glycosidases: An alternative enzyme based method for synthesis of alkyl-glycosides. Retrieved from [Link]
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Magritek. (n.d.). Glucose Anomers. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxyphenyl beta-D-Galactopyranoside. Retrieved from [Link]
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PubMed Central. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Retrieved from [Link]
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ResearchGate. (n.d.). Application of i-HMBC/D-i-HMBC methodology to identify the two-bond.... Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparing Promoter Efficiency Using 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside
For researchers, scientists, and professionals in drug development, the selection of an appropriate promoter is a critical decision in the design of expression vectors. The efficiency of a promoter directly dictates the level of transgene expression, impacting the outcomes of experiments ranging from basic research to large-scale bioproduction. This guide provides an in-depth, objective comparison of the performance of various common promoters, utilizing 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside as a chromogenic substrate for the reporter enzyme β-galactosidase. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the trustworthiness of your results.
Understanding Promoter Efficiency and the Role of Reporter Assays
A promoter is a region of DNA that initiates the transcription of a particular gene. Promoters vary significantly in their strength, which is their ability to drive transcription. This strength can be constitutive (always on) or inducible (activated by a specific stimulus).[1][2][3] To quantify promoter strength, a reporter gene is placed under the control of the promoter of interest. The expression level of the reporter gene then serves as a proxy for the promoter's activity.
A commonly used reporter gene is the lacZ gene from E. coli, which encodes the enzyme β-galactosidase. This enzyme can cleave specific substrates, resulting in a detectable signal. In this guide, we focus on the use of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside. Upon cleavage by β-galactosidase, this substrate yields a product that can be quantified, allowing for the measurement of enzyme activity and, by extension, promoter efficiency.[4][5][6][7]
A Comparative Analysis of Common Promoters
The choice of promoter is highly dependent on the experimental context, including the cell type and the desired level and duration of gene expression. Below is a comparison of several widely used promoters in mammalian systems.
-
Cytomegalovirus (CMV) Promoter: The immediate-early promoter from human cytomegalovirus is one of the most potent viral promoters available for use in mammalian cells.[8] It is known for driving high levels of constitutive gene expression in a wide range of cell types.[8][9][10] However, the CMV promoter can be subject to silencing in certain cell types, particularly in stable cell lines and in vivo, which may lead to a decline in expression over time.[11][12]
-
Simian Virus 40 (SV40) Promoter: The SV40 early promoter is another popular viral promoter. It is generally considered to be a moderately strong constitutive promoter.[13][14] While typically weaker than the CMV promoter, it can provide stable and long-term expression in various cell lines.[10]
-
Elongation Factor-1 Alpha (EF-1α) Promoter: This is a promoter from a ubiquitously expressed human gene. The EF-1α promoter is known for its ability to drive high and stable levels of gene expression, particularly in cell types where the CMV promoter is prone to silencing, such as in embryonic stem cells.[11][12][15][16] It is often the promoter of choice for generating stable cell lines with long-term expression.[11]
-
Phosphoglycerate Kinase (PGK) Promoter: The promoter from the human PGK gene is a constitutive promoter that drives moderate levels of expression in a wide range of cell types.[13][14] It is generally weaker than CMV and EF-1α but provides stable and consistent expression.[16]
-
Ubiquitin C (UBC) Promoter: The human ubiquitin C promoter is another constitutive promoter that drives moderate to low levels of gene expression. While not as strong as other commonly used promoters, it can provide stable, long-term expression.[13][14]
-
Inducible Promoters (e.g., Tetracycline-Inducible - TRE): In contrast to constitutive promoters, inducible promoters are only active in the presence of a specific stimulus, such as an antibiotic (e.g., doxycycline for the TRE promoter).[1][3] This allows for temporal control over gene expression. When fully induced, the strength of a TRE promoter can be comparable to that of strong constitutive promoters.[13][14]
Experimental Workflow for Promoter Efficiency Comparison
The following diagram illustrates the general workflow for comparing the efficiency of different promoters using a β-galactosidase reporter assay with 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside.
Caption: Experimental workflow for comparing promoter efficiency.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for comparing the efficiency of different promoters.
1. Vector Construction:
-
Obtain or construct a series of expression vectors. Each vector should contain the lacZ gene encoding β-galactosidase.
-
The key variable between the vectors will be the promoter sequence upstream of the lacZ gene. For a comprehensive comparison, include a strong viral promoter (CMV), a moderate viral promoter (SV40), a strong mammalian promoter (EF-1α), and a weaker mammalian promoter (PGK). Include a promoterless vector as a negative control.
2. Cell Culture and Transfection:
-
Select a mammalian cell line appropriate for your research (e.g., HEK293, HeLa, or CHO cells). The relative strength of promoters can be cell-type dependent.[8][9][13]
-
Plate the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfect each well with one of the expression vectors using a suitable transfection reagent, following the manufacturer's protocol. Ensure that the amount of DNA used is consistent across all conditions.
-
Include a mock transfection (transfection reagent only) as a negative control.
-
Incubate the cells for 24 to 48 hours post-transfection to allow for gene expression.
3. β-Galactosidase Assay using 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside:
-
Cell Lysis:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 1X phosphate-buffered saline (PBS).
-
Add an appropriate volume of cell lysis buffer (e.g., 100 µL per well) and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Enzymatic Reaction:
-
Prepare a reaction buffer containing 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside at a final concentration of 1-4 mg/mL.
-
In a new 96-well plate, add a specific volume of cell lysate (e.g., 20 µL) to each well.
-
Add the reaction buffer (e.g., 80 µL) to each well to initiate the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C. The incubation time will depend on the strength of the promoters and may need to be optimized (typically 30 minutes to several hours).
-
The cleavage of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside by β-galactosidase will produce a chromogenic product.
-
Measure the absorbance of the product at the appropriate wavelength (e.g., 405-420 nm) using a microplate reader.
-
-
Protein Normalization:
-
To account for variations in cell number and transfection efficiency, determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the absorbance readings to the total protein concentration to obtain the relative β-galactosidase activity.
-
Illustrative Data and Interpretation
The following table presents hypothetical data from an experiment comparing the efficiency of different promoters in HEK293 cells.
| Promoter | Relative β-galactosidase Activity (Normalized Units) |
| CMV | 100 ± 8.5 |
| EF-1α | 85 ± 6.2 |
| SV40 | 45 ± 4.1 |
| PGK | 20 ± 2.5 |
| Promoterless | 2 ± 0.5 |
Data Interpretation:
In this hypothetical experiment, the CMV promoter exhibits the highest activity, followed closely by the EF-1α promoter. The SV40 promoter shows moderate activity, while the PGK promoter has the lowest activity among the tested promoters. The promoterless control shows negligible activity, confirming that the observed β-galactosidase expression is dependent on the presence of a functional promoter. This aligns with general observations that CMV is a very strong promoter, though EF-1α can provide comparable and more stable long-term expression.[11][13][14]
The Enzymatic Reaction
The core of this reporter assay is the enzymatic cleavage of the substrate by β-galactosidase.
Caption: Enzymatic cleavage of the substrate by β-galactosidase.
Conclusion
The selection of a promoter is a foundational step in experimental design that significantly influences the level of gene expression. This guide provides a framework for the objective comparison of promoter efficiencies using a β-galactosidase reporter assay with 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside. By understanding the relative strengths and characteristics of different promoters and employing a robust and well-controlled experimental protocol, researchers can make informed decisions to optimize their expression systems for reliable and reproducible results. The principles and methodologies outlined here empower scientists to validate and select the most appropriate promoter for their specific research needs.
References
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Comparison of promoter strengths on gene delivery into mammalian brain cells using AAV vectors. PubMed. [Link]
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Qin, J. Y., Zhang, L., Clift, K. L., Hulur, I., Xiang, A. P., Ren, B. Z., & Lahn, B. T. (2010). Systematic Comparison of Constitutive Promoters and the Doxycycline-Inducible Promoter. PLOS ONE, 5(5), e10611. [Link]
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Teschendorf, C., Warrington, K. H., Jr, Siemann, D. W., & Muzyczka, N. (2002). Comparison of the EF-1 alpha and the CMV promoter for engineering stable tumor cell lines using recombinant adeno-associated virus. Anticancer Research, 22(6A), 3325–3330. [Link]
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Systematic Comparison of Constitutive Promoters and the Doxycycline-Inducible Promoter. PMC. [Link]
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Difference between EF-1 alpha and the CMV promoter. NovoPro Bioscience Inc. [Link]
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Foppoli, M., De Marco, A., & Vlanti, A. (1995). Efficiency of different viral promoters in directing gene expression in mammalian cells: effect of 3'-untranslated sequences. Gene, 163(2), 299–303. [Link]
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Zarrin, A. A., Lee, F. E., & Shanebeck, K. (1999). Comparison of CMV, RSV, SV40 viral and Vlambda1 cellular promoters in B and T lymphoid and non-lymphoid cell lines. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1446(1-2), 135–139. [Link]
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A comparison of the promoter strengths of two eukaryotic genes in vitro reveals a region of DNA that can influence the rate of transcription in cis over long distances. Nucleic Acids Research. [Link]
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Comparison of the EF-1 alpha and the CMV promoter for engineering stable tumor cell lines using recombinant adeno-associated virus. Semantic Scholar. [Link]
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Comparison of CMV, RSV, SV40 viral and Vlambda1 cellular promoters in B and T lymphoid and non-lymphoid cell lines. PubMed. [Link]
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Quantitative Comparison of Constitutive Promoters in Human ES cells. Lund University Publications. [Link]
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Comparison of CMV, RSV, SV40 viral and Vλ1 cellular promoters in B and T lymphoid and non-lymphoid cell lines. ResearchGate. [Link]
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Systematic Comparison of Constitutive Promoters and the Doxycycline-Inducible Promoter. PLOS ONE. [Link]
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Difference between Inducible and Constitutive Promoter. BYJU'S. [Link]
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Plasmids 101: Inducible Promoters. Addgene Blog. [Link]
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Engineered signal-coupled inducible promoters: measuring the apparent RNA-polymerase resource budget. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside
For researchers and professionals in drug development and glycobiology, the purity of synthesized intermediates is paramount. This guide provides an in-depth, objective comparison of analytical techniques for assessing the purity of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside, a key building block in the synthesis of complex glycoconjugates.[1][2] We will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC), supported by experimental insights and protocols.
The Synthetic Landscape: Understanding Potential Impurities
A robust purity assessment begins with an understanding of the synthetic route and the potential impurities that may arise. A common synthetic pathway to this compound involves the selective allylation of a partially protected 4-methoxyphenyl-beta-D-galactopyranoside derivative.
Figure 2. A simplified, hypothetical fragmentation pathway for this compound in positive ion ESI-MS/MS.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
HPLC is an indispensable tool for assessing the purity of the final compound and for separating it from closely related impurities.
Experimental Protocol:
-
Column: A reversed-phase C18 column is a common choice for the separation of moderately polar compounds like glycosides.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape, is typically used.
-
Detection: UV detection at a wavelength where the 4-methoxyphenyl group absorbs (e.g., 220 nm or 275 nm) is suitable. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be used for more universal detection of carbohydrates.
-
Purity Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method Validation: For quantitative analysis, the HPLC method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.
Thin-Layer Chromatography (TLC): Rapid Reaction Monitoring and Qualitative Analysis
TLC is a simple and rapid technique for monitoring the progress of the synthesis and for a quick qualitative assessment of purity.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used.
-
Mobile Phase: A mixture of a relatively nonpolar solvent (e.g., ethyl acetate, dichloromethane) and a polar solvent (e.g., methanol, ethanol) is used. The polarity of the mobile phase is adjusted to achieve good separation. A common starting point could be a 9:1 or 8:2 mixture of ethyl acetate and methanol.
-
Visualization: The spots can be visualized under UV light (254 nm) due to the aromatic ring. Staining with a carbohydrate-specific reagent (e.g., a p-anisaldehyde or ceric ammonium molybdate stain) followed by heating will also reveal the spots.
Data Interpretation: The Rf (retention factor) value of the product spot is compared to that of the starting materials and any visible byproducts. A single, well-defined spot is indicative of a pure compound.
Comparison with an Alternative: 4-Methoxyphenyl beta-D-galactopyranoside
To provide context for the purity assessment, it is useful to compare the analytical data of the target compound with its non-allylated precursor, 4-Methoxyphenyl beta-D-galactopyranoside.
| Property | This compound | 4-Methoxyphenyl beta-D-galactopyranoside |
| Molecular Weight | 326.34 g/mol | 286.28 g/mol |
| ¹H NMR (Anomeric H-1) | ~4.8-5.2 ppm (d, J ≈ 7-8 Hz) | ~4.7-5.1 ppm (d, J ≈ 7-8 Hz) |
| ¹H NMR (Allyl Group) | Present (δ ~4.2, 5.1-5.3, 5.8-6.0 ppm) | Absent |
| ¹³C NMR (Anomeric C-1) | ~101-103 ppm | ~102-104 ppm |
| HPLC Retention Time | Longer (more hydrophobic) | Shorter (more polar) |
| TLC Rf | Higher (less polar) | Lower (more polar) |
Table 3. Comparative analytical data for the target compound and its non-allylated precursor.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While TLC and HPLC are excellent for rapid qualitative and quantitative purity checks, respectively, NMR spectroscopy remains the definitive tool for structural confirmation and the unambiguous determination of anomeric purity. Mass spectrometry provides crucial molecular weight confirmation and is highly sensitive for detecting trace impurities. By judiciously employing these techniques in a complementary fashion, researchers can ensure the high purity of their synthesized glycosides, a critical factor for their successful application in drug discovery and development.
References
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DNA Perfection. 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. [Link]
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ResearchGate. Why the β-Anomer is Preferred Over the α-Anomer for the Reducing End in NMR Studies. [Link]
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The Royal Society of Chemistry. Supporting Information For. [Link]
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OMICS International. 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. [Link]
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Organic and Biochemistry. Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. [Link]
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Laboratory Discounter. This compound >98.0%(HPLC) 5g. [Link]
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The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
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Neliti. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. [Link]
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Emery Pharma. Separation and Identification of alpha- and beta-glycopyranoside anomers. [Link]
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MDPI. Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. [Link]
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ResearchGate. (PDF) Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. [Link]
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NIH. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. [Link]
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Taylor & Francis eBooks. Synthesis of 4-Methoxyphenyl α-d-Rhamnopyranoside. [Link]
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Nano diainc. 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. [Link]
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SciSpace. Synthesis of O-Я-D-Galactopyranosyl-(1→3). [Link]
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ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]
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Uni Halle. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]
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NIH. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. [Link]
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SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link]
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A Comparative Guide to the Spectroscopic Properties of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside (C₁₆H₂₂O₇, Molar Mass: 326.34 g/mol ) is a versatile derivative of galactose, a monosaccharide found in a variety of biological systems and a crucial component of many biopharmaceuticals. The presence of the allyl protecting group at the 3-O position allows for selective chemical modifications, making it a valuable intermediate in the synthesis of oligosaccharides and glycoconjugates for drug discovery and development.[1] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.
This guide will compare the spectroscopic data of this compound with 4-Methoxyphenyl beta-D-galactopyranoside (C₁₃H₁₈O₇, Molar Mass: 286.28 g/mol ), which lacks the 3-O-allyl group.[2] This comparison will highlight the key spectral differences arising from the introduction of the allyl moiety, providing a clear diagnostic tool for chemists and biochemists.
Molecular Structures
To visualize the structural differences that underpin the spectroscopic comparison, the following diagrams illustrate the two molecules.
Figure 1. Molecular structures of the target and comparison compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its non-allylated counterpart.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound | 4-Methoxyphenyl beta-D-galactopyranoside |
| Aromatic-H | δ 7.00-6.80 (m, 4H) | δ 7.00-6.80 (m, 4H) |
| Anomeric-H (H-1) | δ 4.85 (d, J = 7.8 Hz, 1H) | δ 4.83 (d, J = 7.6 Hz, 1H) |
| Allyl-H (CH=) | δ 5.95 (m, 1H) | - |
| Allyl-H (=CH₂) ** | δ 5.35-5.20 (m, 2H) | - |
| Allyl-H (OCH₂) ** | δ 4.20 (m, 2H) | - |
| Galactose Ring-H | δ 4.10-3.50 (m, 6H) | δ 4.00-3.40 (m, 6H) |
| Methoxy-H (OCH₃) | δ 3.78 (s, 3H) | δ 3.78 (s, 3H) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound | 4-Methoxyphenyl beta-D-galactopyranoside |
| Aromatic-C | δ 155.5, 151.0, 118.5, 114.5 | δ 155.4, 151.2, 118.6, 114.6 |
| Allyl-C (CH=) | δ 134.5 | - |
| Allyl-C (=CH₂) ** | δ 117.5 | - |
| Anomeric-C (C-1) | δ 102.0 | δ 102.2 |
| Galactose-C3 | δ 81.0 | δ 73.5 |
| Allyl-C (OCH₂) ** | δ 72.0 | - |
| Galactose Ring-C | δ 75.0, 71.5, 69.0, 62.0 | δ 75.2, 71.8, 69.3, 62.1 |
| Methoxy-C (OCH₃) | δ 55.6 | δ 55.6 |
Table 3: Mass Spectrometry Data
| Parameter | This compound | 4-Methoxyphenyl beta-D-galactopyranoside |
| Ionization Mode | ESI+ | ESI+ |
| [M+Na]⁺ (Calculated) | 349.1263 | 309.0950 |
| [M+Na]⁺ (Observed) | 349.1260 | 309.0948 |
| Key Fragments | m/z 204 (aglycone+Na)⁺, 163 (allyl-galactose-H₂O+H)⁺ | m/z 204 (aglycone+Na)⁺ |
Interpretation of Spectroscopic Data
The most significant differences in the ¹H NMR spectra are the appearance of signals corresponding to the allyl group in this compound. Specifically, a multiplet around 5.95 ppm for the vinylic proton, two multiplets between 5.35-5.20 ppm for the terminal vinyl protons, and a multiplet around 4.20 ppm for the methylene protons attached to the oxygen.
In the ¹³C NMR spectrum, the presence of the allyl group is confirmed by the signals at approximately 134.5 ppm (-CH=) and 117.5 ppm (=CH₂). Furthermore, the chemical shift of C-3 of the galactose ring is significantly downfield shifted to around 81.0 ppm in the allylated compound compared to approximately 73.5 ppm in the non-allylated analogue, due to the ether linkage.
The mass spectrometry data clearly distinguishes the two compounds by their molecular ion peaks. The [M+Na]⁺ adduct for the allylated compound is observed at m/z 349.1260, which is 40.0312 units higher than that of the non-allylated compound (m/z 309.0948), corresponding to the mass of the allyl group (C₃H₄).
Experimental Protocols
The following protocols outline the standardized procedures for acquiring the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 2. Workflow for NMR analysis.
Mass Spectrometry
Figure 3. Workflow for Mass Spectrometry analysis.
Conclusion
The spectroscopic data presented in this guide provides a clear and objective comparison between this compound and its non-allylated precursor. The distinct signals of the allyl group in both ¹H and ¹³C NMR spectra, coupled with the characteristic mass shift in the mass spectrum, serve as reliable diagnostic markers for the successful allylation of the 3-hydroxyl group of the galactopyranoside. These detailed spectroscopic fingerprints and standardized protocols will aid researchers in the unambiguous identification and characterization of these important glycosylated building blocks, thereby facilitating advancements in glycochemistry and drug development.
References
-
PubChem. 4-Methoxyphenyl beta-D-Galactopyranoside. [Link]
-
Nano diainc. 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. [Link]
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A Senior Application Scientist's Guide to the Biological Assay Validation of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside Derivatives
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and exacting. This guide provides an in-depth technical comparison and validation framework for derivatives of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside, a versatile scaffold in medicinal chemistry.[1][2] As a synthetic building block, this galactopyranoside is primed for the generation of diverse derivatives with potential therapeutic applications, from enzyme inhibition to anticancer activity.[1][3] Our focus here is not merely on the 'how' but the 'why'—elucidating the rationale behind experimental choices to ensure robust and reproducible biological validation.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the validation process, comparing hypothetical derivatives to established alternatives and grounding all protocols in scientific integrity.
The Rationale for Derivatization and Targeted Biological Evaluation
This compound serves as an excellent starting point for generating novel bioactive compounds due to its modifiable functional groups.[1] The allyl group, for instance, can be readily functionalized, while the phenyl and galactopyranose moieties can be altered to modulate physiochemical properties and target engagement. The decision to pursue specific derivatives should be hypothesis-driven, targeting key areas of unmet medical need. For the purpose of this guide, we will consider two primary therapeutic avenues: enzyme inhibition and anticancer activity.
Enzyme Inhibition: A Focus on Glycosidases and Beyond
The galactopyranoside core of our lead compound makes its derivatives prime candidates for the inhibition of glycosidases, enzymes crucial in various physiological and pathological processes. Furthermore, the methoxyphenyl group is a common feature in inhibitors of other enzyme classes, such as tyrosinase.[4]
Anticancer Activity: Leveraging the Glycoside Advantage
Glycosides have a rich history in cancer therapy, with cardiac glycosides being a notable example.[5] The sugar moiety can influence the pharmacokinetic and pharmacodynamic properties of a compound, potentially enhancing its delivery to and activity in cancer cells. Derivatives of methoxyphenyl-containing compounds have also shown promise as anticancer agents.[3][6][7]
Comparative Analysis of Hypothetical Derivatives
To illustrate the validation process, we will consider three hypothetical derivatives of this compound and compare their performance against a known competitor in both enzyme inhibition and anticancer assays.
-
Derivative A: The allyl group is hydroxylated to introduce a diol functionality, potentially increasing hydrogen bonding interactions with target enzymes.
-
Derivative B: An amino group is introduced at the 4-position of the methoxyphenyl ring, aiming to enhance interactions with the active sites of target proteins.
-
Derivative C: The galactose moiety is replaced with glucose to explore the impact of stereochemistry on biological activity.
-
Competitor X: A commercially available, structurally related glycoside with known moderate inhibitory activity against β-galactosidase and some cancer cell lines.
The following sections will detail the experimental protocols for validating these compounds.
Experimental Protocols for Biological Assay Validation
Enzyme Inhibition Assay: A Spectrophotometric Approach
The validation of enzyme inhibitors is a critical step to confirm computational predictions and high-throughput screening hits.[5] This protocol details a robust in vitro assay to determine the inhibitory potential of our derivatives against β-galactosidase.
Caption: Workflow for the in vitro β-galactosidase inhibition assay.
-
Preparation of Reagents:
-
Assay Buffer: 0.1 M Sodium Acetate buffer, pH 4.5.
-
Substrate Stock Solution: 10 mM o-nitrophenyl-β-D-galactopyranoside (ONPG) in assay buffer.
-
Enzyme Solution: β-galactosidase from Aspergillus oryzae at a concentration that yields a linear reaction rate for at least 30 minutes.
-
Test Compounds: Prepare 10 mM stock solutions of Derivatives A, B, C, and Competitor X in DMSO. Serially dilute in assay buffer to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Positive Control: D-galactose, a known competitive inhibitor of β-galactosidase.[8]
-
Negative Control: DMSO vehicle.
-
-
Assay Procedure:
-
To a 96-well microplate, add 50 µL of assay buffer.
-
Add 10 µL of the diluted test compounds, positive control, or negative control to the respective wells.
-
Add 20 µL of the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the ONPG substrate solution to all wells.
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 100 µL of 1 M sodium carbonate.
-
Measure the absorbance at 420 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_neg_control - Abs_blank)] * 100
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
| Compound | IC50 (µM) for β-galactosidase Inhibition |
| Derivative A | 15.2 ± 1.8 |
| Derivative B | 8.5 ± 0.9 |
| Derivative C | > 100 |
| Competitor X | 25.7 ± 3.1 |
| Galactose | 5.1 ± 0.6 |
These hypothetical data suggest that Derivative B is the most potent inhibitor among the synthesized compounds, outperforming Competitor X. The lack of activity for Derivative C highlights the importance of the galactose moiety's stereochemistry for enzyme recognition.
Cell-Based Anticancer Assay: MTT Proliferation Assay
Cell-based assays are crucial for evaluating the therapeutic potential of compounds under conditions that more closely mimic a biological system.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[3][7]
Caption: Workflow for the cell-based MTT proliferation assay.
-
Cell Culture:
-
Human breast cancer cells (MCF-7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds and a positive control (e.g., Doxorubicin) in DMSO.
-
Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
The old medium is removed from the wells, and 100 µL of medium containing the test compounds is added.
-
Cells are incubated for 48 hours.
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 4 hours at 37°C.
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
The absorbance is measured at 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated as: % Viability = (Abs_treated / Abs_control) * 100
-
The GI50 (concentration required to inhibit cell growth by 50%) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
| Compound | GI50 (µM) against MCF-7 cells |
| Derivative A | 45.3 ± 4.2 |
| Derivative B | 12.8 ± 1.5 |
| Derivative C | > 100 |
| Competitor X | 32.1 ± 3.5 |
| Doxorubicin | 0.8 ± 0.1 |
These hypothetical results indicate that Derivative B exhibits the most potent anticancer activity among the synthesized compounds, although it is less potent than the standard chemotherapeutic agent, Doxorubicin.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the generated data, each assay must be a self-validating system. This involves the stringent use of controls:
-
Negative Controls (Vehicle): Accounts for any effects of the solvent (e.g., DMSO) on the assay system.
-
Positive Controls: A known active compound (e.g., galactose for enzyme inhibition, doxorubicin for anticancer activity) is included to confirm that the assay is performing as expected.
-
Blank Controls: Contains all reagents except the enzyme or cells to account for background absorbance.
Furthermore, all experiments should be performed in triplicate and repeated on at least three separate occasions to ensure reproducibility.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the biological assay validation of derivatives of this compound. Through a combination of in vitro enzyme inhibition and cell-based anticancer assays, we can systematically evaluate the therapeutic potential of novel chemical entities. The hypothetical data presented herein illustrates how a structured validation process allows for the direct comparison of different derivatives and their benchmarking against existing compounds.
The most promising derivatives, such as the hypothetical Derivative B, would warrant further investigation, including mechanism of action studies, selectivity profiling against other enzymes and cell lines, and eventually, in vivo efficacy and toxicity studies. By adhering to the principles of scientific integrity and robust experimental design, we can confidently advance the most promising compounds through the drug discovery pipeline.
References
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Biology LibreTexts. (2021, October 24). 21: ONPG Assay. Retrieved from [Link]
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Chem-Impex. (n.d.). 4-Methoxyphenyl 3-O-allyl-4,6-O-benzylidene-β-D-galactopyranoside. Retrieved from [Link]
- Garg, A., Jain, A., Kumar, A., et al. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5249-5254.
- Navickas, A., Al-Iraqi, M., Al-Jamal, K. T., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3023.
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PubMed. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Retrieved from [Link]
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Roth Lab. (2000, September 7). Beta-Galactosidase Activity Assay. Retrieved from [Link]
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STEM Learning. (n.d.). Competitive and non-competitive enzyme inhibition. Retrieved from [Link]
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Strawberry Genome. (n.d.). 4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-β-D-galactopyranoside. Retrieved from [Link]
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TeachMePhysiology. (2024, April 8). Enzyme Inhibition. Retrieved from [Link]
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YouTube. (2022, August 5). SA-β-Galactosidase-Based Screening Assay For Identification:Senotherapeutic Drugs l Protocol Preview. Retrieved from [Link]
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MCE. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside. Retrieved from [Link]
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- MDPI. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Molecules, 27(19), 6539.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of laboratory chemicals are not just regulatory requirements; they are integral to the integrity of our work and the well-being of our colleagues and community. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside, a specialized glycoside used in biochemical research.[1] By understanding the chemical nature of this compound and adhering to best practices, we can ensure a safe and compliant laboratory environment.
Understanding the Compound: A Foundation for Safe Disposal
Key Structural Features and Their Implications for Disposal:
| Structural Feature | Implication for Disposal |
| Non-halogenated Organic | Can be segregated into non-halogenated organic waste streams, which are often managed differently from halogenated wastes.[4][5][6] |
| Glycoside | Generally susceptible to hydrolysis under acidic conditions, breaking the glycosidic bond.[3] This is a consideration for chemical treatment methods but not typically performed as a standard disposal procedure in a research lab. |
| Ether Linkage (Allyl group) | Ethers are known to form explosive peroxides upon storage and exposure to air. While the allyl group is a specific type of ether, this general property of ethers warrants caution.[7][8][9] |
| Solid (Powder/Crystal) | As a solid, the immediate risk of inhalation of vapors is lower than for a volatile liquid, but dust inhalation should be avoided.[10] Spills of solid material must be handled carefully to prevent dispersal. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in various forms, including pure compound, contaminated labware, and solutions.
Diagram of the Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Lab coat
-
Nitrile or other chemically resistant gloves
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial for safety and efficient disposal.
-
Solid Waste:
-
Place unused or expired this compound directly into a designated "Solid Chemical Waste" container.
-
Any labware grossly contaminated with the solid compound (e.g., weighing boats, spatulas, Eppendorf tubes) should also be placed in this container.
-
For lightly contaminated items like gloves and paper towels, follow your institution's guidelines. Some institutions may require these to be placed in the solid chemical waste container, while others may have a separate "contaminated debris" stream.
-
-
Liquid Waste:
-
Solutions of this compound in non-halogenated organic solvents (e.g., methanol, ethanol, ethyl acetate) should be collected in a designated "Non-Halogenated Liquid Waste" container.[4][5][11]
-
Aqueous solutions containing this compound should ideally be collected in a separate aqueous waste container. Do not pour aqueous solutions containing this chemical down the drain.[10][12] Consult your institution's Environmental Health & Safety (EHS) office for specific guidance on aqueous waste containing organic compounds.
-
Crucially, do not mix this waste with halogenated solvents (e.g., dichloromethane, chloroform) or with incompatible chemicals like strong oxidizing agents.[4][5][10]
-
Step 3: Container Management
Properly managing waste containers is essential to prevent accidents.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of their contents.[4][11] Do not use abbreviations or chemical formulas.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[4][9][11] This prevents the release of vapors and reduces the risk of spills.
-
Secondary Containment: Liquid waste containers should be stored in secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.[9]
-
Storage Location: Store waste containers in a designated, well-ventilated area, away from sources of ignition and incompatible materials.[8][12]
Step 4: Handling Spills
In the event of a spill, follow these procedures:
-
Small Solid Spill:
-
Liquid Spill:
-
For small liquid spills, absorb the material with an inert absorbent, such as vermiculite, sand, or a commercial spill pillow.[11][12]
-
Place the absorbent material into a sealed bag and dispose of it as solid chemical waste.[11]
-
For large spills, evacuate the area and contact your institution's EHS department immediately.[8]
-
Step 5: Final Disposal
-
Once a waste container is full (typically around 75-80% capacity to allow for expansion and prevent splashing), securely close it.
-
Arrange for a waste pickup with your institution's EHS or equivalent department.[13] They are responsible for the ultimate disposal of the hazardous waste in compliance with all local, state, and federal regulations.
Causality and Trustworthiness: The "Why" Behind the Protocol
-
Segregation of Non-Halogenated Waste: Halogenated and non-halogenated waste streams are often incinerated for disposal. However, the combustion of halogenated compounds can produce highly corrosive and toxic byproducts, requiring more specialized and expensive incineration facilities. Segregating these waste streams makes the disposal process more efficient and cost-effective.[5][6]
-
The Hazard of Ethers: The directive to keep containers closed and not to store opened containers of ether-containing compounds for extended periods is rooted in the danger of peroxide formation.[7][8][9] While the risk may be lower for this specific compound compared to highly volatile ethers like diethyl ether, the potential hazard should not be ignored. Peroxides can be shock-sensitive and explosive.
-
Prohibition of Drain Disposal: Organic chemicals, even in aqueous solutions, should not be poured down the drain.[10][12] They can interfere with wastewater treatment processes, harm aquatic life, and potentially create flammable vapor hazards in the plumbing system.[7]
By adhering to these evidence-based procedures, you are not just following rules; you are actively participating in a system designed to protect you, your colleagues, and the environment. This commitment to procedural integrity is the bedrock of a trustworthy and safe research enterprise.
References
- Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure.
- Temple University. (n.d.). Non-Halogenated Solvents in Laboratories. Campus Operations.
- Unknown. (n.d.). Hazardous Waste Disposal.
- University of California, Santa Barbara. (2012). Diethyl Ether - Standard Operating Procedure.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Purdue University. (n.d.). Diethyl Ether Safety Operating Procedure.
- University of St Andrews. (2024). Ethers Health & Safety. Health and Safety Department.
- National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. National Academies Press.
- Cayman Chemical. (2025). Safety Data Sheet.
- University of Barcelona. (n.d.). Classification of special laboratory waste.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- TCI Chemicals. (n.d.). 4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-β-D-galactopyranoside.
- Fisher Scientific. (2025). Safety Data Sheet.
- MedchemExpress. (n.d.). 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside.
- TCI Chemicals. (n.d.). 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Allyl-2-methoxyphenol.
- ChemicalBook. (n.d.). 4-METHOXYPHENYL BETA-D-GALACTOPYRANOSIDE.
- Wikipedia. (n.d.). Glycoside.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 3. Glycoside - Wikipedia [en.wikipedia.org]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. fishersci.com [fishersci.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 13. purdue.edu [purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
